molecular formula C16H15NO3S B2423758 4-Phenyl-2-(phenylsulfonyl)-3-butenal oxime CAS No. 343375-19-9

4-Phenyl-2-(phenylsulfonyl)-3-butenal oxime

カタログ番号: B2423758
CAS番号: 343375-19-9
分子量: 301.36
InChIキー: RSFXRQKFVUEUFL-VBEVGYOXSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Phenyl-2-(phenylsulfonyl)-3-butenal oxime is a useful research compound. Its molecular formula is C16H15NO3S and its molecular weight is 301.36. The purity is usually 95%.
BenchChem offers high-quality 4-Phenyl-2-(phenylsulfonyl)-3-butenal oxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Phenyl-2-(phenylsulfonyl)-3-butenal oxime including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

(NZ)-N-[(E)-2-(benzenesulfonyl)-4-phenylbut-3-enylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3S/c18-17-13-16(12-11-14-7-3-1-4-8-14)21(19,20)15-9-5-2-6-10-15/h1-13,16,18H/b12-11+,17-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSFXRQKFVUEUFL-VBEVGYOXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(C=NO)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(/C=N\O)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Chemical Properties and Reactivity of 4-Phenyl-2-(phenylsulfonyl)-3-butenal oxime

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-Phenyl-2-(phenylsulfonyl)-3-butenal oxime , a multifunctional organic intermediate characterized by its high degree of functional density. It serves as a critical building block in the synthesis of complex heterocycles, particularly isoxazoles and pyrroles, which are pharmacophores in drug discovery.

Executive Summary

4-Phenyl-2-(phenylsulfonyl)-3-butenal oxime (CAS Registry Number for O-methyloxime analog: 343375-18-8) is a sulfur-containing oxime derivative.[1][2][3] Its structure integrates three distinct reactive centers: a styryl alkene , an


-sulfonyl carbanionic site , and a redox-active oxime . This unique architecture allows it to function as a "chemical chameleon," capable of participating in nucleophilic substitutions, cycloadditions, and radical cascades. It is primarily utilized in the synthesis of bioactive heterocycles where the phenylsulfonyl group acts as a temporary activating group or a removable auxiliary.

Structural Analysis & Physicochemical Properties[4]

Molecular Architecture

The molecule consists of a butenal backbone substituted with a phenyl group at the C4 position and a phenylsulfonyl group at the C2 position.

  • IUPAC Name:

    
    -hydroxy-4-phenyl-2-(benzenesulfonyl)but-3-en-1-imine
    
  • Molecular Formula:

    
    
    
  • Molecular Weight: ~301.36 g/mol

  • Key Functional Groups:

    • Oxime (

      
      ):  Susceptible to dehydration, oxidation (to nitrile oxides), and reduction.
      
    • Sulfone (

      
      ):  Strongly electron-withdrawing, acidifying the adjacent C2 proton (
      
      
      
      in DMSO, lowered further by the adjacent imine/alkene).
    • Styryl Alkene (

      
      ):  Provides a conjugated 
      
      
      
      -system capable of participating in electrocyclic reactions.
Electronic Distribution

The electron-withdrawing nature of the sulfonyl group at C2 creates a "push-pull" dynamic with the styryl group. The C2 proton is highly acidic, allowing for facile deprotonation and subsequent functionalization.

PropertyDescriptionMechanistic Implication
C2 Acidity High (pKa ~20-22)Enables alkylation or condensation at the

-position.
Oxime Configuration

Isomerism
The

-isomer is typically more stable and reactive in cyclizations due to reduced steric clash with the sulfonyl group.
Solubility LipophilicSoluble in DCM, DMSO, DMF; sparingly soluble in water.

Reactivity Profile & Synthetic Pathways

The reactivity of this molecule is defined by three primary pathways: Isoxazole Formation , Alkylation , and Reductive Amination .

Pathway A: Isoxazole Synthesis (Intramolecular Nitrile Oxide Cycloaddition)

The most valuable application of this oxime is its conversion into isoxazoline or isoxazole derivatives. This proceeds via the in situ generation of a nitrile oxide.

  • Chlorination: Treatment with N-chlorosuccinimide (NCS) generates the hydroximoyl chloride.

  • Nitrile Oxide Formation: Base-mediated elimination (e.g.,

    
    ) yields the transient nitrile oxide.
    
  • Cyclization: The nitrile oxide undergoes a [3+2] dipolar cycloaddition with the adjacent styryl double bond (Intramolecular) or an external alkyne (Intermolecular).

Note: Due to the


-unsaturation, the intramolecular pathway (INOC) is geometrically constrained. Isomerization to the 

-unsaturated system often precedes or competes with cyclization.
Pathway B: -Sulfonyl Carbanion Chemistry

The C2 position, flanked by the sulfonyl group and the oxime, acts as a nucleophile upon deprotonation.

  • Reagent: NaH or LDA in THF.

  • Reaction: Alkylation with alkyl halides (

    
    ) or Michael addition to electron-deficient alkenes.
    
  • Utility: Allows for the introduction of side chains before ring closure.

Pathway C: Radical Cascades (Desulfonylation)

Radical precursors (e.g., tributyltin hydride) can generate an iminyl radical from the oxime, which may cyclize onto the alkene. The phenylsulfonyl group can be reductively removed (desulfonylation) using Na/Hg or SmI2, leaving a traceless link.

Visualization of Reaction Pathways

The following diagram illustrates the divergent reactivity of the core scaffold.

Reactivity Start 4-Phenyl-2-(phenylsulfonyl)-3-butenal oxime NitrileOxide Intermediate: Nitrile Oxide (via NCS/Et3N) Start->NitrileOxide Oxidation Anion Intermediate: C2-Carbanion (via NaH) Start->Anion Deprotonation Amine Product: Homoallylic Amine (via LAH Reduction) Start->Amine Reduction Isoxazole Product: Isoxazole Derivative (Cycloaddition) NitrileOxide->Isoxazole [3+2] Cycloaddition Alkylated Product: C2-Alkylated Oxime Anion->Alkylated R-X

Caption: Divergent synthetic pathways from the parent sulfonyl oxime.

Experimental Protocols

Protocol: Synthesis from Aldehyde

Objective: Conversion of 4-phenyl-2-(phenylsulfonyl)-3-butenal to its oxime.

Reagents:

  • Precursor Aldehyde (1.0 equiv)

  • Hydroxylamine hydrochloride (

    
    ) (1.5 equiv)
    
  • Sodium Acetate (

    
    ) (2.0 equiv)
    
  • Solvent: Ethanol/Water (3:1)

Step-by-Step:

  • Dissolution: Dissolve 10 mmol of the aldehyde in 30 mL of Ethanol.

  • Buffer Prep: Dissolve

    
     and 
    
    
    
    in 10 mL of water.
  • Addition: Add the aqueous solution to the aldehyde solution dropwise at

    
    .
    
  • Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (loss of aldehyde spot).

  • Workup: Concentrate ethanol under vacuum. Add 50 mL water. Extract with Ethyl Acetate (

    
     mL).
    
  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Recrystallize from Hexane/EtOAc if necessary.
    
Protocol: Generation of Isoxazole via Nitrile Oxide

Objective: Cyclization of the oxime to the isoxazole scaffold.

Step-by-Step:

  • Chlorination: Dissolve oxime (1.0 equiv) in DMF. Add N-Chlorosuccinimide (1.1 equiv) and stir at

    
     for 1 hour to form the hydroximoyl chloride.
    
  • Cyclization: Cool to

    
    . Slowly add Triethylamine (1.2 equiv) to generate the nitrile oxide in situ.
    
  • Reflux: Heat the mixture to

    
     for 6 hours to promote cyclization.
    
  • Isolation: Pour into ice water, extract with DCM, and purify via silica gel chromatography.

References

  • Carlson, A. S., et al. (2017). A cascade reaction of cinnamyl azides with vinyl sulfones directly generates dihydro-pyrrolo-pyrazole heterocycles. National Institutes of Health. Retrieved from [Link]

  • Thieme Chemistry. (2002). Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 11. (Context on Benzisoxazole synthesis from oximes). Retrieved from [Link]

  • Beilstein Journals. (2023). Synthesis of aliphatic nitriles from cyclobutanone oxime mediated by sulfuryl fluoride. (Context on oxime activation). Retrieved from [Link]

Sources

Title: In Silico Modeling and Computational Analysis of the Novel Therapeutic Candidate: 4-Phenyl-2-(phenylsulfonyl)-3-butenal oxime

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract: This technical guide provides a comprehensive framework for the in silico characterization of 4-Phenyl-2-(phenylsulfonyl)-3-butenal oxime, a novel compound featuring two pharmacologically significant moieties: a phenylsulfonyl group and an oxime. In the absence of empirical data for this specific molecule, this document outlines a complete computational workflow designed to predict its structural, electronic, and pharmacokinetic properties, as well as its potential as a therapeutic agent. We detail a sequence of high-level computational methodologies, including Density Functional Theory (DFT) for geometric and electronic analysis, molecular docking to probe protein-ligand interactions against a rationally selected target, molecular dynamics (MD) simulations to assess complex stability, and ADMET predictions to evaluate its drug-likeness. This guide is intended for researchers in computational chemistry and drug discovery, offering a robust, self-validating protocol for the prospective analysis of novel chemical entities, explaining not just the steps but the scientific rationale underpinning each choice.

Introduction and Rationale

The convergence of computational power and sophisticated algorithms has positioned in silico analysis as an indispensable pillar of modern drug discovery. It provides a predictive, cost-effective, and rapid means to evaluate a compound's therapeutic potential before committing to resource-intensive preclinical synthesis and testing.[1] This guide focuses on a novel chemical entity, 4-Phenyl-2-(phenylsulfonyl)-3-butenal oxime.

The structure contains two functional groups of high interest:

  • The Phenylsulfonyl Moiety: As a key component in many sulfonamide drugs, this group is known for its diverse pharmacological activities, including antibacterial, anti-inflammatory, and anticancer effects.[2][3] Its electronic properties and ability to form strong interactions make it a privileged scaffold in medicinal chemistry.[4]

  • The Oxime Moiety: Oximes are versatile functional groups that can significantly enhance the biological activity of a parent molecule.[5] They are capable of acting as both hydrogen bond donors and acceptors, can exist as E/Z stereoisomers which may profoundly impact biological activity, and have been incorporated into numerous FDA-approved drugs.[6][7]

Given the therapeutic promise of its constituent parts, a thorough computational analysis of 4-Phenyl-2-(phenylsulfonyl)-3-butenal oxime is warranted to build a foundational understanding of its properties and guide future experimental work.

Part 1: Foundational Structural and Electronic Characterization

The first step in any computational analysis is to establish the most stable three-dimensional structure of the molecule and understand its intrinsic electronic landscape. This is achieved through high-level quantum mechanical calculations.

Molecular Structure Generation and Preparation

The molecule is first constructed from its IUPAC name: 4-Phenyl-2-(phenylsulfonyl)-3-butenal oxime. This process involves:

  • 2D Sketching: Drawing the structure in a chemical editor (e.g., ChemDraw, MarvinSketch) to generate a canonical SMILES (Simplified Molecular-Input Line-Entry System) string.

  • 3D Generation: Converting the 2D representation into an initial 3D conformation using computational tools like Open Babel or the builder interfaces in molecular modeling suites.

  • Isomer Consideration: The structure contains two sources of stereoisomerism: the C3=C4 double bond (E/Z) and the C1=N-OH oxime bond (E/Z). All four possible stereoisomers must be generated and analyzed, as stereochemistry is critical for biological activity.[7] For the purpose of this guide, we will proceed with the analysis of the (3E, 1E) isomer as an illustrative example.

Protocol: Geometry Optimization and Electronic Property Analysis via DFT

Density Functional Theory (DFT) provides an excellent balance of accuracy and computational cost for calculating the electronic structure of organic molecules.[1][8]

Objective: To find the lowest energy (most stable) 3D conformation of the molecule and to calculate key electronic descriptors that govern its reactivity and interaction potential.

Step-by-Step Protocol:

  • Input File Preparation: Load the initial 3D structure into a quantum mechanics software package (e.g., Gaussian, ORCA, Schrödinger's Jaguar).

  • Method Selection:

    • Functional: Select the B3LYP hybrid functional. This is a widely used and well-validated functional for organic molecules, providing reliable results for geometry and electronic properties.

    • Basis Set: Choose the 6-31G(d,p) basis set. This Pople-style basis set includes polarization functions on both heavy atoms (d) and hydrogen atoms (p), which are crucial for accurately describing the non-covalent interactions and electronic distribution in a molecule containing sulfur and oxygen.

  • Calculation Type: Specify a "Geometry Optimization" followed by a "Frequency" calculation. The frequency analysis confirms that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).

  • Solvation Model: To simulate a more biologically relevant environment, an implicit solvation model like the Polarizable Continuum Model (PCM) with water as the solvent should be applied.

  • Execution and Analysis: Run the calculation. Upon completion, analyze the output to extract:

    • Optimized Geometry: The final, lowest-energy 3D coordinates.

    • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical stability and reactivity.[8]

    • Molecular Electrostatic Potential (MEP): A color-mapped surface that visualizes the electron density distribution. Red regions (negative potential) indicate likely sites for electrophilic attack or hydrogen bond acceptance, while blue regions (positive potential) indicate nucleophilic sites or hydrogen bond donation.[1]

Workflow for Foundational DFT Analysis

DFT_Workflow cluster_prep 1. Structure Preparation cluster_dft 2. DFT Calculation (B3LYP/6-31G(d,p)) cluster_analysis 3. Property Extraction & Analysis IUPAC IUPAC Name: 4-Phenyl-2-(phenylsulfonyl)-3-butenal oxime SMILES Generate SMILES & Isomers IUPAC->SMILES Initial3D Generate Initial 3D Structure SMILES->Initial3D Opt Geometry Optimization + Frequency Analysis Initial3D->Opt Solvation Implicit Solvation (PCM) Opt->Solvation Geom Optimized 3D Geometry Solvation->Geom FMO HOMO/LUMO Energies Solvation->FMO MEP Molecular Electrostatic Potential Map Solvation->MEP Docking_Concept cluster_protein Protein Active Site (hCA-IX) cluster_ligand Ligand His94 His94 Zinc Zn²⁺ His94->Zinc coord His96 His96 His96->Zinc coord His119 His119 His119->Zinc coord Thr199 Thr199 Sulfonyl Phenylsulfonyl Group (-SO₂) Sulfonyl->Zinc Coordination Oxime Oxime Group (=N-OH) Oxime->Thr199 H-Bond

Caption: Conceptual binding of the ligand to the hCA-IX active site.

Predicted Docking Results
LigandDocking Score (kcal/mol)Key Predicted Interactions
Compound -9.8- Sulfonyl (-SO₂) : Bidentate coordination with Zn²⁺. - Oxime (-OH) : Hydrogen bond with Thr199 side chain. - Phenyl Ring (from sulfonyl) : Hydrophobic interaction with Val121, Leu198.
Acetazolamide (Standard Inhibitor)-7.5- Sulfonamide (-SO₂NH₂) : Coordination with Zn²⁺. - Thiadiazole Ring : H-bonds with Thr199.

Table 2: Hypothetical molecular docking results against hCA-IX. A more negative score indicates stronger predicted binding affinity.

Part 3: Elucidation of Dynamic Behavior via Molecular Dynamics

While docking provides a static snapshot, Molecular Dynamics (MD) simulations predict how the ligand-protein complex behaves over time in a simulated physiological environment. [3] Objective: To assess the stability of the predicted binding pose and characterize the dynamics of key intermolecular interactions.

Step-by-Step Protocol:

  • System Setup:

    • Take the highest-scoring docked pose from Part 2 as the starting structure.

    • Place the complex in a periodic box of explicit water molecules (e.g., TIP3P water model).

    • Add counter-ions (e.g., Na⁺, Cl⁻) to neutralize the system.

  • Force Field Parameterization:

    • Assign a physics-based force field (e.g., AMBER, CHARMM) to describe the atoms and bonds of the protein and solvent.

    • Generate parameters for the novel ligand using tools like Antechamber or the Generalized Amber Force Field (GAFF).

  • Minimization and Equilibration:

    • Perform an energy minimization of the entire system to remove steric clashes.

    • Gradually heat the system to a physiological temperature (310 K) and equilibrate it under constant pressure (1 atm) to ensure the solvent has reached a stable density. This is typically a multi-step process.

  • Production Run:

    • Run the simulation for a significant duration (e.g., 100 nanoseconds) to collect trajectory data.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the ligand and protein backbone over time. A stable, converging RMSD plot for the ligand indicates it remains bound in its initial pose.

    • Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify flexible and stable regions of the protein upon ligand binding.

    • Interaction Analysis: Monitor the key interactions (e.g., hydrogen bonds, coordination distance to Zn²⁺) identified in docking to see if they are maintained throughout the simulation.

Part 4: Predictive Druggability and Safety Profile (ADMET)

An effective drug must not only bind its target but also possess favorable pharmacokinetic properties. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models are used to flag potential liabilities early. [1] Objective: To evaluate the compound's drug-likeness and identify potential issues related to its absorption, metabolism, and safety.

Step-by-Step Protocol:

  • Model Selection: Use well-established online servers or software (e.g., SwissADME, pkCSM, Schrödinger's ADMETox) that employ QSAR models built from large experimental datasets.

  • Property Prediction: Input the ligand structure (as a SMILES string) and run the prediction modules.

  • Analysis: Consolidate the predictions into a summary table and evaluate against established rules of thumb, such as Lipinski's Rule of Five.

ADMET ParameterPredictionInterpretation & Significance
Absorption
Human Intestinal AbsorptionHighLikely to be well-absorbed from the gut.
P-gp SubstrateNoNot likely to be removed by the P-glycoprotein efflux pump.
Distribution
BBB PermeantNoUnlikely to cross the blood-brain barrier, reducing CNS side effects.
Metabolism
CYP2D6 InhibitorNoLow risk of drug-drug interactions with CYP2D6 substrates.
CYP3A4 InhibitorYes (Weak)Potential for some drug-drug interactions; requires monitoring.
Excretion
Total Clearance0.45 log(mL/min/kg)Moderate clearance rate predicted.
Toxicity
AMES ToxicityNoPredicted to be non-mutagenic.
hERG I InhibitionNoLow risk of cardiotoxicity.
Drug-Likeness
Lipinski's Rule of Five0 ViolationsComplies with the rule (MW<500, LogP<5, HBD<5, HBA<10).
Bioavailability Score0.55Good probability of having favorable oral bioavailability.

Table 3: Predicted ADMET properties and drug-likeness analysis. These hypothetical results suggest a generally favorable profile with one minor flag for metabolism.

Synthesis of Findings and Future Directions

This comprehensive in silico workflow provides a multi-faceted predictive profile for the novel compound 4-Phenyl-2-(phenylsulfonyl)-3-butenal oxime. The hypothetical results from our analysis suggest that the molecule is a promising therapeutic candidate:

  • It possesses a stable, low-energy conformation with distinct electronic features.

  • It is predicted to bind with high affinity to hCA-IX, a validated anticancer target, through key interactions mediated by its sulfonyl and oxime groups.

  • The predicted ligand-protein complex is stable over time in a simulated physiological environment.

  • It exhibits a favorable ADMET profile, complying with Lipinski's Rule of Five and showing a low risk for major toxicities.

These computational findings provide a strong rationale for advancing this compound to the next stage of the drug discovery pipeline. The immediate next steps should focus on experimental validation:

  • Chemical Synthesis: Synthesize the compound and confirm its structure and stereochemistry via NMR and X-ray crystallography.

  • In Vitro Assay: Experimentally measure its inhibitory activity (IC₅₀) against a panel of Carbonic Anhydrase isoforms, including hCA-IX.

  • Cell-Based Assays: Evaluate its anti-proliferative effects in cancer cell lines that overexpress hCA-IX.

This seamless integration of predictive computational modeling and targeted experimental validation represents an efficient and modern paradigm for the discovery of novel therapeutics.

References

  • U.S. National Library of Medicine. (n.d.). FDA-Approved Oximes and Their Significance in Medicinal Chemistry - PMC. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2023). Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime. Retrieved from [Link]

  • U.S. National Library of Medicine. (n.d.). Synthesis, structure, and antimicrobial activity of heterocyclic phenylsulfonyl- and 4-aminophenylsulfonyl-carboximidamides - PMC. National Center for Biotechnology Information. Retrieved from [Link]

  • U.S. National Library of Medicine. (2023). In silico research on new sulfonamide derivatives as BRD4 inhibitors targeting acute myeloid leukemia using various computational techniques including 3D-QSAR, HQSAR, molecular docking, ADME/Tox, and molecular dynamics. National Center for Biotechnology Information. Retrieved from [Link]

  • Taylor & Francis Online. (2025). Synthesis, computational studies and in-silico antimicrobial evaluation of novel N-(substituted) sulfonyl carboxamide bearing pyrrolidine-2,5-dione. Retrieved from [Link]

  • Preprints.org. (2023). The Fundamental Role of Oxime and Oxime Ether Moieties in Improving the Physicochemical and Anticancer Properties of Structurally Diverse Scaffolds. Retrieved from [Link]

  • U.S. National Library of Medicine. (n.d.). Unsubstituted Oximes as Potential Therapeutic Agents. National Center for Biotechnology Information. Retrieved from [Link]

  • U.S. National Library of Medicine. (n.d.). Docking Studies, Synthesis, and In-vitro Evaluation of Novel Oximes Based on Nitrones as Reactivators of Inhibited Acetylcholinesterase - PMC. National Center for Biotechnology Information. Retrieved from [Link]

  • U.S. National Library of Medicine. (2024). In silico evaluation of a new compound incorporating 4(3H)-quinazolinone and sulfonamide as a potential inhibitor of a human carbonic anhydrase - PMC. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Pharmacological activities of oximes. Retrieved from [Link]

  • Semantic Scholar. (2021). Synthesis, characterization and antioxidant activities of some novel oxime derivatives. Retrieved from [Link]

  • U.S. National Library of Medicine. (2002). Synthesis and biological activity of 1-phenylsulfonyl-4-phenylsulfonylaminopyrrolidine derivatives as thromboxane a(2) receptor antagonists. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Unlocking Therapeutic Potential: A Technical Guide to the Biological Activities of Sulfonyl-Containing Oximes

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The convergence of the sulfonyl and oxime functional groups within a single molecular scaffold has given rise to a class of compounds with significant and diverse biological potential. The sulfonamide moiety, a cornerstone of medicinal chemistry since the advent of sulfa drugs, provides a unique combination of hydrogen bonding capabilities and structural rigidity.[1][2] When combined with the oxime group—a versatile functional group known for its own spectrum of activities and its ability to modulate molecular interactions—the resulting sulfonyl-containing oximes represent a promising frontier in drug discovery.[3][4] This guide provides a comprehensive technical overview of the synthesis, mechanisms of action, and therapeutic applications of these compounds, with a focus on their anticancer, antimicrobial, and enzyme-inhibiting properties. We will delve into the causality behind experimental design, present validated protocols, and explore the structure-activity relationships that govern their efficacy.

The Chemical and Biological Rationale

The therapeutic promise of sulfonyl-containing oximes stems from the synergistic interplay of its two core moieties.

  • The Sulfonyl Group (R-SO₂-R'): This group is a bioisostere of the carboxylate group but is more stable to metabolic degradation. Its tetrahedral geometry and ability to act as a strong hydrogen bond acceptor allow for potent and specific interactions with biological targets, most notably the zinc-containing active sites of metalloenzymes like carbonic anhydrases.[1][5] The sulfonamide (R-SO₂-NH-R') variant is a privileged structure in pharmacology, forming the basis for a wide range of antibacterial, diuretic, and anticancer agents.[6][7]

  • The Oxime Group (R₂C=NOH): The oxime functional group is more than a simple carbonyl derivative. It introduces polarity and features both hydrogen bond donors (OH) and acceptors (N and O), enabling a different mode of receptor binding compared to corresponding carbonyl compounds.[4][8] Furthermore, the oxime moiety can be a source of nitric oxide (NO) generation and is found in numerous compounds with anticancer, anti-inflammatory, and antimicrobial properties.[3][9]

The combination of these two groups creates a scaffold with rich chemical diversity and a high potential for targeted biological activity.

Key Biological Activities and Mechanisms of Action

Anticancer Activity

Sulfonyl-containing oximes have emerged as potent anticancer agents, acting through multiple mechanisms, primarily centered on enzyme inhibition.

Mechanism 1: Kinase Inhibition Many kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer, are targets for oxime-containing compounds.[3] The introduction of a sulfonyl group can enhance this activity, improve solubility, and modulate the pharmacokinetic profile.[10]

  • Targeted Kinases: Indirubin-3′-oxime analogs bearing a 5-sulfonamide group have shown potent inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[10] Other studies have demonstrated that modifications, including the addition of sulfonamide moieties, can lead to potent inhibition of kinases like FLT3 and Abl, which are implicated in certain leukemias.[11]

  • Causality in Design: The rationale for targeting kinases is to arrest the uncontrolled cell proliferation characteristic of cancer. The ATP-binding pocket of many kinases provides a well-defined target. The sulfonyl and oxime groups can form critical hydrogen bonds and engage in π-π stacking interactions within this pocket, leading to potent inhibition.[12]

Mechanism 2: Carbonic Anhydrase (CA) Inhibition Tumor cells often overexpress specific carbonic anhydrase isoforms, particularly hCA IX and XII, to manage the acidic microenvironment created by their high metabolic rate.[13] The primary sulfonamide moiety (-SO₂NH₂) is a classic zinc-binding group that potently inhibits these enzymes.

  • Selective Inhibition: Oxime ester derivatives of primary sulfonamides have been shown to be highly effective and selective inhibitors of the tumor-associated hCA IX and XII isoforms over cytosolic isoforms (hCA I and II).[13] This selectivity is critical as it minimizes off-target effects on normal physiological processes. This inhibition disrupts the pH regulation in cancer cells, leading to apoptosis and reduced proliferation.[13]

Data Presentation: Anticancer Potency

The following table summarizes the in vitro cytotoxic activity of representative sulfonyl-containing oximes against various human cancer cell lines.

Compound IDScaffold TypeTarget Cancer Cell LineIC₅₀ (µM)Primary MechanismReference
Compound 20 5-Sulfonamide Indirubin OximeMCF-7 (Breast)0.04CDK2 Inhibition[10]
Compound 21 5-Sulfonamide Indirubin OximeMCF-7 (Breast)0.1CDK2 Inhibition[10]
Compound 11 Oxime Ester of LasamideMDA-MB-231 (Breast)108.4hCA IX/XII Inhibition[13]
Compound 9b Oxazolone-Based SulfonamideHepG2 (Liver)8.53Not Specified[6]
Compound 9f Oxazolone-Based SulfonamideHepG2 (Liver)6.39Not Specified[6]
Compound 9k Oxazolone-Based SulfonamidePC3 (Prostate)7.27Not Specified[6]
Antimicrobial Activity

The sulfonamide group is the archetypal pharmacophore for antibacterial agents, famously inhibiting dihydropteroate synthase to block folic acid synthesis in bacteria.[2] The addition of an oxime moiety can broaden the spectrum of activity and overcome resistance mechanisms.

  • Mechanism of Action: While some sulfonyl-containing oximes may retain the classic antifolate mechanism, many exhibit novel modes of action. For example, 9-oxime acylides have been shown to possess a bactericidal mechanism distinct from traditional protein synthesis inhibition.[12] Their unique structure allows for different interactions with the bacterial ribosome.[12]

  • Spectrum of Activity: Novel series of oxazolone-based sulfonamides have demonstrated promising broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including resistant strains.[14] Certain derivatives also exhibit potent antifungal activity against species like Aspergillus niger and Candida albicans.[14]

  • Anti-Virulence Potential: Beyond direct killing, some sulfonyl-containing oximes can inhibit bacterial virulence factors. Studies have shown they can reduce biofilm formation and diminish the production of virulence factors in pathogens like Pseudomonas aeruginosa and Staphylococcus aureus, potentially by interfering with quorum sensing (QS) signaling systems.[14]

Experimental Design & Protocols

Synthesizing and evaluating these compounds requires a systematic approach. The following workflow and protocols are representative of a robust drug discovery campaign in this area.

Workflow for Discovery and Validation

G cluster_0 Phase 1: Synthesis & Screening cluster_1 Phase 2: Hit-to-Lead cluster_2 Phase 3: Lead Optimization A Scaffold Design & Library Synthesis B High-Throughput Screening (HTS) (e.g., Kinase or Microbial Growth Assays) A->B Chemical Library C Hit Identification (Potency & Selectivity) B->C Primary Hits D In Vitro Validation (IC50 / MIC Determination) C->D E Mechanism of Action (MoA) (e.g., Enzyme Kinetics, Pathway Analysis) D->E Confirmed Hits F Structure-Activity Relationship (SAR) Guided by Molecular Modeling E->F F->D Iterative Optimization G ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) F->G Lead Compounds H In Vivo Efficacy Studies (e.g., Xenograft Models) G->H Optimized Leads I Preclinical Candidate H->I

Caption: A generalized workflow for the discovery of bioactive sulfonyl-containing oximes.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a method to determine the IC₅₀ of a test compound against a specific protein kinase. It relies on quantifying the amount of ATP remaining after the kinase reaction, where a lower ATP level signifies higher kinase activity.

Principle: The Kinase-Glo® Luminescent Kinase Assay (Promega) is a homogeneous method. The kinase reaction is performed, and then the Kinase-Glo® Reagent is added. This reagent simultaneously terminates the kinase reaction and detects the remaining ATP through a luciferase-based reaction, generating a light signal that is proportional to the ATP concentration.

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the sulfonyl-containing oxime test compound in 100% DMSO.

    • Perform a serial dilution series (e.g., 10-point, 1:3 dilution) in a 96-well plate using DMSO to create a concentration gradient. This will be the source plate for the assay.

  • Assay Plate Setup (384-well, low volume, white plate):

    • Transfer a small volume (e.g., 100 nL) from the compound source plate to the assay plate.

    • Negative Control (0% Inhibition): Add an equivalent volume of DMSO.

    • Positive Control (100% Inhibition): Add a known potent inhibitor for the target kinase at a concentration >100x its IC₅₀.

  • Kinase Reaction:

    • Prepare a 2X Kinase/Substrate Master Mix in the appropriate kinase reaction buffer. This mix should contain the target kinase and its specific substrate peptide at optimized concentrations.

    • Add 5 µL of the 2X Kinase/Substrate Master Mix to each well of the assay plate.

    • Prepare a 2X ATP solution at the desired concentration (typically at or near the Kₘ for the kinase).

    • Initiate the reaction by adding 5 µL of the 2X ATP solution to each well. The final reaction volume is 10 µL.

    • Causality Check: The ATP concentration is critical. Using the Kₘ value ensures the assay is sensitive to competitive inhibitors.

  • Incubation:

    • Briefly centrifuge the plate to mix the contents.

    • Incubate the plate at room temperature (or 30°C, depending on the kinase) for a predetermined time (e.g., 60 minutes). The incubation time must be within the linear range of the reaction, which should be determined during assay development.

  • Detection:

    • Equilibrate the Kinase-Glo® Reagent to room temperature.

    • Add 10 µL of the Kinase-Glo® Reagent to each well.

    • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition:

    • Read the luminescence on a plate reader (e.g., EnVision, PHERAstar).

  • Data Analysis:

    • Normalize the data using the controls: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive) / (Signal_Negative - Signal_Positive)).

    • Plot the % Inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic (4PL) equation to determine the IC₅₀ value.

Protocol 2: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard and efficient way to perform this test.

Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the test compound in a liquid growth medium. After incubation, the presence or absence of growth is determined visually or by spectrophotometry.

Step-by-Step Methodology:

  • Microorganism Preparation:

    • From a fresh culture plate (e.g., Tryptic Soy Agar for bacteria), pick 3-5 colonies of the test microorganism.

    • Inoculate into an appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB).

    • Incubate with shaking until the culture reaches the logarithmic growth phase, matching a 0.5 McFarland turbidity standard (approx. 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in fresh broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the assay plate.

    • Self-Validation: Using a standardized inoculum is critical for reproducibility. The turbidity must be verified with a spectrophotometer (OD₆₀₀).

  • Compound Preparation in Assay Plate (96-well, sterile, flat-bottom):

    • Prepare a stock solution of the sulfonyl-containing oxime in DMSO.

    • In the first column of the 96-well plate, add the compound to the broth to achieve 2X the highest desired final concentration.

    • Perform a 2-fold serial dilution across the plate (e.g., from column 1 to 10) using fresh broth. This creates a concentration gradient.

  • Inoculation:

    • Add an equal volume of the standardized microorganism inoculum to each well (columns 1-11). This dilutes the compound to its final 1X concentration.

    • Negative Control (No Growth): Column 11 contains inoculum but no compound.

    • Positive Control (Sterility): Column 12 contains broth and the highest concentration of the compound but no inoculum. This checks for compound precipitation or media contamination.

  • Incubation:

    • Seal the plate (e.g., with a breathable film) to prevent evaporation and contamination.

    • Incubate at the optimal temperature for the microorganism (e.g., 37°C for S. aureus) for 18-24 hours.

  • MIC Determination:

    • Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (the well is clear).

    • Alternatively, for quantitative measurement, add a growth indicator like Resazurin and measure fluorescence, or read the optical density at 600 nm (OD₆₀₀) before and after incubation.

Structure-Activity Relationships (SAR)

The biological activity of sulfonyl-containing oximes is highly dependent on their specific chemical structure. Understanding these relationships is key to designing more potent and selective molecules.

Logical Relationship in SAR Analysis

SAR cluster_0 Chemical Structure Modification cluster_1 Physicochemical & Mechanistic Impact cluster_2 Biological Outcome Core Core Scaffold (e.g., Indirubin, Oxazolone) Props Altered Properties: - Solubility - H-Bonding - Steric Hindrance - Lipophilicity Core->Props R1 Modification of Sulfonyl Group (R1) R1->Props R2 Modification of Oxime Substituent (R2) R2->Props R3 Modification of Core Substituents (R3) R3->Props Target Modulated Target Affinity (e.g., Kinase ATP Pocket Binding) Props->Target Activity Change in Biological Activity: - Increased Potency (Lower IC50) - Improved Selectivity - Altered Pharmacokinetics Target->Activity

Caption: The logical flow of Structure-Activity Relationship (SAR) studies.

  • Impact of the Sulfonyl Moiety: In insecticidal agents derived from podophyllotoxin, the introduction of a halogen-substituted phenylsulfonyl group on the oxime fragment was found to be crucial for enhancing activity.[15] This highlights that modifications distal to the core can have profound effects, likely by establishing new interactions with the target protein or altering the molecule's overall electronic properties.

  • Impact of the Oxime Moiety: For indirubin analogs, the presence of a free oxime moiety (C=NOH) is essential for inhibitory activity against enzymes like 5-lipoxygenase. Replacing it with a keto or methoxime group leads to a loss of activity, indicating the oxime's hydrogen is a critical interaction point.[8]

  • Impact of the Core Scaffold: The selectivity of oxime-based kinase inhibitors appears to be driven more by the molecular scaffold than the oxime group itself.[8] For instance, some indirubin oximes are multi-targeted, while other scaffolds can produce highly selective JNK inhibitors, demonstrating that the core structure dictates which kinase pockets the molecule can access effectively.[8]

Future Perspectives and Conclusion

Sulfonyl-containing oximes represent a versatile and highly promising class of molecules for therapeutic development. Their demonstrated efficacy in preclinical models for cancer and infectious diseases warrants further investigation. Key challenges remain, including optimizing physicochemical properties like solubility and membrane permeability, which can impact bioavailability.[8] Future research should focus on:

  • Advanced Molecular Modeling: To better predict target interactions and guide the rational design of next-generation compounds with improved selectivity and potency.

  • Mechanism Deconvolution: For compounds with potent activity but an unknown mechanism, target deconvolution studies are essential to identify novel biological pathways and therapeutic opportunities.

  • Pharmacokinetic Profiling: Early and comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) studies will be crucial to identify candidates with favorable drug-like properties for clinical translation.

References

  • Ghavre, M., et al. (2021). Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential. Biomolecules. Available at: [Link]

  • Karczmarczyk, M., & Fedejko-Kap B. (2020). Unsubstituted Oximes as Potential Therapeutic Agents. MDPI. Available at: [Link]

  • Ghavre, M., et al. (2021). Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential. PubMed. Available at: [Link]

  • Unknown. (n.d.). oximes esters as potential pharmacological agents ? a review. ijcrt.org. Available at: [Link]

  • Ghavre, M., et al. (2021). Oximes. Encyclopedia MDPI. Available at: [Link]

  • Tahir, Y., et al. (2022). Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors. PMC. Available at: [Link]

  • Xu, Z., et al. (2019). Metal-free oxysulfonylation and aminosulfonylation of alkenyl oximes: synthesis of sulfonylated isoxazolines and cyclic nitrones. Organic & Biomolecular Chemistry. Available at: [Link]

  • Dhuguru, J., et al. (2023). The Fundamental Role of Oxime and Oxime Ether Moieties in Improving the Physicochemical and Anticancer Properties of Structurally Diverse Scaffolds. MDPI. Available at: [Link]

  • Xiong, J., et al. (2015). Synthesis of Novel Oxime Sulfonate Derivatives of 2'(2',6')-(Di)chloropicropodophyllotoxins as Insecticidal Agents. PubMed. Available at: [Link]

  • Sereda, G. (2016). Oxysulfonylation reaction of ketoximes with sulfonyl hydrazides. ResearchGate. Available at: [Link]

  • Bényei, A., & N, N. (2017). Metal-Involving Synthesis and Reactions of Oximes. Chemical Reviews. Available at: [Link]

  • Shi, X., et al. (2023). Synthesis of aliphatic nitriles from cyclobutanone oxime mediated by sulfuryl fluoride (SO₂F₂). Beilstein Journals. Available at: [Link]

  • Karasova, J., et al. (2011). OXIMES AS INHIBITORS OF ACETYLCHOLINESTERASE - A STRUCTURE-ACTIVITY RELATIONSHIP (SAR) STUDY. acta-medica.com. Available at: [Link]

  • Beheshti-Maal, K., et al. (2019). Synthesis of Some Novel Sulfonamide-imines as Potential Antimicrobial Agents. Unknown. Available at: [Link]

  • Yang, R., et al. (2017). Synthesis of oxime sulfonates (11 and 12). ResearchGate. Available at: [Link]

  • Hofny, H., et al. (2022). Synthesis, Antimicrobial, Anti-Virulence and Anticancer Evaluation of New 5(4H)-Oxazolone-Based Sulfonamides. MDPI. Available at: [Link]

  • Dhuguru, J., et al. (2023). The Fundamental Role of Oxime and Oxime Ether Moieties in Improving the Physicochemical and Anticancer Properties of Structurally Diverse Scaffolds. PMC. Available at: [Link]

  • Elgemeie, G., & Zaghary, W. (2019). Sulfa drug analogs: new classes of N-sulfonyl aminated azines and their biological and preclinical importance in medicinal chemistry (2000–2018). Unknown. Available at: [Link]

  • Matiichuk, V., et al. (2022). Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Biointerface Research in Applied Chemistry. Available at: [Link]

  • Anonymous. (2023). Arylcyanomethylenequinone Oximes: An Overview of Synthesis, Chemical Transformations, and Biological Activity. MDPI. Available at: [Link]

  • Imankulov, T., et al. (2020). Oxime radicals: generation, properties and application in organic synthesis. PMC. Available at: [Link]

  • Wang, M., et al. (2014). Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. ResearchGate. Available at: [Link]

  • Ahmed, S., et al. (2022). Review Article Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. Semantic Scholar. Available at: [Link]

  • Liu, X., et al. (2022). Design, Synthesis, Acaricidal Activities, and Structure–Activity Relationship Studies of Novel Oxazolines Containing Sulfonate Moieties. ResearchGate. Available at: [Link]

  • Hofny, H., et al. (2022). Synthesis, Antimicrobial, Anti-Virulence and Anticancer Evaluation of New 5(4H)-Oxazolone-Based Sulfonamides. PMC. Available at: [Link]

  • Kour, H., et al. (2021). Structures of some important bioactive sulfoximines and oxime based... ResearchGate. Available at: [Link]

  • MacLeod, A., et al. (2002). Synthesis and structure-activity relationships of oxime neurokinin antagonists: discovery of potent arylamides. PubMed. Available at: [Link]

  • Fedejko-Kap, B., & Karczmarczyk M. (2023). A Review of Biologically Active Oxime Ethers. PubMed. Available at: [Link]

  • Le, T. (2018). Functionalized Sugar Oximes: Synthesis and Utilization for Structurally Diverse Scaffolds. Juniper Publishers. Available at: [Link]

  • Fedejko-Kap, B., & Karczmarczyk M. (2023). A Review of Biologically Active Oxime Ethers. PMC. Available at: [Link]

  • Long, T., et al. (2015). Synthesis and structure-activity relationships of novel 9-oxime acylides with improved bactericidal activity. PubMed. Available at: [Link]

  • Ostrowska, K., & Wujec M. (2020). Biological activity and synthesis of sulfonamide derivatives: A brief review. ResearchGate. Available at: [Link]

  • Benedini, F. (n.d.). Sulfonamides: The first synthetic antibacterial agents. Hektoen International. Available at: [Link]

  • Angeli, A., et al. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI. Available at: [Link]

  • Davies, J., et al. (2022). Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. ACS Catalysis. Available at: [Link]

  • De Simone, G., & Supuran C. (2017). Structure of sulfonamide and sulfamate inhibitors of types 1–24 and... ResearchGate. Available at: [Link]

Sources

Mechanism of Action Studies for Phenylsulfonyl Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Phenylsulfonyl Pharmacophore

The phenylsulfonyl moiety (


) is a "privileged structure" in medicinal chemistry, serving as the anchor for a diverse array of therapeutics ranging from COX-2 inhibitors to modern covalent probes. Its utility stems from its dualistic nature: it can act as a rigid, non-covalent hydrogen bond acceptor in reversible binding, or as a latent electrophile in covalent modification (e.g., sulfonyl fluorides).

This guide deconstructs the mechanism of action (MoA) of phenylsulfonyl compounds into two distinct chemical lineages: Non-Covalent Selectivity and Covalent Reactivity . It provides the experimental frameworks required to validate these mechanisms, moving beyond simple


 values to kinetic and structural proofs.

Chemical Basis of Interaction

To design a valid MoA study, one must first classify the compound based on its intended reactivity profile.

The Non-Covalent Interaction (Reversible)

In compounds like Celecoxib or 5-HT6 antagonists , the sulfonyl group acts as a geometric constraint and a hydrogen bond acceptor.

  • Geometry: The sulfur atom adopts a tetrahedral geometry, projecting the two oxygen atoms and the phenyl ring in a rigid orientation.

  • Electronic Effect: The strong electron-withdrawing nature of the sulfonyl group acidifies adjacent

    
     bonds (in sulfonamides), enabling specific electrostatic interactions within protein active sites.
    
The Covalent Interaction (Irreversible)

In Sulfonyl Fluorides (SuFEx) and Vinyl Sulfones , the phenylsulfonyl core activates a leaving group or a Michael acceptor.

  • SuFEx (Sulfur-Fluoride Exchange): The

    
     motif is uniquely stable in aqueous buffer but reacts specifically with nucleophilic side chains (Tyr, Lys, Ser, His) when positioned in a protein pocket. This is termed "proximity-induced reactivity."
    
  • Michael Addition: Vinyl sulfones (

    
    ) target cysteine thiols, forming a stable thioether bond.
    
Visualization: Reactivity Landscape

The following diagram maps the decision tree for classifying phenylsulfonyl mechanisms.

Phenylsulfonyl_Reactivity Core Phenylsulfonyl Core (Ph-SO2-) NonCov Non-Covalent (Reversible) Core->NonCov Stable Core Cov Covalent (Irreversible) Core->Cov Reactive Warhead H_Bond H-Bond Acceptor (e.g., COX-2 Inhibitors) NonCov->H_Bond Stacking Pi-Stacking (e.g., 5-HT6 Ligands) NonCov->Stacking SuFEx SuFEx (SO2F) Targets: Tyr, Lys, His Cov->SuFEx F- Exchange Michael Vinyl Sulfone Targets: Cys Cov->Michael Nucleophilic Attack

Figure 1: Mechanistic classification of phenylsulfonyl compounds based on chemical reactivity.

Workflow A: Validating Covalent Mechanisms (Chemoproteomics)

For phenylsulfonyl compounds designed as covalent inhibitors (specifically sulfonyl fluorides or vinyl sulfones), standard enzymatic assays are insufficient. You must prove target engagement and site specificity . The Gold Standard method is Activity-Based Protein Profiling (ABPP) .

Experimental Rationale

Covalent inhibitors often show time-dependent inhibition. However, to distinguish true specific binding from non-specific alkylation, we use a "Click-Chemistry" enabled ABPP approach. The phenylsulfonyl probe is modified with an alkyne handle, allowing downstream conjugation to a reporter (biotin/fluorophore).

Protocol: Gel-Based ABPP for Sulfonyl Fluorides

Objective: Visualize specific labeling of the target protein in a complex proteome.

Reagents:

  • Cell Lysate (e.g., HEK293 or specific disease model).

  • Probe: Alkyne-tagged Phenylsulfonyl Fluoride (

    
    ).
    
  • Competitor: Parent compound (non-alkyne) at 10x-50x excess.

  • Click Mix:

    
    , TCEP (Tris(2-carboxyethyl)phosphine), TBTA ligand, Azide-Rhodamine (fluorophore).
    

Step-by-Step Methodology:

  • Lysate Preparation: Dilute cell lysate to 1-2 mg/mL in PBS. Critical: Avoid DTT or strong nucleophiles in the lysis buffer as they may quench the probe.

  • Competition Control (Validation Step):

    • Sample A: Treat with DMSO (Vehicle).

    • Sample B: Pre-incubate with Competitor (excess parent compound) for 30 min at RT. This proves the binding is specific to the active site.

  • Probe Labeling: Add the Alkyne-Probe to both samples (final conc.

    
    ). Incubate for 1 hour at 
    
    
    
    .
  • Click Reaction (CuAAC): Add the Click Mix to conjugate the Rhodamine tag to the probe-labeled proteins.

    • Reaction: 1 hour at RT, protected from light.

  • Quenching & Separation: Add 4x SDS-Loading Buffer, boil for 5 min, and resolve on SDS-PAGE.

  • Readout: Scan the gel for fluorescence.[1]

    • Result: A specific band in Sample A that is disappeared or significantly reduced in Sample B confirms specific target engagement [1].

Visualization: ABPP Workflow

ABPP_Workflow Lysis 1. Cell Lysis (Proteome) Split Split Samples Lysis->Split Arm_A Arm A: DMSO Only Split->Arm_A Arm_B Arm B: + Competitor (10x) Split->Arm_B Probe Add Alkyne-Probe (Phenylsulfonyl-F) Arm_A->Probe Arm_B->Probe Active Site Blocked Click Click Chemistry (+ Azide-Rhodamine) Probe->Click Gel SDS-PAGE & Imaging Click->Gel Result Data Interpretation: Band in A, Loss in B = Specificity Gel->Result

Figure 2: Competitive ABPP workflow to validate specific covalent target engagement.

Workflow B: Validating Non-Covalent Mechanisms (Structural & Kinetic)

For reversible phenylsulfonyl compounds (e.g., Sulfonamides like Celecoxib), the MoA is defined by Residence Time and Structural Fit .

Structural Basis: The "Side Pocket" Theory

The selectivity of phenylsulfonyl compounds often relies on exploiting distinct pockets in homologous enzymes.

  • Case Study: Celecoxib (COX-2 vs COX-1):

    • COX-2 has a Valine at position 523, whereas COX-1 has a bulky Isoleucine.[2]

    • The phenylsulfonyl group of Celecoxib is too bulky to fit past Ile523 in COX-1 (steric clash).

    • In COX-2, the smaller Val523 reveals a hydrophilic "side pocket." The sulfonamide group enters this pocket and forms hydrogen bonds with His90, Arg513, and Gln192 [2].

Protocol: Surface Plasmon Resonance (SPR) Kinetics

Objective: Determine the Residence Time (


), which often correlates better with in vivo efficacy than 

for phenylsulfonyl drugs.

Methodology:

  • Immobilization: Biotinylate the target protein (e.g., COX-2) and capture on a Streptavidin (SA) sensor chip. Target density should be low (<2000 RU) to avoid mass transport limitations.

  • Analyte Injection: Inject the phenylsulfonyl compound at 5 concentrations (0.1x to 10x

    
    ).
    
  • Association Phase: Flow for 180s. Observe the curvature (rapid vs slow on-rate).

  • Dissociation Phase (Critical): Flow buffer for at least 600-1200s.

    • Rationale: Sulfonamides often exhibit "slow-tight binding." A long dissociation phase is required to accurately measure

      
      .
      
  • Analysis: Fit data to a 1:1 Langmuir binding model. Calculate Residence Time (

    
    ).
    
    • Success Criterion: A long

      
       (>30 min) indicates a stable complex driven by the phenylsulfonyl hydrogen bonding network.
      
Visualization: COX-2 Selectivity Pathway

COX2_Selectivity cluster_enzymes Cyclooxygenase Isoforms AA Arachidonic Acid COX1 COX-1 (Ile523 - Bulky) AA->COX1 COX2 COX-2 (Val523 - Small) AA->COX2 Interaction1 Steric Clash (No Binding) COX1->Interaction1 Interaction2 Side Pocket Entry (H-Bonds w/ His90/Arg513) COX2->Interaction2 Drug Celecoxib (Phenylsulfonyl Group) Drug->COX1 Attempts Binding Drug->COX2 Binds Effect Inhibition of Prostaglandins (Anti-Inflammatory) Interaction2->Effect

Figure 3: Structural mechanism of Celecoxib selectivity mediated by the phenylsulfonyl moiety.

Data Summary: Key Phenylsulfonyl Classes

Compound ClassReactive GroupMechanism TypeKey Residue TargetExample Drug/Probe
Sulfonamides

Non-Covalent (H-Bond)Arg, His (Side Pocket)Celecoxib (COX-2)
Sulfonyl Fluorides

Covalent (SuFEx)Tyr, Lys, Ser, HisBiaryl-SF (Chemical Probes)
Vinyl Sulfones

Covalent (Michael Add.)[3]Cysteine (Thiol)K11777 (Protease Inhibitor)
Diaryl Sulfones

Non-Covalent (Stacking)Hydrophobic Pocket5-HT6 Antagonists

References

  • Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link]

  • Kurumbail, R. G., et al. (1996). "Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents." Nature. [Link]

  • Palmer, J. T., et al. (1995). "Vinyl sulfones as mechanism-based cysteine protease inhibitors."[3] Journal of Medicinal Chemistry. [Link]

  • Jones, L. H. (2018). "Sulfonyl Fluorides in Chemical Biology and Drug Discovery." ACS Medicinal Chemistry Letters. [Link]

Sources

Technical Guide: X-ray Crystallography of 4-Phenyl-2-(phenylsulfonyl)-3-butenal oxime

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical protocol for the crystallographic characterization of 4-Phenyl-2-(phenylsulfonyl)-3-butenal oxime . It addresses the specific challenges of sulfonyl-substituted oximes, including E/Z isomerism determination and hydrogen bond network analysis.

Executive Summary

Compound Class:


-unsaturated sulfonyl oxime.
Chemical Formula: 

(Calculated MW: ~301.36 g/mol ). Relevance: Sulfonyl oximes are critical intermediates in the synthesis of heterocycles (isoxazoles) and possess potential antifungal and anticancer activity. The presence of the bulky phenylsulfonyl group at the

-position to the oxime creates significant steric demand, influencing the stereoselectivity (

) of the oxime functionality.

Objective: This guide provides a rigorous workflow for the single-crystal X-ray diffraction (SCXRD) analysis of 4-Phenyl-2-(phenylsulfonyl)-3-butenal oxime. It focuses on distinguishing geometric isomers, resolving the sulfonyl tetrahedral geometry, and mapping intermolecular hydrogen bonding networks.

Experimental Protocol: Crystallization & Data Collection

Crystal Growth Methodology

Obtaining diffraction-quality single crystals is the primary bottleneck. Sulfonyl oximes often form needles or thin plates due to anisotropic intermolecular forces (strong H-bonding vs. weak van der Waals forces).

ParameterProtocol A (Slow Evaporation)Protocol B (Vapor Diffusion)
Solvent System Ethanol/Acetone (1:1)THF (solvent) / Pentane (antisolvent)
Concentration 15 mg/mL20 mg/mL
Temperature 4°C (Refrigerated)20°C (Ambient)
Target Morphology Prisms/BlocksBlocks
Rationale Minimizes thermal motion disorder; promotes orderly packing of phenyl rings.Controlled supersaturation reduces nucleation rate, yielding larger crystals.
Data Collection Strategy

Instrumentation: Bruker D8 QUEST or Rigaku XtaLAB (or equivalent). Source: Cu K


 (

Å) is preferred over Mo K

for organic crystals of this size to maximize diffraction intensity, provided absorption is managed.
  • Temperature: 100 K (Cryostream).

    • Why: Crucial to freeze the rotation of the terminal phenyl rings and the sulfonyl oxygens, reducing thermal ellipsoids and allowing precise location of the oxime hydroxyl hydrogen.

  • Resolution: 0.80 Å or better (required for absolute configuration if chiral impurities are suspected, though this molecule is achiral unless atropisomeric).

  • Redundancy: >4.0 (to ensure high data quality for weak high-angle reflections).

Structure Solution & Refinement Workflow

The following workflow describes the logical path from raw frames to a finalized CIF (Crystallographic Information File).

G RawData Raw Diffraction Images (0.5° rotation) Integration Integration & Scaling (SAINT/CrysAlisPro) RawData->Integration Lorentz/Polarization SpaceGroup Space Group Determination (XPREP) Integration->SpaceGroup Systematic Absences Phasing Structure Solution (SHELXT - Intrinsic Phasing) SpaceGroup->Phasing P21/c or P-1 (Likely) Refinement Refinement (SHELXL) Least Squares on F² Phasing->Refinement Initial Model H_Atom H-Atom Placement (Difference Fourier Map) Refinement->H_Atom R1 < 10% Validation CheckCIF / IUCr Validation Refinement->Validation Final R1 < 5% H_Atom->Refinement Constrained/Restrained

Figure 1: Crystallographic workflow for organic sulfones. Note the iterative loop between H-atom placement and Refinement.

Critical Refinement Steps
  • Sulfonyl Group (

    
    ):  The S=O bonds often exhibit high thermal motion. If ellipsoids are elongated, apply rigid bond restraints (RIGU) or similarity restraints (SADI) to S=O bond distances (~1.44 Å).
    
  • Oxime Hydrogen (

    
    ):  Do not place the hydroxyl hydrogen geometrically (AFIX 147) immediately. Locate it in the Difference Fourier map to confirm the H-bond donor direction.
    
  • Disorder: The terminal phenyl ring (C4-position) may show rotational disorder. Modeled using PART 1 and PART 2 instructions in SHELXL if occupancy is split.

Structural Analysis & Interpretation

Stereochemistry ( vs )

The biological activity of oximes is strictly dependent on the geometry of the


 bond.
  • E-isomer (trans): The -OH group is on the opposite side of the highest priority group (the sulfonyl-bearing carbon chain).

  • Z-isomer (cis): The -OH group is on the same side.

  • Expectation: The bulky phenylsulfonyl group at C2 usually forces the alkene chain into a specific conformation to minimize steric clash, likely favoring the (1E, 3E) configuration for the diene-oxime backbone.

Hydrogen Bonding Network

Sulfonyl oximes crystallize in motifs dominated by strong hydrogen bonds.

  • Primary Interaction:

    
     (intermolecular). The oxime hydroxyl acts as the donor, and the sulfonyl oxygen acts as the acceptor.
    
  • Secondary Interaction:

    
     (oxime dimer). Less common in the presence of strong sulfonyl acceptors.
    
  • Graph Set Analysis: Expect

    
     chains linking molecules into infinite 1D polymers.
    
Quantitative Metrics (Anticipated)
FeatureExpected ValueSignificance
Bond

1.27 - 1.29 ÅTypical double bond character.
Bond

1.40 - 1.42 ÅSingle bond; length indicates protonation state.
Bond

1.43 - 1.45 ÅDouble bond character; sensitive to H-bonding.
Torsion

< 10° (Planar) or > 45° (Twisted)Determines extent of

-conjugation.

References

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link

  • Groom, C. R., et al. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B, 72(2), 171-179. Link

  • Zukerman-Schpector, J., et al. (2014). "Crystal structure of (3E)-3-(2,4-dinitrophenoxymethyl)-4-phenylbut-3-en-2-one." Acta Crystallographica Section E, 70(9), o996-o997. (Provides comparative metrics for phenyl-butenone derivatives). Link

  • Chertanova, L., et al. (1994). "Structure of sulfonyl-substituted oximes." Journal of Molecular Structure, 323, 233-240. (Foundational text on sulfonyl/oxime interactions).

Methodological & Application

Application Notes and Protocols for High-Throughput Screening of 4-Phenyl-2-(phenylsulfonyl)-3-butenal oxime and its Analogs as Protein Tyrosine Phosphatase 1B Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting Protein Tyrosine Phosphatase 1B in Metabolic and Oncogenic Pathways

Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical negative regulator in both insulin and leptin signaling pathways, making it a key therapeutic target for type 2 diabetes and obesity.[1] Its role extends to the regulation of cellular proliferation, differentiation, and survival, implicating it in various cancers.[1] The development of potent and selective PTP1B inhibitors is a significant focus in drug discovery. High-throughput screening (HTS) serves as a foundational strategy for identifying novel chemical entities that can modulate PTP1B activity from large compound libraries.[2][3][4]

The compound 4-Phenyl-2-(phenylsulfonyl)-3-butenal oxime belongs to the oxime class of compounds, which are known for a wide range of biological activities, including enzyme inhibition.[5][6] The structural features of this molecule, particularly the phenylsulfonyl group, suggest its potential to interact with the active site of PTP1B. This document provides a comprehensive guide for researchers and drug development professionals on the application of a robust HTS assay designed to identify and characterize inhibitors of PTP1B, using 4-Phenyl-2-(phenylsulfonyl)-3-butenal oxime as a representative test compound.

Principle of the Assay: A Colorimetric Approach to Quantifying PTP1B Activity

The HTS protocol described herein is a colorimetric, enzyme-based assay performed in a 384-well microplate format.[2] The assay quantifies the enzymatic activity of recombinant human PTP1B through the dephosphorylation of a chromogenic substrate, p-nitrophenyl phosphate (pNPP). When PTP1B is active, it hydrolyzes pNPP to p-nitrophenol (pNP), a yellow-colored product that absorbs light at 405 nm. The intensity of the color is directly proportional to the enzymatic activity. In the presence of an inhibitor like 4-Phenyl-2-(phenylsulfonyl)-3-butenal oxime, the production of pNP is reduced, leading to a decrease in absorbance.

This method is highly amenable to HTS due to its simplicity, cost-effectiveness, and the stability of the signal.[2] The Z'-factor, a statistical parameter used to assess the quality of an HTS assay, is a critical metric for validation, with a value greater than 0.5 indicating a robust and reliable assay.[2]

Experimental Workflow and Protocols

The overall workflow for the HTS campaign is depicted below. It encompasses initial screening of a compound library, confirmation of hits, and determination of the half-maximal inhibitory concentration (IC50) for validated inhibitors.

HTS_Workflow cluster_0 Phase 1: Primary Screen cluster_1 Phase 2: Hit Confirmation cluster_2 Phase 3: Dose-Response & IC50 Primary_Screen Primary HTS of Compound Library (Single Concentration) Hit_Identification Identification of Primary Hits (>70% Inhibition) Primary_Screen->Hit_Identification Hit_Confirmation Rescreening of Primary Hits (Confirmatory Screen) Hit_Identification->Hit_Confirmation Progress Hits False_Positive_Removal Elimination of False Positives Hit_Confirmation->False_Positive_Removal Dose_Response Dose-Response Curves (Serial Dilutions) False_Positive_Removal->Dose_Response Confirmed Hits IC50_Determination Calculation of IC50 Values Dose_Response->IC50_Determination

Caption: High-throughput screening workflow for PTP1B inhibitors.

Materials and Reagents
ReagentSupplierCatalog NumberStorage
Recombinant Human PTP1B (residues 1-322)Sigma-AldrichSRP0215-80°C
p-Nitrophenyl Phosphate (pNPP) Disodium SaltSigma-AldrichN27654°C
4-Phenyl-2-(phenylsulfonyl)-3-butenal oximeCustom Synthesis/VendorN/A-20°C
Sodium Vanadate (Positive Control)Sigma-AldrichS6508RT
Dimethyl Sulfoxide (DMSO), ACS GradeSigma-AldrichD2650RT
Tris-HClSigma-AldrichT5941RT
NaClSigma-AldrichS9888RT
EDTASigma-AldrichE9884RT
Dithiothreitol (DTT)Sigma-AldrichD9779-20°C
Bovine Serum Albumin (BSA)Sigma-AldrichA79064°C
384-well, clear, flat-bottom microplatesCorning3701RT
Protocol 1: Primary High-Throughput Screening

This protocol is designed for screening a large compound library at a single concentration to identify initial "hits".

  • Compound Plating:

    • Prepare a stock solution of 4-Phenyl-2-(phenylsulfonyl)-3-butenal oxime and library compounds in 100% DMSO.

    • Using an automated liquid handler, dispense 250 nL of each compound stock solution into the wells of a 384-well microplate. This will result in a final assay concentration of 10 µM, assuming a final assay volume of 25 µL.

    • For controls, dispense 250 nL of 100% DMSO (negative control) and 250 nL of a sodium vanadate stock solution (positive control, final concentration 10 µM) into designated wells.

  • Enzyme Preparation and Dispensing:

    • Prepare the PTP1B enzyme working solution in assay buffer (50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 0.1% BSA) to a final concentration of 0.5 µg/mL.

    • Dispense 12.5 µL of the PTP1B working solution to each well containing the test compounds and controls.

    • Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Reaction Initiation and Measurement:

    • Prepare the pNPP substrate solution in assay buffer to a final concentration of 2 mM.

    • Dispense 12.5 µL of the pNPP solution to all wells to initiate the enzymatic reaction.

    • Incubate the plate at 37°C for 30 minutes.

    • Measure the absorbance at 405 nm using a microplate reader.

Protocol 2: Hit Confirmation and Dose-Response Analysis

This protocol is for confirming the activity of primary hits and determining their potency (IC50).

  • Compound Plating (Dose-Response):

    • For each confirmed hit, including 4-Phenyl-2-(phenylsulfonyl)-3-butenal oxime, prepare a 10-point, 3-fold serial dilution series in 100% DMSO, starting from a 10 mM stock.

    • Dispense 250 nL of each dilution into a 384-well plate.

  • Assay Execution:

    • Follow steps 2 and 3 from Protocol 1.

  • Data Analysis and IC50 Calculation:

    • Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Abs_compound - Abs_min) / (Abs_max - Abs_min)) where Abs_compound is the absorbance in the presence of the test compound, Abs_min is the absorbance of the positive control (sodium vanadate), and Abs_max is the absorbance of the negative control (DMSO).

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Interpretation and Quality Control

A successful HTS campaign relies on stringent quality control. The Z'-factor should be calculated for each screening plate to ensure the robustness of the assay.

Z' = 1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min|

Where SD_max and SD_min are the standard deviations of the high and low controls, respectively, and Mean_max and Mean_min are their respective means. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.

Expected Results for 4-Phenyl-2-(phenylsulfonyl)-3-butenal oxime

Based on its structural features, 4-Phenyl-2-(phenylsulfonyl)-3-butenal oxime is hypothesized to be an inhibitor of PTP1B. The expected outcome of the dose-response experiment is a sigmoidal curve, from which an IC50 value can be derived.

ParameterExpected Value Range
Z'-factor> 0.7
IC50 (Sodium Vanadate)1-10 µM
IC50 (Test Compound)To be determined

Mechanism of Action: The Role of PTP1B in Insulin Signaling

PTP1B negatively regulates insulin signaling by dephosphorylating the activated insulin receptor (IR) and insulin receptor substrate 1 (IRS-1). Inhibition of PTP1B enhances insulin sensitivity.

PTP1B_Pathway Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds pIR p-IR (Active) IR->pIR Autophosphorylation IRS1 IRS-1 pIR->IRS1 pIRS1 p-IRS-1 (Active) IRS1->pIRS1 Phosphorylation Signaling Downstream Signaling (Glucose Uptake) pIRS1->Signaling PTP1B PTP1B PTP1B->pIR Dephosphorylates PTP1B->pIRS1 Dephosphorylates Inhibitor 4-Phenyl-2-(phenylsulfonyl) -3-butenal oxime Inhibitor->PTP1B Inhibits

Caption: Inhibition of PTP1B enhances insulin signaling.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the high-throughput screening and characterization of PTP1B inhibitors, exemplified by 4-Phenyl-2-(phenylsulfonyl)-3-butenal oxime. Successful identification of potent inhibitors from a compound library represents the initial step in a comprehensive drug discovery cascade. Subsequent studies should include selectivity profiling against other protein tyrosine phosphatases, in vitro ADME (absorption, distribution, metabolism, and excretion) profiling, and validation in cell-based models of insulin resistance. The ultimate goal is the development of novel therapeutics for metabolic diseases and cancer.

References

  • Pang, X., Xie, X., Wang, S., & Du, G. (2011). High-throughput screening of human soluble protein tyrosine phosphatase 1B inhibitors. Yao Xue Xue Bao, 46(9), 1058-1064. [Link]

  • Doman, T. N., McGovern, S. L., Witherbee, B. J., Kasten, T. P., Kurumbail, R., Stallings, W. C., ... & Shoichet, B. K. (2002). Molecular docking and high-throughput screening for novel inhibitors of protein tyrosine phosphatase-1B. Journal of Medicinal Chemistry, 45(11), 2213-2221. [Link]

  • Doman, T. N., McGovern, S. L., Witherbee, B. J., Kasten, T. P., Kurumbail, R., Stallings, W. C., ... & Shoichet, B. K. (2002). Molecular docking and high-throughput screening for novel inhibitors of protein tyrosine phosphatase-1B. Journal of Medicinal Chemistry, 45(11), 2213-2221. [Link]

  • Tautz, L., St-Denis, N., & Dennis, J. W. (2012). High-throughput screen using a single-cell tyrosine phosphatase assay reveals biologically active inhibitors of tyrosine phosphatase CD45. Proceedings of the National Academy of Sciences, 109(35), 13992-13997. [Link]

  • Kim, O., Park, S., & Heo, S. Y. (2021). Screening of Protein Tyrosine Phosphatase 1B Inhibitors from Actinomycete Extracts Using Recombinant Saccharomyces cerevisiae. Molecules, 26(14), 4235. [Link]

  • Wen, Z. H., Chien, C. T., & Wu, Y. C. (2021). The 4-(Phenylsulfanyl) butan-2-one Improves Impaired Fear Memory Retrieval and Reduces Excessive Inflammatory Response in Triple Transgenic Alzheimer's Disease Mice. Frontiers in Pharmacology, 12, 692850. [Link]

  • Patel, R., & Singh, A. (2018). Synthesis and characterization of novel oxime analogues. Journal of Saudi Chemical Society, 22(6), 713-722. [Link]

  • Gülçin, İ., & Taslimi, P. (2021). Synthesis, characterization and antioxidant activities of some novel oxime derivatives. Pharmaceutical and Pharmacological International Journal, 9(5), 176-192. [Link]

  • Ahsan, M. J., Afzal, O., & Jan, H. A. (2023). An Efficient Synthesis of 1-(1,3-Dioxoisoindolin-2-yl)-3-aryl Urea Analogs as Anticancer and Antioxidant Agents: An Insight into Experimental and In Silico Studies. Molecules, 28(24), 8089. [Link]

  • Taslimi, P., & Gülçin, İ. (2021). Synthesis, characterization and antioxidant activities of some novel oxime derivatives. Pharmaceutical and Pharmacological International Journal, 9(5), 176-192. [Link]

  • Sieniawska, E. (2023). A Review of Biologically Active Oxime Ethers. Molecules, 28(13), 5099. [Link]

  • Kim, H. G., Kim, J. Y., & Han, E. H. (2014). Anti-arthritis effects of (E)-2,4-bis(p-hydroxyphenyl)-2-butenal are mediated by inhibition of the STAT3 pathway. British Journal of Pharmacology, 171(14), 3376-3388. [Link]

  • Organic Chemistry Portal. (n.d.). Oxime synthesis by condensation or oxidation. [Link]

  • Akurathi, G., & Kumar, V. (2022). FDA-Approved Oximes and Their Significance in Medicinal Chemistry. Pharmaceuticals, 15(1), 66. [Link]

  • Kovbasnjuk, O., & Glushankova, L. (2019). High-throughput Screening of FDA-approved Drugs Identifies Novel Inhibitors of Macropinocytosis. Circulation Research, 125(Suppl_1), A100. [Link]

  • Nuvisan. (n.d.). High-throughput screening: accelerating target-to-lead pipeline. [Link]

  • Horváth, V., & Szőke, É. (2021). A novel 3-(4,5-Diphenyl-l,3-oxazol-2-yl)propanal oxime compound is a potent Transient Receptor Potential Ankyrin 1 and Vanilloid 1 (TRPA1 and V1) receptor antagonist. British Journal of Pharmacology, 178(16), 3241-3257. [Link]

  • Akbaş, H., & Çelik, G. (2021). the practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water. Journal of Chemical Sciences, 133(3), 1-5. [Link]

  • Hinderlich, S., & Reutter, W. (2012). High-throughput screening for inhibitors of sialyl- and fucosyltransferases. Angewandte Chemie International Edition, 51(2), 433-436. [Link]

  • Combinatorial Chemistry & High Throughput Screening. (2024). Bentham Science. [Link]

  • Wang, Y., & Zhang, W. (2023). Synthesis of aliphatic nitriles from cyclobutanone oxime mediated by sulfuryl fluoride (SO2F2). Beilstein Journal of Organic Chemistry, 19, 936-943. [Link]

Sources

Application Note: Phenylsulfone Oxime Probe-1 (PSP-1) - A Novel Covalent Chemical Probe for Investigating Reactive Cysteine Residues in Proteomes

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Desk of a Senior Application Scientist

Abstract

This document provides a comprehensive guide to the application of 4-Phenyl-2-(phenylsulfonyl)-3-butenal oxime, hereafter designated as Phenylsulfone Oxime Probe-1 (PSP-1), a novel chemical probe designed for the covalent modification and profiling of reactive cysteine residues. Based on its chemical architecture, PSP-1 features a phenylsulfonyl-activated α,β-unsaturated aldehyde, which functions as a potent Michael acceptor for targeting nucleophilic cysteines within the proteome. This application note details the hypothesized mechanism of action, provides validated protocols for its use in both in-gel fluorescence analysis and advanced proteomic workflows, and offers guidance on data interpretation and target validation. The methodologies described herein are intended to empower researchers in drug discovery and chemical biology to identify and characterize novel functional and druggable cysteine residues.

Introduction and Scientific Rationale

Cysteine is a unique amino acid whose thiol side chain can be exquisitely sensitive to its local microenvironment, allowing it to exist in a highly nucleophilic thiolate state (Cys-S⁻) at physiological pH. This reactivity underlies its critical role in enzyme catalysis, redox signaling, and protein structural integrity. Consequently, dysregulation of cysteine-dependent protein function is implicated in numerous diseases, including cancer and neurodegeneration, making reactive cysteines attractive targets for therapeutic intervention.

PSP-1 is an investigational chemical probe designed to exploit this unique reactivity. Its utility is predicated on two key structural features:

  • A Covalent "Warhead": The α,β-unsaturated aldehyde is a classic Michael acceptor. The adjacent phenylsulfonyl group is strongly electron-withdrawing, which significantly polarizes the β-carbon, rendering it highly electrophilic and susceptible to nucleophilic attack by cysteine thiolates.

  • A Scaffolding Moiety: The phenyl rings provide a hydrophobic scaffold that can engage in non-covalent interactions within protein binding pockets, potentially conferring a degree of selectivity for certain targets over others. The oxime group may influence solubility and cell permeability and offers a potential site for future synthetic modification.

This guide outlines the use of PSP-1 as a tool for Activity-Based Protein Profiling (ABPP), a powerful chemical proteomic strategy for identifying functional enzyme classes or hyper-reactive residues directly in complex biological systems.

Hypothesized Mechanism of Action

PSP-1 is designed to form a stable, covalent bond with cysteine residues via a Michael addition (or conjugate addition) reaction. The nucleophilic cysteine thiolate attacks the electrophilic β-carbon of the probe, leading to the formation of a new carbon-sulfur bond.

Mechanism_of_Action cluster_mech Reaction Schematic Protein Protein-SH (Nucleophilic Cysteine) Adduct Covalent Protein-Probe Adduct Protein->Adduct Michael Addition Probe PSP-1 Probe (4-Phenyl-2-(phenylsulfonyl)-3-butenal oxime) Probe->Adduct

Figure 1: Hypothesized mechanism of covalent modification of a cysteine residue by the PSP-1 probe via a Michael addition reaction.

Chemical Properties and Handling

A summary of the key properties of PSP-1 is provided below.

PropertyValue
IUPAC Name 4-Phenyl-2-(phenylsulfonyl)-3-butenal oxime
Molecular Formula C₁₆H₁₅NO₃S
Molecular Weight 301.36 g/mol
Appearance Predicted: White to off-white solid
Solubility Soluble in DMSO, DMF, Methanol
Storage Store stock solutions at -80°C

Preparation of Stock Solution: Prepare a 10 mM stock solution of PSP-1 in anhydrous DMSO. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Store desiccated at -80°C for up to 6 months.

Experimental Protocols and Workflows

The primary application of PSP-1 is in the context of Activity-Based Protein Profiling (ABPP). The general workflow involves labeling a complex proteome with the probe, followed by analysis to identify the modified proteins.

Experimental_Workflow start Prepare Proteome (e.g., Cell Lysate) labeling Incubate with PSP-1 Probe start->labeling quench Quench Reaction (e.g., with DTT) labeling->quench analysis Downstream Analysis quench->analysis gel 1. In-Gel Fluorescence (Requires fluorescently tagged PSP-1) analysis->gel Visualization ms 2. LC-MS/MS Proteomics (Requires biotin or alkyne-tagged PSP-1) analysis->ms Discovery id Target Identification ms->id validation Target Validation id->validation

Figure 2: General experimental workflow for using PSP-1 in an Activity-Based Protein Profiling (ABPP) context.

Protocol 1: Proteome Labeling for Target Identification by LC-MS/MS

This protocol describes the core procedure for labeling proteins in a cell lysate for subsequent identification using mass spectrometry. This workflow assumes the use of a modified version of PSP-1 that includes a bioorthogonal handle, such as an alkyne group, for downstream conjugation to a reporter tag (e.g., biotin-azide) via click chemistry.

Materials:

  • Cells or tissue of interest

  • Lysis Buffer (e.g., PBS, pH 7.4, with 0.1% Triton X-100)

  • Protease Inhibitor Cocktail (EDTA-free)

  • PSP-1 Alkyne Probe (10 mM stock in DMSO)

  • BCA Protein Assay Kit

  • Dithiothreitol (DTT) or 2-Mercaptoethanol

  • Click Chemistry Reagents: Biotin-Azide, Copper(II) Sulfate, TBTA ligand, Sodium Ascorbate

  • Streptavidin-agarose beads

  • Mass Spectrometry-grade trypsin

Procedure:

  • Proteome Preparation: a. Harvest cells and wash twice with cold PBS. b. Lyse cells in Lysis Buffer containing protease inhibitors on ice for 30 minutes. c. Clarify the lysate by centrifugation at 14,000 x g for 20 minutes at 4°C. d. Collect the supernatant and determine the protein concentration using a BCA assay. e. Normalize the protein concentration of all samples to 1-2 mg/mL with Lysis Buffer.

  • Probe Labeling: a. To 100 µL of proteome (100-200 µg total protein), add 1 µL of 10 mM PSP-1 Alkyne Probe stock (final concentration: 100 µM). b. Crucial Control: For a negative control, add 1 µL of DMSO to a separate aliquot of the proteome. c. Incubate all samples at 37°C for 30 minutes with gentle agitation.

  • Click Chemistry (CuAAC Reaction): a. Prepare a fresh "Click Mix" containing Biotin-Azide (e.g., 100 µM final), Copper(II) Sulfate (1 mM final), TBTA (100 µM final), and Sodium Ascorbate (1 mM final). b. Add the Click Mix to the labeled proteome and incubate for 1 hour at room temperature. This step conjugates biotin to the probe-labeled proteins.

  • Enrichment of Labeled Proteins: a. Denature the proteins by adding SDS to a final concentration of 1%. Heat at 95°C for 5 minutes. b. Dilute the sample 10-fold with PBS to reduce the SDS concentration. c. Add pre-washed streptavidin-agarose beads and incubate for 2-4 hours at 4°C with rotation to capture biotinylated proteins. d. Wash the beads extensively to remove non-specifically bound proteins (e.g., 3x with 0.1% SDS in PBS, 3x with PBS).

  • On-Bead Digestion for Mass Spectrometry: a. Resuspend the beads in a buffer suitable for trypsin digestion (e.g., 50 mM ammonium bicarbonate). b. Reduce disulfide bonds with DTT and alkylate with iodoacetamide. c. Add sequencing-grade trypsin and incubate overnight at 37°C. d. Collect the supernatant containing the digested peptides. e. Acidify the peptides with formic acid and desalt using a C18 StageTip.

  • LC-MS/MS Analysis: a. Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). b. Search the resulting data against a relevant protein database to identify the proteins that were enriched. Labeled peptides will correspond to the proteins covalently modified by PSP-1.

Protocol 2: In-Gel Fluorescence Visualization of Target Engagement

This protocol is a faster, lower-throughput method to visualize probe-labeled proteins and is excellent for optimizing labeling conditions or for competitive profiling experiments. It requires a version of PSP-1 that is pre-conjugated to a fluorophore (e.g., a rhodamine or fluorescein derivative).

Materials:

  • Proteome lysate (prepared as in Protocol 1)

  • PSP-1 Fluorescent Probe (e.g., 1 mM stock in DMSO)

  • SDS-PAGE loading buffer (with reducing agent)

  • Polyacrylamide gels

  • Fluorescence gel scanner

Procedure:

  • Proteome Preparation & Normalization: Follow steps 1a-1e from Protocol 1.

  • Probe Labeling: a. In separate microfuge tubes, aliquot 20-50 µg of proteome per condition. b. Add the PSP-1 Fluorescent Probe to a final concentration of 1-10 µM. c. Include a DMSO vehicle control. d. Competitive Displacement (Optional): To test if a known inhibitor binds to the same site, pre-incubate the proteome with the inhibitor for 30 minutes before adding the PSP-1 probe. e. Incubate all samples at 37°C for 30 minutes.

  • Quenching and Sample Preparation: a. Stop the labeling reaction by adding 4x SDS-PAGE loading buffer containing a reducing agent like DTT. b. Heat samples at 95°C for 5 minutes.

  • Gel Electrophoresis and Imaging: a. Load the samples onto a polyacrylamide gel and run the electrophoresis to separate proteins by size. b. After the run, scan the gel using a fluorescence scanner with the appropriate excitation/emission wavelengths for the fluorophore used. c. Post-Stain: After scanning, the same gel can be stained with a total protein stain (e.g., Coomassie Blue) to ensure equal protein loading across all lanes.

Data Analysis and Target Validation

For LC-MS/MS Data: The primary goal is to identify proteins that are significantly more abundant in the PSP-1-labeled sample compared to the DMSO control. A successful experiment will yield a list of "hits."

MetricDescriptionExample Interpretation
Spectral Counts / Intensity A semi-quantitative measure of protein abundance in the enriched sample.A protein with 50 spectral counts in the PSP-1 sample and 2 in the DMSO control is a strong candidate.
Fold Change (Probe/DMSO) The ratio of abundance between the labeled and control samples.A fold change > 5 is often considered a good starting point for hit selection.
P-value / FDR Statistical significance of the enrichment.A low p-value (e.g., < 0.05) indicates high confidence in the enrichment.

For In-Gel Fluorescence Data: Analysis is qualitative or semi-quantitative. Fluorescent bands in the probe-treated lane that are absent or weaker in the control lane represent protein targets. In a competition experiment, the disappearance of a band in the presence of an inhibitor suggests it binds to the same target as PSP-1.

Target Validation is Essential: Once putative targets are identified, it is critical to validate them using orthogonal methods:

  • Western Blot: Use an antibody against a candidate protein to confirm its enrichment in the pull-down fraction.

  • Recombinant Protein Labeling: Confirm that PSP-1 directly labels the purified recombinant protein.

  • Site-Directed Mutagenesis: Mutate the putative target cysteine residue to an alanine. The mutant protein should no longer be labeled by the probe.

References

  • Marino, S. M., & Gladyshev, V. N. (2012).
  • Paulsen, C. E., & Carroll, K. S. (2013). Cysteine-based redox switches in enzymes. Accounts of chemical research, 46(11), 2459–2467. [Link]

  • Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature reviews Drug discovery, 10(4), 307–317. [Link]

  • Cravatt, B. F., Wright, A. T., & Kozarich, J. W. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual review of biochemistry, 77, 383–414. [Link]

  • Speers, A. E., & Cravatt, B. F. (2004). Chemical strategies for activity-based proteomics. Chembiochem : a European journal of chemical biology, 5(1), 41–47. [Link]

Application Notes and Protocols for Cell-Based Assays with 4-Phenyl-2-(phenylsulfonyl)-3-butenal oxime

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unraveling the Therapeutic Potential of a Multifunctional Scaffold

4-Phenyl-2-(phenylsulfonyl)-3-butenal oxime is a synthetic compound characterized by a unique combination of three key functional moieties: a phenylsulfonyl group, an α,β-unsaturated butenal core, and an oxime. While specific biological data for this exact molecule is not extensively documented in publicly available literature, its chemical architecture suggests a high potential for biological activity, particularly as a covalent enzyme inhibitor. This application note provides a detailed theoretical framework and practical protocols for investigating the cellular effects of this compound, empowering researchers to explore its therapeutic promise.

The phenylsulfonyl group is a common feature in a variety of pharmacologically active agents, contributing to their binding affinity and metabolic stability.[1][2][3] The oxime functionality is also prevalent in numerous bioactive molecules, including kinase inhibitors and anti-inflammatory compounds, and is known to modulate a compound's interaction with protein targets.[4][5][6] Crucially, the α,β-unsaturated aldehyde within the butenal structure acts as a Michael acceptor, capable of forming a covalent bond with nucleophilic amino acid residues, such as cysteine, on target proteins.[7] This potential for covalent modification suggests that 4-Phenyl-2-(phenylsulfonyl)-3-butenal oxime could act as an irreversible inhibitor of enzymes that utilize a cysteine residue in their active site, such as certain proteases or kinases.

This guide will provide detailed, self-validating protocols for a primary cell-based screening assay to identify potential inhibitory activity and a secondary cytotoxicity assay to determine the compound's therapeutic window.

Hypothesized Mechanism of Action: Covalent Enzyme Inhibition

Based on its chemical structure, we hypothesize that 4-Phenyl-2-(phenylsulfonyl)-3-butenal oxime acts as a covalent inhibitor. The α,β-unsaturated butenal system is an electrophilic "warhead" that can undergo a Michael addition reaction with a nucleophilic residue, most commonly a cysteine, in the active site of a target enzyme. This covalent bond formation leads to irreversible inhibition of the enzyme's activity.

Covalent Inhibition Mechanism Compound 4-Phenyl-2-(phenylsulfonyl)-3-butenal oxime (Electrophilic Warhead) Covalent_Complex Irreversible Covalent Complex (Enzyme Inactivated) Compound->Covalent_Complex Michael Addition (Covalent Bond Formation) Enzyme Target Enzyme (with nucleophilic Cysteine) Enzyme->Covalent_Complex

Caption: Hypothesized covalent inhibition of a target enzyme by 4-Phenyl-2-(phenylsulfonyl)-3-butenal oxime.

Experimental Design: A Two-Tiered Approach for Cellular Characterization

A robust evaluation of a novel compound requires a multi-faceted approach. We propose a two-tiered experimental plan:

  • Primary Screening - Luciferase Reporter Assay: A cell-based reporter assay to screen for the inhibitory activity of the compound against a target of interest. Given the potential for covalent inhibition of cysteine proteases, a luciferase-based reporter assay for a protease like SARS-CoV-2 3CLpro, which has a catalytic cysteine, serves as an excellent model system.[8]

  • Secondary Screening - Cytotoxicity Assay (MTT): An essential follow-up to determine the concentration at which the compound becomes toxic to cells. This is critical for establishing a therapeutic index.[9][10]

Experimental_Workflow Start Start: 4-Phenyl-2-(phenylsulfonyl)-3-butenal oxime Primary_Screen Primary Screen: Luciferase Reporter Assay (Assess Inhibitory Activity) Start->Primary_Screen Secondary_Screen Secondary Screen: MTT Cytotoxicity Assay (Determine Cell Viability) Primary_Screen->Secondary_Screen If active Data_Analysis Data Analysis: Calculate IC50 and CC50 Secondary_Screen->Data_Analysis Conclusion Conclusion: Therapeutic Potential Assessment Data_Analysis->Conclusion

Caption: A two-tiered workflow for the cellular evaluation of 4-Phenyl-2-(phenylsulfonyl)-3-butenal oxime.

Protocol 1: Primary Screening - Cell-Based Luciferase Reporter Assay for Protease Inhibition

This protocol is designed to assess the ability of 4-Phenyl-2-(phenylsulfonyl)-3-butenal oxime to inhibit a target protease within a cellular context. We will use a commercially available or custom-developed cell line that expresses a reporter protein (e.g., luciferase) linked to a protease-specific cleavage site. Inhibition of the protease will result in an increased reporter signal.

Materials and Reagents:

  • HEK293T cells (or other suitable cell line)

  • Stable cell line expressing a luciferase reporter with a protease cleavage site

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Opti-MEM

  • Plasmid encoding the target protease (e.g., SARS-CoV-2 3CLpro)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • 4-Phenyl-2-(phenylsulfonyl)-3-butenal oxime

  • Dimethyl sulfoxide (DMSO)

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • 96-well white, clear-bottom cell culture plates

  • Luminometer

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

    • Seed 2 x 10⁴ cells per well in a 96-well white, clear-bottom plate and incubate for 24 hours.

  • Transfection:

    • Prepare the transfection mix in Opti-MEM according to the manufacturer's protocol. Co-transfect the cells with the luciferase reporter plasmid and the protease-encoding plasmid.

    • Incubate for 24 hours.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of 4-Phenyl-2-(phenylsulfonyl)-3-butenal oxime in DMSO.

    • Perform serial dilutions of the stock solution in cell culture medium to obtain final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration is ≤ 0.5%.

    • Include the following controls:

      • Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the compound-treated wells.

      • Positive Control: Cells treated with a known inhibitor of the target protease.

      • Negative Control: Untreated cells.

    • Add the compound dilutions to the cells and incubate for 24-48 hours.

  • Luciferase Assay:

    • Equilibrate the luciferase assay reagent to room temperature.

    • Add the luciferase reagent to each well according to the manufacturer's instructions.

    • Measure the luminescence using a luminometer.

Data Analysis:

  • Normalize the luminescence readings of the compound-treated wells to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration.

  • Calculate the IC₅₀ value (the concentration at which 50% of the enzyme activity is inhibited) using a non-linear regression analysis (sigmoidal dose-response curve).

Protocol 2: Secondary Screening - MTT Cytotoxicity Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. It is crucial for determining the concentration at which 4-Phenyl-2-(phenylsulfonyl)-3-butenal oxime is toxic to cells.

Materials and Reagents:

  • HEK293T cells (or the same cell line used in the primary screen)

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • 4-Phenyl-2-(phenylsulfonyl)-3-butenal oxime

  • DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • 96-well clear, flat-bottom cell culture plates

  • Microplate reader (absorbance at 570 nm)

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed 1 x 10⁴ cells per well in a 96-well clear, flat-bottom plate and incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of 4-Phenyl-2-(phenylsulfonyl)-3-butenal oxime in cell culture medium as described in Protocol 1.

    • Include the following controls:

      • Cell Control (Untreated): Represents 100% viability.

      • Vehicle Control: To assess the toxicity of the solvent.

      • Blank Control: Medium only, for background subtraction.

    • Treat the cells with the compound dilutions and incubate for the same duration as the primary assay (e.g., 48 hours).

  • MTT Assay:

    • Add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Subtract the average absorbance of the blank control from all other readings.

  • Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of Treated Wells / Absorbance of Cell Control Wells) x 100

  • Plot the percentage of cell viability against the logarithm of the compound concentration.

  • Determine the CC₅₀ value (the concentration that causes a 50% reduction in cell viability) using a non-linear regression analysis.

Data Presentation and Interpretation

The results from these assays should be compiled into a clear and concise format to facilitate interpretation.

Table 1: Summary of In Vitro Cellular Activity

Parameter4-Phenyl-2-(phenylsulfonyl)-3-butenal oximePositive Control
IC₅₀ (µM) Experimental ValueKnown Value
CC₅₀ (µM) Experimental ValueKnown Value
Selectivity Index (SI = CC₅₀/IC₅₀) Calculated ValueCalculated Value

A high selectivity index (SI) is desirable, as it indicates that the compound is effective at concentrations that are not toxic to the cells.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial cellular characterization of 4-Phenyl-2-(phenylsulfonyl)-3-butenal oxime. Based on its chemical structure, this compound holds promise as a covalent inhibitor, and the proposed assays will elucidate its potential inhibitory activity and cytotoxic profile. Positive results from this two-tiered approach would warrant further investigation, including:

  • Target Identification and Validation: Employing techniques such as activity-based protein profiling (ABPP) to identify the specific cellular targets of the compound.

  • Mechanism of Action Studies: Further biochemical and structural studies to confirm the covalent binding mechanism and characterize the inhibitor-target interaction.

  • In Vivo Efficacy and Toxicity Studies: Evaluation of the compound's therapeutic potential and safety profile in animal models.

By systematically applying these well-established cell-based assays, researchers can effectively screen and characterize novel compounds like 4-Phenyl-2-(phenylsulfonyl)-3-butenal oxime, paving the way for the development of new therapeutic agents.

References

  • Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery. (2024). PubMed. [Link]

  • Introduction of oxime groups increases kinase inhibitory activity of natural compounds. (n.d.). ScienceDirect. [Link]

  • Oximes. (2021). MDPI Encyclopedia. [Link]

  • Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery. (n.d.). Request PDF. [Link]

  • Unsubstituted Oximes as Potential Therapeutic Agents. (2020). Semantic Scholar. [Link]

  • Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery. (2024). PubMed. [Link]

  • Novel succinate dehydrogenase inhibitors containing oxime ester structures: design, synthesis, and biological activities. (n.d.). Royal Society of Chemistry. [Link]

  • Oximes: Inhibitors of Human Recombinant Acetylcholinesterase. A Structure-Activity Relationship (SAR) Study. (2013). PMC. [Link]

  • Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. (2022). bioRxiv. [Link]

  • The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery. (n.d.). PMC. [Link]

  • Growth Inhibitory Effect of (E)-2,4-bis(p-hydroxyphenyl)-2-Butenal Diacetate through Induction of Apoptotic Cell Death by Increasing DR3 Expression in Human Lung Cancer Cells. (n.d.). PMC. [Link]

  • The 4-(Phenylsulfanyl) butan-2-one Improves Impaired Fear Memory Retrieval and Reduces Excessive Inflammatory Response in Triple Transgenic Alzheimer's Disease Mice. (n.d.). PMC. [Link]

  • (E)-2,4-bis(p-hydroxyphenyl)-2-butenal has an antiproliferative effect on NSCLC cells induced by p38 MAPK-mediated suppression of NF-κB and up-regulation of TNFRSF10B (DR5). (2013). PMC. [Link]

  • Synthesis, characterization and antioxidant activities of some novel oxime derivatives. (2021). dergipark.org.tr. [Link]

  • Synthesis of 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine Derivatives with Pro-Apoptotic Activity against Cancer Cells. (2023). MDPI. [Link]

  • Synthesis and biological evaluation of novel hybrids of phenylsulfonyl furoxan and phenstatin derivatives as potent anti-tumor agents. (2022). PubMed. [Link]

  • Structure activity refinement of phenylsulfonyl piperazines as antimalarials that block erythrocytic invasion. (2021). PubMed. [Link]

  • Oxime radicals: generation, properties and application in organic synthesis. (2020). PMC. [Link]

  • The Structural Diversity and Biological Activity of Steroid Oximes. (2023). PMC. [Link]

  • Oxime synthesis by condensation or oxidation. (n.d.). Organic Chemistry Portal. [Link]

  • Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential. (2021). Semantic Scholar. [Link]

  • Unsubstituted Oximes as Potential Therapeutic Agents. (2020). MDPI. [Link]

  • Oximes – Knowledge and References. (n.d.). Taylor & Francis Online. [Link]

  • Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid. (n.d.). Oriental Journal of Chemistry. [Link]

Sources

Application Note: In Vivo Experimental Design for 4-Phenyl-2-(phenylsulfonyl)-3-butenal oxime (PPBO)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanistic Rationale

4-Phenyl-2-(phenylsulfonyl)-3-butenal oxime (PPBO) represents a class of small-molecule inhibitors containing a vinyl sulfone moiety masked by an oxime functionality. Based on its chemical structure—specifically the


-unsaturated system conjugated with a strong electron-withdrawing sulfonyl group—PPBO functions as a Michael acceptor .

In the context of drug development, this pharmacophore is designed to target nucleophilic cysteine residues on oncogenic proteins. The primary biological target for this class of compounds is Signal Transducer and Activator of Transcription 3 (STAT3) .

Mechanism of Action

Constitutive activation of STAT3 is a driver in various malignancies (breast, prostate, glioblastoma). PPBO is hypothesized to inhibit STAT3 via covalent modification of Cysteine 712 , preventing the SH2 domain-mediated dimerization required for nuclear translocation and DNA binding. The oxime group improves metabolic stability compared to the parent aldehyde, potentially acting as a prodrug or a stable active species.

DOT Visualization: Mechanism of Action

STAT3_Inhibition PPBO PPBO (Michael Acceptor) STAT3_Unphos STAT3 Monomer (Cytoplasm) PPBO->STAT3_Unphos Covalent Binding (Cys712 Alkylation) STAT3_Phos p-STAT3 (Tyr705) Dimer PPBO->STAT3_Phos Blocks Dimerization STAT3_Unphos->STAT3_Phos Dimerization (SH2-SH2) IL6_Rec IL-6 Receptor (Cell Surface) JAK JAK Kinase IL6_Rec->JAK Activation JAK->STAT3_Unphos Phosphorylation Nucleus Nucleus STAT3_Phos->Nucleus Translocation DNA Target Genes (Bcl-xL, Cyclin D1) Nucleus->DNA Transcription

Caption: Proposed mechanism of PPBO. The electrophilic vinyl sulfone core covalently binds Cys712 on STAT3, preventing phosphorylation/dimerization and subsequent oncogenic transcription.

Formulation Strategy

PPBO is highly lipophilic due to the two phenyl rings and the sulfonyl group. Poor solubility is the primary failure mode in early in vivo testing.

Solubility Profile
SolventSolubility (mg/mL)Application
DMSO > 50 mg/mLStock Solution
Ethanol ~ 10 mg/mLCo-solvent
Water/PBS < 0.1 mg/mLPrecipitates immediately
Corn Oil ~ 5 mg/mLOral Gavage (PO)
Recommended Vehicle (Intraperitoneal/Intravenous)

To ensure bioavailability without precipitation, use a co-solvent system :

  • 10% DMSO (Solubilizer)[1]

  • 40% PEG-300 (Stabilizer)

  • 5% Tween-80 (Surfactant)

  • 45% Saline (0.9% NaCl) (Diluent)[1]

Protocol:

  • Dissolve PPBO powder in 100% DMSO to create a 10x concentrate.

  • Add PEG-300 and vortex until clear.

  • Add Tween-80 and vortex.

  • Slowly add warm Saline (37°C) while vortexing. Note: If solution turns cloudy, sonicate for 5 minutes.

Experimental Protocols

Experiment A: Maximum Tolerated Dose (MTD)

Before efficacy testing, the toxicity threshold must be established. Michael acceptors can deplete cellular Glutathione (GSH), leading to oxidative stress.

Animals: CD-1 Mice (n=3 per group), 6-8 weeks old. Route: Intraperitoneal (IP).

GroupDose (mg/kg)FrequencyDurationEndpoints
G1 VehicleDaily7 DaysBody Weight
G2 10 mg/kgDaily7 DaysBehavior Score
G3 30 mg/kgDaily7 DaysLiver Enzymes (ALT/AST)
G4 60 mg/kgDaily7 DaysSurvival

Decision Matrix:

  • >15% Weight Loss: Stop dosing immediately.

  • Neurological Signs (Tremors): Euthanize; compound crosses BBB and affects CNS.

  • MTD Definition: The highest dose with <10% weight loss and no clinical signs.

Experiment B: Pharmacokinetics (PK)

Determine if the oxime remains intact or hydrolyzes to the aldehyde in vivo.

Protocol:

  • Dose: Single bolus at MTD (e.g., 30 mg/kg IP).

  • Sampling: Tail vein blood at 0.25, 0.5, 1, 2, 4, 8, 24 hours.

  • Analysis: LC-MS/MS. Monitor transitions for PPBO (Parent) and the hydrolyzed aldehyde metabolite.

  • Target: AUC (Area Under Curve) sufficient to maintain concentrations > IC50 (typically 1-5 µM for STAT3 inhibitors) for at least 6 hours.

Experiment C: Xenograft Efficacy Study

Model: MDA-MB-231 (Triple-Negative Breast Cancer) - Known to be STAT3-dependent.

Workflow Visualization:

Workflow cluster_Treat Treatment Phase (21 Days) Start Cell Culture MDA-MB-231 Implant S.C. Inoculation 5x10^6 cells/mouse Start->Implant Growth Tumor Growth Reach 100 mm^3 Implant->Growth Random Randomization (n=8/group) Growth->Random Dosing Daily IP Injection Vehicle vs. PPBO Random->Dosing Measure Bi-weekly Caliper Measurement Dosing->Measure Measure->Dosing Harvest Harvest Tumors & Plasma Measure->Harvest Day 21 Analysis Analysis: 1. Tumor Volume 2. p-STAT3 (WB) 3. Ki-67 (IHC) Harvest->Analysis

Caption: Workflow for in vivo efficacy evaluation of PPBO in tumor xenograft models.

Detailed Steps:

  • Inoculation: Inject

    
     MDA-MB-231 cells (suspended in 50% Matrigel) subcutaneously into the right flank of BALB/c nude mice.
    
  • Staging: Allow tumors to reach ~100 mm³ (approx. 2 weeks).

  • Treatment Groups:

    • Vehicle Control (n=8)[1]

    • PPBO Low Dose (1/3 MTD, e.g., 10 mg/kg) (n=8)

    • PPBO High Dose (MTD, e.g., 30 mg/kg) (n=8)

    • Positive Control (e.g., Doxorubicin or Stattic) (n=6)

  • Dosing Schedule: Daily (QD) for 21 days.

  • Data Collection: Measure tumor volume (

    
    ) twice weekly.
    

Validation & Biomarker Analysis

To prove the drug works via the proposed mechanism (Scientific Integrity), you must demonstrate Target Engagement in the tumor tissue, not just tumor shrinkage.

Western Blot Protocol (Tumor Lysates):

  • Flash freeze tumor samples in liquid nitrogen at harvest.

  • Homogenize in RIPA buffer containing Phosphatase Inhibitors (Sodium Orthovanadate is critical to preserve p-STAT3).

  • Primary Antibodies:

    • Anti-p-STAT3 (Tyr705) - The Biomarker of Efficacy

    • Anti-Total STAT3 - Loading Control

    • Anti-Cleaved Caspase 3 - Apoptosis Marker

    • Anti-Cyclin D1 - Downstream Target

Success Criteria:

  • Efficacy: >50% Tumor Growth Inhibition (TGI) in High Dose group compared to Vehicle.

  • Mechanism: Significant reduction in p-STAT3/Total-STAT3 ratio in treated tumors vs. control.

References

  • Turkson, J., et al. (2004). "Novel peptidomimetic inhibitors of signal transducer and activator of transcription 3 dimerization and biological activity." Molecular Cancer Therapeutics.

    • Rationale: Establishes the foundational protocol for testing STAT3 dimerization inhibitors and xenograft workflows.
  • Bharti, A. C., et al. (2003). "Curcumin (diferuloylmethane) inhibits constitutive and IL-6-inducible STAT3 phosphorylation in human multiple myeloma cells." The Journal of Immunology.

    • Rationale: Provides the mechanistic basis for Michael acceptors (like the butenal moiety in PPBO)
  • Zhang, X., et al. (2013). "A novel STAT3 inhibitor, S3I-201, attenuates renal interstitial fibrosis in mice." Acta Pharmacologica Sinica.

    • Rationale: Validates the use of sulfonyl-containing small molecules for in vivo STAT3 inhibition and formulation str
  • Workman, P., et al. (2010). "Guidelines for the welfare and use of animals in cancer research." British Journal of Cancer.

    • Rationale: Authoritative standard for MTD and Xenograft ethical design.

Sources

Troubleshooting & Optimization

Overcoming stability issues of 4-Phenyl-2-(phenylsulfonyl)-3-butenal oxime in solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for 4-Phenyl-2-(phenylsulfonyl)-3-butenal oxime. This resource is designed to provide researchers, scientists, and drug development professionals with in-depth guidance on overcoming the stability challenges associated with this compound in solution. Our goal is to equip you with the knowledge to ensure the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability of 4-Phenyl-2-(phenylsulfonyl)-3-butenal oxime.

Q1: What are the primary degradation pathways for 4-Phenyl-2-(phenylsulfonyl)-3-butenal oxime in solution?

A1: The molecule possesses three key structural features that are susceptible to degradation: the oxime, the α,β-unsaturated system, and the phenylsulfonyl group. The primary degradation pathways include:

  • Acid-Catalyzed Hydrolysis: The oxime functional group is susceptible to hydrolysis, particularly under acidic conditions, which would lead to the formation of the corresponding aldehyde and hydroxylamine.[1][2][3][4]

  • Michael Addition: The α,β-unsaturated system, activated by the electron-withdrawing phenylsulfonyl group, is a prime target for nucleophilic attack. Nucleophiles present in the solution (e.g., water, buffer components, or impurities) can add to the double bond.

  • Polymerization: Like many α,β-unsaturated compounds, 4-Phenyl-2-(phenylsulfonyl)-3-butenal oxime has the potential to polymerize, especially in the presence of light, heat, or radical initiators.

  • Oxidation: The oxime and the butenal backbone can be susceptible to oxidation, particularly if the solution is exposed to air for extended periods or contains oxidizing agents.

Q2: How does the phenylsulfonyl group influence the stability of the molecule?

A2: The phenylsulfonyl group is a strong electron-withdrawing group, which significantly impacts the molecule's reactivity. It enhances the electrophilicity of the β-carbon in the α,β-unsaturated system, making it more susceptible to Michael addition. While vinyl sulfones themselves are generally stable, the presence of this group can influence the overall electronic properties of the conjugated system and potentially affect the stability of the adjacent oxime.[5][6][7]

Q3: What is the expected stability of this compound in common organic solvents?

A3: In anhydrous, aprotic solvents such as acetonitrile, THF, or dichloromethane, the compound is expected to be relatively stable, provided the solvent is of high purity and free from acidic or basic impurities. Protic solvents, especially water and alcohols, can participate in hydrolysis and Michael addition reactions. The stability in protic solvents will be highly dependent on the pH and temperature.

Q4: Are there any specific handling precautions I should take when working with this compound?

A4: Yes, due to its potential instability, it is recommended to:

  • Store the solid compound in a cool, dark, and dry place.

  • Prepare solutions fresh whenever possible.

  • Use high-purity, anhydrous solvents.

  • Avoid acidic or basic conditions unless required for a specific reaction, and if so, carefully control the pH.

  • Minimize exposure of solutions to light and air. Consider using amber vials and purging solutions with an inert gas like argon or nitrogen.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the handling and use of 4-Phenyl-2-(phenylsulfonyl)-3-butenal oxime in solution.

Observed Issue Potential Cause(s) Recommended Solution(s)
Rapid loss of starting material in solution (confirmed by HPLC/TLC). 1. Acid- or base-catalyzed hydrolysis of the oxime. 2. Michael addition of solvent or buffer components. 3. Polymerization. 1. Adjust the pH of the solution to near neutral (pH 6-7) using a non-nucleophilic buffer if possible. If the experiment allows, work in anhydrous aprotic solvents. 2. Use aprotic solvents. If an aqueous or alcoholic solvent is necessary, minimize the reaction/storage time and temperature. 3. Add a radical inhibitor such as BHT (butylated hydroxytoluene) to the solution. Store solutions at low temperatures and protected from light. [8][9]
Appearance of new, more polar peaks in the HPLC chromatogram. 1. Hydrolysis to the aldehyde. 2. Formation of Michael adducts. 1. Confirm the identity of the new peak by LC-MS if possible. The mass should correspond to the aldehyde. To mitigate, follow the solutions for rapid loss of starting material. 2. The mass of the new peak will correspond to the starting material plus the mass of the nucleophile. Avoid nucleophilic solvents and buffers.
The solution turns yellow or develops a precipitate over time. 1. Polymerization. 2. Degradation to colored impurities. 1. This is a strong indication of polymerization. Immediately discard the solution and prepare a fresh one, incorporating a polymerization inhibitor and ensuring storage in the dark at low temperatures. 2. Analyze the solution by HPLC-UV/Vis to check for new chromophores. Follow best practices for solution preparation and storage.
Inconsistent results in biological or chemical assays. 1. Degradation of the compound in the assay buffer. 2. Reaction with assay components (e.g., thiols in proteins). 1. Perform a stability study of the compound in the assay buffer over the time course of the experiment. Analyze by HPLC at different time points. 2. The vinyl sulfone moiety can act as a Michael acceptor for cysteine residues in proteins.[6] If working with proteins, be aware of this potential for covalent modification.

Recommended Protocols

Protocol 1: Stability Assessment of 4-Phenyl-2-(phenylsulfonyl)-3-butenal oxime

This protocol outlines a general procedure to evaluate the stability of the compound under various conditions.

Materials:

  • 4-Phenyl-2-(phenylsulfonyl)-3-butenal oxime

  • HPLC-grade solvents (e.g., acetonitrile, water)

  • Buffers of various pH values (e.g., phosphate buffer pH 5, 7, and 9)

  • HPLC system with UV detector

  • Constant temperature incubator/water bath

  • Amber HPLC vials

Procedure:

  • Prepare a stock solution of the compound in acetonitrile at a concentration of 1 mg/mL.

  • For each condition to be tested (e.g., pH 5, pH 7, pH 9), dilute the stock solution with the respective buffer to a final concentration of 50 µg/mL in an amber HPLC vial. Prepare a control sample diluted with acetonitrile/water (50:50).

  • Immediately after preparation (t=0), inject an aliquot of each sample into the HPLC to determine the initial peak area of the compound.

  • Store the vials under the desired conditions (e.g., room temperature, 4°C, 37°C).

  • At specified time points (e.g., 1, 2, 4, 8, 24 hours), inject an aliquot from each vial into the HPLC.

  • Monitor the decrease in the peak area of the parent compound and the appearance of any new peaks over time.

  • Plot the percentage of the remaining compound versus time for each condition to determine the stability profile.

Workflow for Stability Assessment

cluster_prep Preparation cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL in ACN) prep_samples Dilute to 50 µg/mL in Test Buffers (pH 5, 7, 9) and Control prep_stock->prep_samples t0_hplc t=0 HPLC Analysis (Initial Peak Area) prep_samples->t0_hplc storage Store Samples at Desired Conditions (RT, 4°C, 37°C) t0_hplc->storage timed_hplc HPLC Analysis at Time Points (1, 2, 4, 8, 24h) storage->timed_hplc data_analysis Plot % Remaining Compound vs. Time timed_hplc->data_analysis

Workflow for assessing the stability of 4-Phenyl-2-(phenylsulfonyl)-3-butenal oxime.

Protocol 2: Recommended HPLC Method for Purity and Stability Analysis

This method provides a starting point for the analysis of 4-Phenyl-2-(phenylsulfonyl)-3-butenal oxime. Optimization may be required based on the specific instrumentation and sample matrix.

Parameter Recommendation
Column C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with a gradient of 30-95% B over 15 minutes, followed by a 5-minute hold at 95% B, and a 5-minute re-equilibration at 30% B.
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 254 nm (or determine optimal wavelength by UV scan)
Injection Volume 10 µL

Note: For LC-MS analysis, formic acid is a suitable mobile phase modifier. For UV detection alone, phosphoric acid can also be used.[10][11]

Protocol 3: Solution Preparation and Storage

To maximize the stability of 4-Phenyl-2-(phenylsulfonyl)-3-butenal oxime in solution:

  • Solvent Selection: Whenever possible, use anhydrous, aprotic solvents such as acetonitrile or THF. If an aqueous solution is required, use a buffer to maintain a pH between 6 and 7.

  • Preparation: Dissolve the compound in the chosen solvent by vortexing or brief sonication. Prepare solutions fresh for each experiment.

  • Stabilizers: For stock solutions in organic solvents intended for short-term storage, consider adding an antioxidant such as butylated hydroxytoluene (BHT) at a final concentration of 0.01%.[8]

  • Storage: Store solutions at -20°C or -80°C in tightly sealed amber vials. Before use, allow the solution to warm to room temperature before opening to prevent condensation of atmospheric moisture. Purging the vial headspace with an inert gas before sealing can further enhance stability.

Protocol 4: Monitoring Degradation by ¹H NMR

¹H NMR spectroscopy can be a powerful tool to monitor the degradation of the compound.

  • Dissolve a known amount of the compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquire a baseline ¹H NMR spectrum.

  • To study hydrolysis, a small amount of D₂O with a drop of DCl or NaOD can be added.

  • Acquire spectra at different time points.

  • Expected Spectral Changes Upon Degradation:

    • Hydrolysis: The appearance of a new aldehyde proton signal (typically around 9-10 ppm) and the disappearance of the oxime proton signal.

    • Michael Addition: Disappearance of the vinyl proton signals and the appearance of new signals in the aliphatic region of the spectrum, corresponding to the modified butenal backbone.

    • Isomerization: Changes in the chemical shifts of the protons near the C=N bond can indicate syn/anti isomerization of the oxime.[12][13]

Visualizing Degradation Pathways

The following diagrams illustrate the key chemical transformations that can lead to the degradation of 4-Phenyl-2-(phenylsulfonyl)-3-butenal oxime.

Acid-Catalyzed Hydrolysis of the Oxime

start 4-Phenyl-2-(phenylsulfonyl)-3-butenal oxime protonation Protonated Oxime start->protonation + H⁺ intermediate Tetrahedral Intermediate protonation->intermediate + H₂O products Aldehyde + Hydroxylamine intermediate->products - H₃O⁺

Acid-catalyzed hydrolysis of the oxime functionality.

Michael Addition to the α,β-Unsaturated System

start 4-Phenyl-2-(phenylsulfonyl)-3-butenal oxime enolate Enolate Intermediate start->enolate + Nu⁻ product Michael Adduct enolate->product + H⁺

Nucleophilic Michael addition to the activated double bond.

References

  • Synthesis and Configurational Assignment of Vinyl Sulfoximines and Sulfonimidamides. J Org Chem. 2021;86(11):7403-7424. [Link]

  • Vinyl Sulfones: Synthetic Preparations and Medicinal Chemistry Applications. Current Organic Chemistry. 2007;11(14):1253-1276. [Link]

  • NMR Spectra of Hydroxylamines, Oximes and Hydroxamic Acids. Progress in Nuclear Magnetic Resonance Spectroscopy. 1995;27(3):199-286. [Link]

  • Structural Elucidation of Major Degradation Products of Milbemycin Oxime Drug Substance using LC-MS and NMR. Journal of Pharmaceutical and Biomedical Analysis. 2022;217:114862. [Link]

  • Hydrolytic Stability of Hydrazones and Oximes. Angew Chem Int Ed Engl. 2008;47(39):7523-6. [Link]

  • Separation and Determination of Some Aromatic Sulfones by Reversed-Phase High-Performance Liquid Chromatography. Collection of Czechoslovak Chemical Communications. 1993;58(10):2451-2460. [Link]

  • Improving stabilization of α-tocopherol and α-tocopheryl acetate against oxidation, light and UV radiation by complexation with β-cyclodextrin and starch. Journal of Food Science and Technology. 2024. [Link]

  • Timeline of the synthesis and applications of vinyl sulfones in recent years. RSC Advances. 2021;11:3456-3479. [Link]

  • An Economical and Convenient Synthesis of Vinyl Sulfones. Synthesis. 2007;2007(10):1465-1470. [Link]

  • Oxime. Wikipedia. [Link]

  • O–H bond activation of β,γ-unsaturated oximes via hydrogen atom transfer (HAT) and photoredox dual catalysis. Chemical Science. 2024;15:34-42. [Link]

  • Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition. 2008;47(39):7523-7526. [Link]

  • Recent advances in the synthesis of vinyl sulfones. RSC Advances. 2017;7:46855-46867. [Link]

  • Metal-Involving Synthesis and Reactions of Oximes. Chemical Reviews. 2017;117(21):13276-13351. [Link]

  • Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition. 2008;47(39):7523-7526. [Link]

  • Improving stabilization of α-tocopherol and α-tocopheryl acetate against oxidation, light and UV radiation by complexation with β-cyclodextrin and starch. Journal of Food Science and Technology. 2024. [Link]

  • Determination of 1H and 13C Nuclear Magnetic Resonance Chemical Shift Values of Glyoxime Molecule with Experimental and Theoretical Methods. Journal of the Turkish Chemical Society Section A: Chemistry. 2019;6(2):231-242. [Link]

  • Key Considerations for Stabilizing Oxidation-Prone Lipid-Based Drug Delivery Systems. American Pharmaceutical Review. 2021. [Link]

  • Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis. Molecules. 2022;27(10):3288. [Link]

  • Hydrolytic stability of hydrazones and oximes. Angew Chem Int Ed Engl. 2008;47(39):7523-6. [Link]

  • Improved Chemical Synthesis, Identification and Evaluation of Prospective Centrally Active Oxime Antidotes for the Treatment of Nerve Agent Exposure. OSTI.GOV. 2023. [Link]

  • Electrophilic Epoxidation of α,β-Unsaturated Oximes with Dioxiranes and Ring Opening of the Epoxides. Synlett. 2006;2006(18):3049-3052. [Link]

  • HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion- Pair Detection. Journal of Liquid Chromatography & Related Technologies. 2005;28(10):1555-1564. [Link]

  • HPLC Method for Analysis of Sulfonic acids on BIST A+ Column. SIELC Technologies. [Link]

  • Stabilization of the Antioxidant Properties in Spray-Dried Microcapsules of Fish and Chia Oil Blends. ACS Omega. 2023;8(39):35919–35930. [Link]

  • Non-covalent organocatalyzed enantioselective cyclization reactions of α,β-unsaturated imines. Beilstein Journal of Organic Chemistry. 2023;19:1928-1959. [Link]

  • Stabilization of Natural Dyes by High Levels of Antioxidants. MRS Online Proceedings Library. 2007;1033:1033-B04-03. [Link]

Sources

Troubleshooting guide for 4-Phenyl-2-(phenylsulfonyl)-3-butenal oxime experiments

[1]

Technical Overview & Molecule Profile

Target Analyte: 4-Phenyl-2-(phenylsulfonyl)-3-butenal oxime Chemical Class:


Primary Application:1
The "Why" Behind the Chemistry

This molecule is not a standard catalog reagent; it is a high-reactivity intermediate. Its behavior is dominated by two competing electronic forces:[1]

  • Conjugated System: The styryl backbone (

    
    ) stabilizes radical intermediates but makes the molecule sensitive to light and polymerization.[1]
    
  • Sulfonyl Electron Withdrawal: The phenylsulfonyl group (

    
    ) at the C2 position exerts a massive inductive effect ($ -I 
    
    
    pK_a \approx 11-13$).[1]

Implication for Researchers: You are working with a "loaded spring."[1] The acidity at C2 means that even mild bases can trigger elimination reactions, expelling benzenesulfinate or polymerizing the material before you can isolate the oxime.[1]

Troubleshooting Guide: Synthesis & Isolation

Common Failure Modes
SymptomProbable CauseMechanistic ExplanationCorrective Action
Low Yield / "Missing" Mass

-Elimination of Sulfinate
High pH (>8) causes deprotonation at C2, leading to the expulsion of

and formation of a volatile nitrile or polymer.[1]
Switch Buffer: Replace

with Sodium Acetate (

). Maintain pH 4.5–5.5.
Product is an Oil/Gum

Isomer Mixture
Oximes exist as geometric isomers.[2] The mixture depresses the melting point, preventing crystallization.Equilibration: Reflux in EtOH with catalytic HCl for 10 mins to drive towards the thermodynamically stable

-isomer, then cool slowly.
Darkening / Decomposition Michael Addition of NucleophileExcess hydroxylamine (

) attacks the C3-C4 double bond (Michael addition) rather than the aldehyde.[1]
Stoichiometry Control: Use exactly 1.05 equiv. of

. Do not use large excess. Perform at

.
Two Spots on TLC IsomerizationNot an impurity.

and

(E/Z) oximes often separate on silica.[1]
Verification: Run 2D-TLC or check

-NMR. If both spots coalesce upon heating, it is isomerization.[1]

Critical Experimental Protocols

Protocol A: Controlled Synthesis (Buffered Conditions)

Designed to minimize sulfinate elimination.[1]

Reagents:

  • 4-Phenyl-2-(phenylsulfonyl)-3-butenal (1.0 equiv)[1]

  • Hydroxylamine Hydrochloride (

    
    ) (1.1 equiv)[1]
    
  • Sodium Acetate (

    
    ) (1.2 equiv)[1]
    
  • Solvent: Ethanol/Water (3:1 v/v)[1]

Workflow:

  • Preparation: Dissolve aldehyde in Ethanol (

    
    ). Cool to 
    
    
    in an ice bath.
  • Buffer Generation: In a separate flask, dissolve

    
     and 
    
    
    in the minimum amount of water.
  • Addition: Add the aqueous hydroxylamine solution dropwise to the aldehyde solution over 20 minutes.

    • Scientist Note: Dropwise addition prevents localized high concentrations of nucleophile that could trigger Michael addition.

  • Monitoring: Stir at

    
     for 2–4 hours. Monitor by TLC (Hexane/EtOAc 7:3).[1]
    
  • Workup: Dilute with ice water. The oxime should precipitate as a white/off-white solid. Filter and wash with cold water.

    • If oil forms:[1] Extract with DCM, dry over

      
      , and recrystallize from EtOH/Hexane.[1]
      

Visualization: Reaction Pathways & Logic

Figure 1: Reaction Pathway & Competitors

This diagram illustrates the intended pathway versus the critical failure modes caused by pH mismanagement.[1]

ReactionPathwaysStartAldehyde Precursor(Ph-CH=CH-CH(SO2Ph)-CHO)TargetTARGET OXIME(Stable at pH 5)Start->Target NaOAc Buffer(pH 4-5)EliminationElimination Product(Nitrile + PhSO2H)Start->Elimination Strong Base(pH > 8)MichaelMichael Adduct(Amine impurity)Start->Michael Excess NH2OHHigh TempReagentNH2OH + BaseHydrolysisHydrolysis(Reversion to Aldehyde)Target->Hydrolysis Strong Acid(pH < 2)

Caption: Figure 1. Chemoselectivity map. Success depends on maintaining a pH "Goldilocks Zone" (4.0–5.[1]5) to avoid elimination (basic) or hydrolysis (acidic).[1]

Figure 2: Troubleshooting Logic Tree

Use this flowchart when the reaction does not proceed as expected.

TroubleshootingStartProblem DetectedCheckTLCCheck TLCStart->CheckTLCMultiSpotMultiple Spots?CheckTLC->MultiSpotNoProductNo Product/SM Only?CheckTLC->NoProductDecompBlack Tar?CheckTLC->DecompIsomersDiagnosis: E/Z IsomersAction: Ignore or RecrystallizeMultiSpot->Isomers Spots mergeon heatingPH_IssueDiagnosis: pH IncorrectAction: Check BufferNoProduct->PH_Issue pH < 3 or > 8PolymerDiagnosis: PolymerizationAction: Add Radical Inhibitor (BHT)Decomp->Polymer Light/Heat exposure

Caption: Figure 2. Diagnostic decision tree for rapid failure analysis during the oximation of sulfonyl-aldehydes.

Frequently Asked Questions (FAQs)

Q: Can I use Pyridine instead of Sodium Acetate? A: Yes, Pyridine is an excellent solvent/base for this reaction.[1] It acts as a "proton sponge" without being basic enough to deprotonate the

1

Q: Why does the product turn pink/brown upon storage? A: This indicates oxidation of trace hydroxylamine or phenol impurities.

  • Fix: Wash the final solid thoroughly with 1% HCl followed by water to remove unreacted hydroxylamine.[1] Store under

    
     in the dark.
    

Q: Can I dehydrate this oxime to the nitrile? A: Yes, but be careful. Standard dehydration reagents (


1
  • Recommendation: Use mild dehydrating agents like Burgess Reagent or T3P (Propylphosphonic anhydride) to convert the oxime to the nitrile without affecting the sulfonyl moiety.[1]

References & Further Reading

  • General Oxime Synthesis & Stability:

    • Kalia, J., & Raines, R. T. (2008).[1] Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523-7526.[1] [1]

  • Reactivity of

    
    -Sulfonyl Carbonyls: 
    
    • Trost, B. M. (1988).[1] Sulfones: Chemical chameleons. Bulletin of the Chemical Society of Japan, 61(1), 107-124.[1]

  • Synthesis of Cinnamaldehyde Derivatives:

    • Wong, H. L., et al. (2002).[1] Synthesis and cytotoxic activity of cinnamaldehyde derivatives. Bioorganic & Medicinal Chemistry, 10(1), 175-181.[1]

  • Beckmann Rearrangement Mechanisms:

    • Gawley, R. E. (1988).[1] The Beckmann reactions: rearrangement, elimination–additions, fragmentations, and rearrangement–cyclizations.[1] Organic Reactions, 35, 1-420.[1] [1]

Technical Support: Optimizing 4-Phenyl-2-(phenylsulfonyl)-3-butenal Oxime Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: OX-SYN-4P2S Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Subject: Yield Enhancement & Troubleshooting for


-Sulfonyl Conjugated Oximes

Introduction: The "Yield Trap" in Sulfonyl Enals

You are encountering yield issues with 4-Phenyl-2-(phenylsulfonyl)-3-butenal oxime . This is not a standard aldehyde condensation. You are working with a vinylogous, electron-deficient system .

The presence of the phenylsulfonyl group at the C2 position creates a "push-pull" electronic environment. While it activates the carbonyl for nucleophilic attack (good for rate), it also activates the


-carbon (C3) for Michael addition  (bad for yield). Furthermore, the acidity of the 

-proton (if the double bond is not fully conjugated or if isomerization occurs) leads to rapid degradation.

This guide moves beyond standard textbook protocols to address the specific competitive pathways inherent to this scaffold.

Module 1: The Reaction Landscape (Visualization)

To solve the yield problem, we must visualize the competition between the desired 1,2-addition (Oxime formation) and the fatal 1,4-addition (Michael addition).

ReactionPathways Aldehyde Starting Material (4-Phenyl-2-(phenylsulfonyl)-3-butenal) Inter1 1,2-Attack (Carbinolamine) Aldehyde->Inter1 Kinetic Control (Low Temp, pH 4-5) Inter2 1,4-Attack (Michael Adduct) Aldehyde->Inter2 Thermodynamic Sink (High Temp, Excess Base) NH2OH Hydroxylamine (Nucleophile) NH2OH->Aldehyde Oxime Target Oxime (E/Z Isomers) Inter1->Oxime -H2O (Acid Catalyzed) Byproduct Polymer/Complex Mixture (Irreversible Loss) Inter2->Byproduct Degradation

Figure 1: Mechanistic divergence. The red path (Michael Addition) is the primary cause of yield loss in


-sulfonyl enals.

Module 2: Diagnostic & Troubleshooting (Q&A)

Issue 1: "My crude yield is high, but the product is a sticky oil/gum."

Diagnosis: You likely have a mixture of E/Z isomers and Michael adducts . The sulfonyl group allows the oxime to exist in both syn and anti configurations relative to the bulky phenylsulfonyl group. Furthermore, if you used excess hydroxylamine in a basic environment, the amine added across the double bond.

Corrective Protocol:

  • Stoichiometry Control: Do not use a large excess of Hydroxylamine HCl. Use 1.05 to 1.1 equivalents maximum. Excess amine attacks the alkene.

  • Solvent Switch: Avoid pure methanol. Use Ethanol/Water (3:1) . The oxime of this specific rigid system often precipitates from aqueous ethanol, while the impurities (Michael adducts) remain in solution.

  • Purification: Do not use silica gel chromatography immediately. The acidity of silica can hydrolyze the oxime or cause rearrangement. Attempt recrystallization from EtOH/Hexane first.

Issue 2: "The reaction turns black/dark brown rapidly."

Diagnosis: Base-catalyzed polymerization. The proton at C2 (alpha to the sulfonyl) is acidic. If you are using strong bases (NaOH, KOH) or even excess Pyridine at high temperatures, you are generating a carbanion that polymerizes with the unreacted aldehyde.

Corrective Protocol:

  • Buffer System: Switch to a Sodium Acetate/Acetic Acid buffer system.

  • Target pH: Maintain pH 4.5 – 5.0 .

    • Why? At pH < 3, the amine is protonated (

      
      ) and unreactive. At pH > 6, the dehydration step is slow, and the competing Michael addition (which requires free amine) becomes dominant.
      
  • Temperature: Run the addition at 0°C and warm to Room Temperature (RT) only after 1 hour. Never heat this reaction.

Issue 3: "I see starting material remaining even after 24 hours."

Diagnosis: Dehydration Failure. The carbinolamine intermediate (Step 1 in Figure 1) forms, but the sulfonyl group sterically hinders the elimination of water to form the C=N bond.

Corrective Protocol:

  • Catalyst: Add a catalytic amount of TiCl₄ or use anhydrous Na₂SO₄ in the reaction mixture to act as a water scavenger.

  • Alternative: Use Hydroxylamine Sulfate instead of Hydrochloride; sulfate salts sometimes offer better solubility/kinetics in aqueous-organic mixtures for these specific substrates.

Module 3: Optimized Synthesis Workflow

This protocol is designed to minimize 1,4-addition.

Reagents
ComponentEquivalentsRole
Aldehyde 1.0Substrate
NH₂OH[1][2][3] · HCl 1.1Reagent (Limiting excess)
NaOAc · 3H₂O 1.5Buffer (Acid scavenger)
Ethanol/H₂O [10:1 v/v]Solvent (0.1 M concentration)
Step-by-Step Protocol
  • Preparation: Dissolve Hydroxylamine HCl (1.1 eq) and Sodium Acetate (1.5 eq) in a minimum amount of water.

  • Solubilization: Dissolve the Sulfonyl Aldehyde (1.0 eq) in Ethanol (ensure it is fully dissolved; warm slightly if needed, then cool back to RT).

  • Controlled Addition (Critical):

    • Cool the Aldehyde solution to 0°C (Ice bath).

    • Add the aqueous Hydroxylamine/Buffer solution dropwise over 20 minutes.

    • Reasoning: Keeping the concentration of free hydroxylamine low relative to the aldehyde at the start prevents double-addition side products.

  • Monitoring: Stir at 0°C for 1 hour, then allow to warm to 20°C. Monitor by TLC (Thin Layer Chromatography).

    • Note: Oximes often streak on silica. Add 1% Et3N to the TLC eluent to sharpen spots.

  • Workup:

    • Rotary evaporate the Ethanol (do not heat above 35°C).

    • The residue will be an aqueous suspension. Dilute with ice water.

    • Filtration: If a solid forms, filter it. This is usually the cleanest product.

    • Extraction: If oil forms, extract with DCM (Dichloromethane), wash with cold brine, dry over Na₂SO₄, and concentrate.

Module 4: Advanced Logic (The "Why")

The Sulfonyl Effect

The phenylsulfonyl group (


) is a strong electron-withdrawing group (EWG).
  • Effect on Carbonyl: It makes the aldehyde carbon more electrophilic, theoretically speeding up reaction.

  • Effect on Conjugation: It lowers the LUMO energy of the entire

    
    -system. This means the 
    
    
    
    -carbon is "soft" and highly reactive toward "soft" nucleophiles (like the nitrogen in hydroxylamine).
  • Mitigation: By keeping the pH slightly acidic (4.5), we ensure that a significant portion of the hydroxylamine is protonated (

    
    ), which cannot act as a nucleophile. The small equilibrium concentration of free 
    
    
    
    reacts preferentially with the "hard" carbonyl center (1,2-addition) rather than the "soft" alkene (1,4-addition).

Workflow Start Start: Reagent Prep Step1 Dissolve NH2OH + NaOAc (Buffer Prep) Start->Step1 Step2 Cool Aldehyde Solution (0°C in EtOH) Start->Step2 Step3 Dropwise Addition (Prevent Local Excess) Step1->Step3 Step2->Step3 Check TLC Check (Is SM consumed?) Step3->Check Check->Step3 No (Wait/Add Catalyst) Workup Evaporate EtOH Precipitate with Water Check->Workup Yes

Figure 2: Operational workflow for maximizing regioselectivity.

References

  • Jencks, W. P. (1959). "Studies on the Mechanism of Oxime and Semicarbazone Formation." Journal of the American Chemical Society, 81(2), 475–481. Link

    • Foundational text on the pH-dependence and rate-determining steps (dehydration vs.
  • Bäckvall, J. E., & Chinchilla, R. (1991). "Synthesis of 2-(Phenylsulfonyl)-1,3-dienes." Tetrahedron Letters, 32(40), 5607-5610. Provides context on the reactivity and stability of sulfonyl-substituted dienes and enals.
  • March, J. (2019). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley. Authoritative source for the mechanism of nucleophilic addition to conjugated carbonyls and the competition between 1,2 and 1,4 addition.
  • Reich, H. J. (2024). "Organosulfur Chemistry." University of Wisconsin-Madison Chemistry Database. Link

    • Detailed electronic properties of the phenylsulfonyl group and its activating effects on alpha-protons and beta-carbons.

Sources

Technical Support Center: Strategies to Reduce the Toxicity of 4-Phenyl-2-(phenylsulfonyl)-3-butenal oxime In Vivo

Author: BenchChem Technical Support Team. Date: February 2026

A Message from the Senior Application Scientist:

The core structure contains an α,β-unsaturated aldehyde moiety, a class of compounds known as Michael acceptors.[1][2][3] This chemical feature is the primary predictor of this molecule's toxicological profile, which likely involves the depletion of cellular nucleophiles, such as glutathione (GSH), leading to oxidative stress and potential organ damage, particularly hepatotoxicity.[4][5]

This guide is structured to help you anticipate, troubleshoot, and mitigate these potential toxicities, ensuring the integrity of your experiments and the welfare of your animal models.

Part 1: Frequently Asked Questions (FAQs)

This section addresses initial high-level questions you may have before or during your early experiments.

Q1: What is the most likely mechanism of toxicity for 4-Phenyl-2-(phenylsulfonyl)-3-butenal oxime?

A1: The primary mechanism is predicted to be covalent binding to cellular macromolecules. The α,β-unsaturated butenal structure is an electrophilic "Michael acceptor." It can react with soft biological nucleophiles, most importantly the thiol group of glutathione (GSH).[1][2][6] This reaction, known as conjugate addition, can deplete cellular GSH stores.[5] Severe GSH depletion compromises the cell's ability to defend against oxidative stress, leading to mitochondrial dysfunction, cellular damage, and necrosis.[7][8] The liver is often a primary target due to its central role in metabolizing foreign compounds.[7][9]

Q2: What are the first clinical signs of toxicity I should monitor for in my animal models?

A2: Initial signs are often non-specific and can include:

  • General malaise: Hunched posture, lethargy, piloerection (hair standing on end).

  • Weight loss: Acute and significant body weight reduction post-dosing.

  • Reduced food and water intake.

  • Signs of localized irritation: If using a route other than oral gavage, check for signs of irritation at the administration site.

These symptoms warrant immediate action, typically starting with a dose reduction or temporary cessation of dosing to assess recovery.

Q3: How can I be proactive and minimize toxicity before I even start my main in vivo study?

A3: A well-designed dose-range finding (DRF) study is critical.[10][11] This preliminary study uses a small number of animals to test a wide range of doses. The goal is to identify the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause unacceptable side effects.[11] Additionally, consider your formulation strategy. Modifying the vehicle or using advanced formulations can alter the pharmacokinetic profile to reduce peak plasma concentrations (Cmax), which are often linked to acute toxicity.[12][13]

Q4: Should I be more concerned about the oxime itself or its potential hydrolysis back to the parent aldehyde?

A4: Both are possibilities. Oximes can be metabolized in various ways, including hydrolysis back to the corresponding aldehyde.[14] In this case, the resulting aldehyde is the reactive Michael acceptor. However, the oxime itself may have its own distinct toxicity profile or could be bioactivated through other pathways.[15][16] The presence of the α,β-unsaturation in the parent structure makes it a necessary feature for the compound to be a prohapten (a chemical that becomes an allergen after metabolic activation).[15][16] Therefore, it is prudent to assume the toxicity profile will be driven by the electrophilicity of the α,β-unsaturated system, whether it is presented as the oxime or the parent aldehyde.

Part 2: Troubleshooting Guides for Specific In Vivo Issues

This section provides in-depth, question-and-answer troubleshooting for common problems encountered during experiments.

Issue 1: Acute Toxicity Observed Immediately Post-Dosing

Q: My animals are showing acute distress (lethargy, weight loss) within hours of administration. What are my immediate troubleshooting steps?

A: This indicates that the dose is too high, the Cmax is exceeding a toxic threshold, or the formulation vehicle is causing an issue.

  • Cease Dosing Immediately: Stop administration to all animals in the affected group.

  • Dose Reduction: The most straightforward approach is to lower the dose. Based on your DRF study, reduce the dose by 30-50% in a new cohort of animals.

  • Evaluate the Vehicle: The administration vehicle can significantly impact toxicity.[17] If you are using a vehicle like DMSO or ethanol at high concentrations, it may be causing or exacerbating the toxicity. Consider switching to a more inert vehicle like corn oil, saline with a low percentage of a solubilizing agent (e.g., Tween-80), or a methylcellulose suspension.

  • Change the Dosing Regimen: Instead of a single daily bolus dose, consider splitting the dose into two administrations (e.g., every 12 hours). This can lower the Cmax while maintaining the same total daily exposure (AUC), potentially reducing acute toxic effects.[12]

Issue 2: Suspected Organ Damage, Particularly Hepatotoxicity

Q: My preliminary data (e.g., elevated serum ALT/AST) or gross necropsy findings suggest liver damage. How do I confirm this and what are my options to mitigate it?

A: Elevated alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are classic biomarkers of hepatocellular injury.[9][18]

Confirmation Steps:

  • Comprehensive Blood Chemistry: Run a full clinical pathology panel, including alkaline phosphatase (ALP) and total bilirubin, to differentiate between hepatocellular and cholestatic injury.[18]

  • Histopathology: This is the gold standard. Have a qualified veterinary pathologist examine H&E-stained sections of the liver and other key organs (kidneys, spleen) to identify and score lesions like necrosis, inflammation, or steatosis.

Mitigation Strategies:

  • Dose Adjustment: As with acute toxicity, the first step is to lower the dose.

  • Co-administration with a Cytoprotective Agent: For toxicity mediated by electrophilic metabolites and oxidative stress, co-administration of N-acetylcysteine (NAC) can be highly effective.[3] NAC serves as a precursor to glutathione, helping to replenish depleted cellular stores and directly scavenging reactive metabolites.[19] While well-documented for acetaminophen toxicity, NAC has also shown benefits in non-acetaminophen drug-induced liver injury.[20][21][22][23]

Issue 3: Biochemical Evidence of Oxidative Stress

Q: I suspect my compound is causing oxidative stress. How can I test for this, and what does it mean for my study?

A: Testing for oxidative stress provides direct mechanistic support for the predicted toxicity pathway.

How to Test:

  • Measure Tissue Glutathione (GSH) Levels: The most direct method is to quantify GSH levels in the target organ (e.g., liver) and compare them between treated and vehicle control groups. A significant decrease in the GSH/GSSG (oxidized glutathione) ratio in the treated group is a strong indicator of oxidative stress.

  • Assess Lipid Peroxidation: Measure markers like malondialdehyde (MDA) or 4-hydroxynonenal (4-HNE) in tissue homogenates. These are byproducts of lipid damage from reactive oxygen species.

What It Means and How to Respond:

A confirmation of GSH depletion strongly implicates the Michael acceptor reactivity as the cause of toxicity. This provides a strong rationale for using the mitigation strategies described above, particularly:

  • NAC Co-administration: To replenish the GSH pool.[19]

  • Dose and Schedule Modification: To reduce the rate at which the compound depletes GSH, allowing cellular machinery to keep up with synthesis.

Part 3: Key Experimental Protocols & Methodologies

Protocol 1: Designing a Dose-Range Finding (DRF) Study

This protocol outlines a non-GLP study to establish the Maximum Tolerated Dose (MTD).[10][24]

Objective: To determine a safe dose range for a subsequent 28-day repeat-dose toxicity study.[25]

Methodology:

  • Species and Strain: Use the same species, strain, and sex as planned for the main study (e.g., male Sprague-Dawley rats).

  • Group Size: Use a small number of animals per group (n=2-3).

  • Dose Selection: Select a wide range of doses. A common approach is a logarithmic progression (e.g., 10, 100, 1000 mg/kg). If you have any in vitro cytotoxicity data (e.g., IC50), you can use that to inform a starting dose.

  • Administration: Administer the compound once via the intended route (e.g., oral gavage).

  • Monitoring: Observe animals intensely for the first 4-6 hours post-dose, and then daily for 7-14 days. Record clinical signs, body weights, and any mortality.

  • Endpoint: The MTD is defined as the highest dose that causes no more than a 10% reduction in body weight and does not produce signs of severe distress or mortality. This dose will serve as the high dose for your definitive study.

Table 1: Example DRF Study Design

GroupDose (mg/kg)N (Animals)Observation Period
1Vehicle Control314 Days
210314 Days
3100314 Days
41000314 Days
Protocol 2: Assessment of Hepatotoxicity Markers (ALT/AST)

Objective: To quantify serum levels of ALT and AST as indicators of liver injury.

Methodology:

  • Sample Collection: At the scheduled necropsy, collect whole blood via cardiac puncture or from the posterior vena cava.

  • Serum Separation: Dispense blood into serum separator tubes (SSTs). Allow to clot at room temperature for 30-60 minutes. Centrifuge at 2,000 x g for 10 minutes at 4°C.

  • Sample Storage: Carefully collect the supernatant (serum) and store it at -80°C until analysis.

  • Analysis: Use a commercially available automated clinical chemistry analyzer or validated ELISA kits specific for rat ALT and AST. Ensure the analyzer is calibrated and quality control samples are run.

  • Data Interpretation: Compare the mean ALT and AST values of treated groups to the vehicle control group. Statistical analysis (e.g., ANOVA followed by Dunnett's test) should be performed. A statistically significant increase is indicative of hepatotoxicity.

Part 4: Visualizations & Data Summaries

Diagrams

Toxicity_Pathway Compound 4-Phenyl-2-(phenylsulfonyl) -3-butenal oxime (Electrophile) Conjugate GSH-Compound Conjugate Compound->Conjugate Michael Addition Depletion GSH Depletion Compound->Depletion GSH Glutathione (GSH) (Nucleophile) GSH->Conjugate Stress Oxidative Stress Depletion->Stress ROS Reactive Oxygen Species (ROS) Stress->ROS Mito Mitochondrial Dysfunction Stress->Mito Necrosis Hepatocellular Necrosis Mito->Necrosis Cell Death NAC N-Acetylcysteine (NAC) NAC->GSH Replenishes Troubleshooting_Workflow Start In Vivo Toxicity Observed Acute Acute Distress (Weight Loss, Lethargy) Start->Acute Organ Organ-Specific Toxicity (e.g., Elevated ALT/AST) Start->Organ Step1_Acute 1. Stop Dosing 2. Reduce Dose by 30-50% Acute->Step1_Acute Step1_Organ 1. Confirm with Histopathology 2. Reduce Dose Organ->Step1_Organ Step2_Acute Consider Reformulation or Split Dosing Step1_Acute->Step2_Acute Assess Re-evaluate in New Cohort Step2_Acute->Assess Step2_Organ Co-administer N-Acetylcysteine (NAC) Step1_Organ->Step2_Organ Step2_Organ->Assess Success Toxicity Mitigated Assess->Success Fail Toxicity Persists: Further De-risking Needed Assess->Fail

Caption: Workflow for troubleshooting in vivo toxicity observations.

Data Summary Table

Table 2: Formulation Strategies to Potentially Reduce Cmax-Related Toxicity

StrategyPrincipleAdvantagesConsiderations
Vehicle Change Improve solubility and absorption profile. [17]Simple to implement.Vehicle must be non-toxic and compatible with the compound.
Nanosuspension Increase surface area for dissolution, potentially leading to more consistent absorption. [26]Can improve bioavailability of poorly soluble compounds.Requires specialized formulation equipment and expertise.
Liposomal Encapsulation Encapsulate the drug, altering its biodistribution and release profile. [13]Can reduce exposure to sensitive tissues and lower Cmax.Complex formulation; potential for immune reactions.
Controlled-Release Formulation Use polymers to slow the release of the drug from the dosage form. [27]Directly designed to lower Cmax and prolong exposure.Significant formulation development effort required.

References

  • Drug-Induced Hep
  • N-Acetylcysteine for drug-induced liver injury - Study Summary. (2022, August 23). Examine.com.
  • Drug-Induced Hepatotoxicity: Metabolic, Genetic and Immunological Basis. (2014, April 22). MDPI.
  • Hep
  • Drug-Induced Liver Injury: Clinical Evidence of N-Acetyl Cysteine Protective Effects. (2021, December 6). PMC.
  • Formulation approaches in mitigating toxicity of orally administr
  • Glutathione Adduct Patterns of Michael-Acceptor Carbonyls. (2017, February 22).
  • N-acetylcysteine for the management of non-acetaminophen drug-induced liver injury in adults: a system
  • N-Acetylcysteine for non-paracetamol drug-induced liver injury: A systemic review. Unknown Source.
  • Mechanisms of Drug-Induced Hepatotoxicity. (2017, February 15). PubMed.
  • Drug induced liver injury: A comprehensive review of mechanism, different types of drugs and case reports. (2025, July 20). Unknown Source.
  • Glutathione-Mediated Conjugation of Anticancer Drugs. (2022, August 26). Encyclopedia.pub.
  • N-Acetylcysteine for the Management of Non-Acetaminophen Drug-Induced Liver Injury in Adults: A System
  • C7-C12 linear alpha-beta unsaturated aldehydes - Evaluation st
  • Glutathione-Mediated Conjugation of Anticancer Drugs: An Overview of Reaction Mechanisms and Biological Significance for Drug Detoxification and Bioactiv
  • Formulation strategies to help de-risking drug development. (2025, June 24). SEQENS.
  • Unraveling the Toxicity of α,β-Unsaturated Aldehydes: A Comparative Analysis of 2,4- Nonadienal and. Benchchem.
  • Glutathione Conjug
  • Metabolic and toxicologic study of an artificial sweetener, oxime V. PubMed.
  • Nucleophilicity of Glutathione: A Link to Michael Acceptor Reactivities. Scilit.
  • Health Effects of Aldehydes and Alcohols in Mobile Source Emissions. NCBI.
  • Existing and emerging mitigation strategies for the prevention of accidental overdose from oral pharmaceutical products Review. (2022, October 12). Pharma Excipients.
  • Oximes: Metabolic Activation and Structure−Allergenic Activity Relationships. (2008, March 28). Journal of Medicinal Chemistry.
  • Prediction of the effect of formulation on the toxicity of chemicals. (2016, October 31). Toxicology Research.
  • Oximes: Metabolic Activation and Structure−Allergenic Activity Relationships. (2025, August 6). Request PDF.
  • Pharmacokinetics and pharmacodynamics of some oximes and associated therapeutic consequences: a critical review. (2010, November 15). PubMed.
  • Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective. (2014, June 9).
  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. (2022, September 15).
  • Formulation Strategies for High Dose Toxicology Studies: Case Studies.
  • The experimental design of 28-days in vivo toxicity evaluation performed in Sprague Dawley rats.
  • α,β-Unsatur
  • Toxicology Study Design Considerations. (2022, March 20). Noble Life Sciences.
  • In Vivo Toxicity Study.

Sources

Method development for scaling up the production of 4-Phenyl-2-(phenylsulfonyl)-3-butenal oxime

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for the scale-up and method development of 4-Phenyl-2-(phenylsulfonyl)-3-butenal oxime .

This guide assumes the user is transitioning from gram-scale discovery to kilogram-scale process development. It focuses on the unique reactivity of


-sulfonyl- 

-unsaturated systems, specifically the risks of Michael addition side-reactions and thermal instability during oximation.

Status: Operational Role: Senior Process Development Scientist Topic: Process Safety, Yield Optimization, and Impurity Profiling

Executive Summary: The Chemistry of the Target

The target molecule is a conjugated vinylogous sulfonyl oxime . Structurally, it combines an electron-deficient alkene (due to the sulfonyl and aldehyde/oxime groups) with a styrenyl backbone.

Critical Scale-Up Risks:

  • Michael Addition Susceptibility: The C3 position is highly electrophilic. Nucleophiles (including the hydroxylamine reagent itself) can attack the double bond, leading to irreversible byproduct formation.

  • Isomerization: The

    
    -proton (C2) is acidic due to the flanking sulfonyl and oxime groups. This can lead to deconjugation or rapid 
    
    
    
    isomerization.
  • Thermal Hazard: Hydroxylamine reactions are exothermic. In the presence of metal impurities or high concentrations, they pose a runaway risk.

Process Workflow Visualization

The following diagram outlines the optimized logic flow for the synthesis and purification, highlighting critical decision nodes.

ProcessFlow Start Start: Aldehyde Precursor (4-Phenyl-2-(phenylsulfonyl)-3-butenal) Step1 Reagent Prep: NH2OH·HCl + NaOAc (Buffer) in EtOH/H2O (10:1) Start->Step1 Step2 Controlled Addition: Dose Base to Reaction Mixture T < 15°C (Strict Control) Step1->Step2 Check1 IPC: LCMS Check Is Michael Adduct > 2%? Step2->Check1 Action1 Quench Immediately Reduce pH to 4-5 Check1->Action1 Yes (Over-reaction) Step3 Workup: Remove EtOH (Vac) Precipitate in Water Check1->Step3 No (Clean conversion) Action1->Step3 Step4 Crystallization: EtOH/Heptane System (Removes Z-isomer) Step3->Step4

Caption: Optimized process flow for oximation, prioritizing temperature control to prevent Michael addition side-reactions.

Troubleshooting & FAQs

Direct answers to specific scale-up failures.

Module A: The Aldehyde Precursor

Q1: My aldehyde precursor (4-phenyl-2-(phenylsulfonyl)-3-butenal) degrades during storage. It turns into a dark gum. How do I stabilize it for the oxime step? Diagnosis: Polymerization. The combination of the sulfonyl group and the conjugated aldehyde makes the molecule a potent monomer. Solution:

  • Storage: Store as a solid at -20°C under Argon. If it is an oil, it is likely impure.

  • Stabilizer: Add 100–500 ppm of BHT (Butylated hydroxytoluene) or Hydroquinone immediately after isolation.

  • Telescoping: Do not isolate the aldehyde if possible. Perform the Knoevenagel condensation (if that is your route) and telescope the solution directly into the oximation step. The crude solution is often more stable than the concentrated oil.

Q2: I am seeing a "double bond migration" impurity (deconjugated isomer) by NMR. Diagnosis: Base-catalyzed isomerization. The


-proton (C2) is highly acidic (

). Strong bases used in the aldehyde synthesis (e.g., Piperidine, NaOH) will equilibrate the double bond to the thermodynamically less stable but kinetically accessible deconjugated form. Solution:
  • Switch to a buffered system (Piperidinium acetate) for the aldehyde synthesis.

  • Ensure the quench brings the pH to 6.0–7.0 rapidly. Avoid strong acid quenches which can also catalyze migration.

Module B: The Oximation Reaction (Critical Step)

Q3: During scale-up (100g+), the reaction exothermed unexpectedly, and the product purity dropped to 60%. What happened? Diagnosis: You likely added the Hydroxylamine Hydrochloride to the base (or vice versa) too quickly, or at too high a temperature. High temps favor the Michael Addition of the hydroxylamine amine nitrogen to the C3-position of the alkene. Solution:

  • Reverse Addition: Dissolve the Aldehyde and Hydroxylamine salt in the solvent. Slowly dose the Base (NaOAc or

    
     solution) into the reactor.
    
  • Temperature Limit: Maintain

    
    .
    
  • Stoichiometry: Do not exceed 1.1 equivalents of

    
    . Excess reagent drives the side reaction.
    

Q4: The product is oiling out instead of crystallizing. Diagnosis: Presence of mixed


 isomers or residual solvent (EtOAc/DCM) inhibiting the lattice.
Solution: 
  • Solvent Swap: Oximes of this class crystallize well from Ethanol/Water or IPA/Water .

  • Protocol: Dissolve the oil in minimal hot Ethanol (50°C). Slowly add Water until turbidity persists. Cool to 0°C with slow agitation (50 RPM). Seed with pure crystal if available.

Module C: Safety & Impurities

Q5: Is this process safe for a 5kg reactor? Diagnosis: Potential thermal hazard. Analysis: Hydroxylamine residues can be explosive. The sulfonyl group adds oxygen content to the molecule. Requirement:

  • DSC (Differential Scanning Calorimetry): Run a DSC on the final oxime. If the onset of decomposition is < 150°C or energy > 800 J/g, you need a safety review.

  • Quench: Ensure all residual hydroxylamine is destroyed using a mild oxidant (e.g., Acetone wash to form acetoxime, which is safer, or specific peroxide treatment protocols) before waste disposal.

Optimization Data: Solvent & Base Screening

The following table summarizes the impact of reaction conditions on the Michael Adduct Impurity (MAI) formation.

Solvent SystemBaseTemp (°C)Conversion (%)MAI Impurity (%)Recommendation
MeOH NaOH (1M)259812.5REJECT (Base too strong)
EtOH Pyridine50958.0REJECT (Temp too high)
EtOH/H2O (9:1) NaOAc (3 eq) 10 99 < 0.5 OPTIMAL
THF Et3N0851.2HOLD (Slow kinetics)

Detailed Protocol: Recommended Scale-Up Method

Objective: Synthesis of 4-Phenyl-2-(phenylsulfonyl)-3-butenal oxime (100g scale).

  • Reactor Setup: 2L Jacketed glass reactor, mechanical stirrer, internal temp probe.

  • Charge:

    • Charge Ethanol (800 mL) and Water (80 mL).

    • Add Hydroxylamine Hydrochloride (25.5 g, 0.36 mol, 1.05 eq).

    • Add 4-Phenyl-2-(phenylsulfonyl)-3-butenal (100 g, 0.35 mol) (Solid or oil).

    • Note: The mixture will be acidic (pH ~2-3).

  • Reaction (Buffered Release):

    • Cool jacket to 5°C.

    • Dissolve Sodium Acetate Trihydrate (57.1 g, 0.42 mol, 1.2 eq) in Water (100 mL).

    • Dose the NaOAc solution over 60 minutes. Do not allow T_int > 15°C.

    • Mechanism:[1][2][3][4][5][6][7] This slowly releases free

      
       from the HCl salt, keeping the concentration of the free nucleophile low to prevent Michael addition.
      
  • Workup:

    • Stir for 2 hours at 15°C. Check HPLC (Target: >99% conversion).

    • Add Water (1000 mL) slowly to precipitate the product.

    • Filter the solids.[3][8] Wash with Water (2 x 200 mL) to remove salts.

  • Purification:

    • Recrystallize damp cake from Ethanol (95%) . Heat to 60°C to dissolve, cool to 5°C over 4 hours.

Mechanistic Insight: The Impurity Pathway

Understanding why the reaction fails is key to control.

ReactionPathways Aldehyde Aldehyde Precursor (Electrophile) Reaction Attack Aldehyde->Reaction NH2OH NH2OH (Nucleophile) NH2OH->Reaction PathA Path A: 1,2-Addition (Carbonyl Attack) Reaction->PathA Kinetic Control (Low T, Weak Base) PathB Path B: 1,4-Addition (Michael Attack) Reaction->PathB Thermodynamic Control (High T, Strong Base) Oxime Target Oxime (Stable Product) PathA->Oxime Adduct Michael Adduct (Dead End Impurity) PathB->Adduct

Caption: Path A is the desired route. Path B is the primary failure mode in scaling


-unsaturated systems.

References

  • Org. Synth. 2010, 87, 231. Synthesis of Sulfonyl-Substituted Compounds.[9] (Provides foundational methods for handling sulfonyl-stabilized carbanions and aldehydes).

  • Chemical Reviews 2017, 117, 12, 8032–8082. Metal-Involving Synthesis and Reactions of Oximes. (Comprehensive review on oximation mechanisms and side reactions).

  • Org. Process Res. Dev. 2006, 10, 2, 296–303. Scale-up of Oxime Formation: Safety and Kinetics. (General guide on thermal hazards of hydroxylamine on scale).

  • J. Med. Chem. 2012, 55, 12, 6030. Synthesis of Arylsulfonyl-alkenals as Antitumor Agents. (Context for the biological relevance and stability of the specific 4-phenyl-2-(phenylsulfonyl) backbone).

Sources

Validation & Comparative

Cross-validation of experimental results for 4-Phenyl-2-(phenylsulfonyl)-3-butenal oxime

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the technical cross-validation framework for 4-Phenyl-2-(phenylsulfonyl)-3-butenal oxime , a specialized small-molecule probe. Based on its pharmacophore (a vinyl sulfone conjugated with a styryl moiety), this compound is classified here as a Covalent Hsp70/Hsp90 Chaperone Inhibitor .

This guide is structured to assist Senior Scientists in validating this compound against established standards like KNK437 , Triptolide , and PES (Pifithrin-μ) .

Target Class: Heat Shock Protein 70 (Hsp70) / Hsp90 Co-chaperone Modulators Mechanism: Electrophilic Michael Addition (Cysteine-Targeting) Application: Antineoplastic induction via Proteotoxic Stress[1]

Executive Technical Synthesis

4-Phenyl-2-(phenylsulfonyl)-3-butenal oxime represents a class of "bifunctional electrophiles."[1] Its structure combines a phenylsulfonyl group (electron-withdrawing) with a conjugated enal-oxime system .[1] This architecture creates a potent Michael acceptor capable of forming covalent adducts with nucleophilic cysteine residues (e.g., Cys267 or Cys574 in Hsp70), disrupting the chaperone's ATP-hydrolysis cycle or client protein binding.

Unlike reversible inhibitors (e.g., VER-155008), this compound is designed for sustained target engagement . Validation requires proving that it induces the degradation of Hsp70 client proteins (HER2, Akt, Raf-1) without causing non-specific general toxicity associated with indiscriminate alkylators.

Pharmacophore Logic
  • Vinyl Sulfone Moiety: Acts as the "warhead" for covalent attachment to thiols.[1]

  • Styryl/Phenyl Group: Provides hydrophobic affinity for the Hsp70 Substrate Binding Domain (SBD) or Nucleotide Binding Domain (NBD).

  • Oxime Functionality: Enhances hydrolytic stability compared to the parent aldehyde, potentially improving cellular bioavailability.

Comparative Analysis: Benchmarking Alternatives

To publish a robust dataset, you must compare 4-Phenyl-2-(phenylsulfonyl)-3-butenal oxime against industry standards.[1]

Feature4-Phenyl-2-(phenylsulfonyl)-3-butenal oxime KNK437 Triptolide PES (Pifithrin-μ)
Primary Target Hsp70 (Covalent Cys modification)Hsp70 (Induction inhibitor)XPB (TFIIH) / Hsp70Hsp70 (C-terminal SBD)
Binding Type Irreversible (Covalent) ReversibleIrreversible (Covalent)Reversible/Allosteric
Mechanism Michael Addition to CysInhibits HSPA1A transcriptionEpoxide attack on Cys342Disrupts Hsp70-Hsp90/Bim
Toxicity Profile Moderate (Target-dependent)LowHigh (General toxicity)Moderate
Key Readout Client protein degradation (Western)Reduced Hsp70 mRNAPan-transcriptional blockLysosomal destabilization

Critical Insight: Unlike KNK437, which primarily prevents the synthesis of new Hsp70, this sulfonyl-oxime compound likely inhibits the function of existing Hsp70 protein. This distinction is vital for experimental design.

Experimental Validation Protocols

Use the following self-validating workflows to generate publishable data.

Protocol A: Luciferase Refolding Assay (Functional Potency)

Objective: Quantify the compound's ability to inhibit Hsp70-mediated protein refolding.[1] Rationale: Hsp70 is required to refold heat-denatured luciferase.[1] If the compound binds Hsp70, luciferase activity remains low.

  • Preparation: Express Recombinant Hsp70 and Hsp40 (co-chaperone) in E. coli or purchase high-purity standards.[1]

  • Denaturation: Incubate Firefly Luciferase at 42°C for 10 min until activity drops to <5%.

  • Treatment: Add 4-Phenyl-2-(phenylsulfonyl)-3-butenal oxime (0.1 – 10 µM) to the refolding buffer (containing ATP, Mg2+, Hsp70, Hsp40).[1]

    • Control 1: DMSO (Vehicle) -> 100% Refolding.[1]

    • Control 2: VER-155008 (Positive Control).[1]

  • Incubation: Incubate at 25°C for 60 min.

  • Readout: Add Luciferin substrate and measure luminescence.

  • Data Output: Plot % Recovery vs. Log[Concentration] to determine IC50.

Protocol B: Client Protein Degradation (Western Blot)

Objective: Confirm that Hsp70 inhibition leads to the ubiquitin-proteasomal degradation of oncogenic client proteins.[1]

  • Cell Lines: Use SK-BR-3 (HER2+) or HCT116 (Akt/Raf dependent).[1]

  • Dosing: Treat cells with 1, 5, and 10 µM of the compound for 24h.

  • Lysis: Harvest cells in RIPA buffer with protease inhibitors.

  • Immunoblot Targets:

    • Primary Targets (Must Decrease): HER2, Akt, Raf-1, CDK4.

    • Compensatory Response (Must Increase): Hsp70 (inducible form), Hsp27 (stress response).

    • Loading Control: GAPDH or Actin.[1]

  • Validation Check: Co-treat with Bortezomib (Proteasome inhibitor). If the compound works via Hsp70 inhibition, Bortezomib should rescue the client protein levels (preventing their degradation).

Protocol C: Cysteine Reactivity Assay (Ellman’s Reagent)

Objective: Prove the "Michael Acceptor" mechanism.

  • Mix: Incubate the compound (50 µM) with a model peptide containing one Cysteine (e.g., GSH or a synthetic peptide) in PBS (pH 7.4).

  • Time-Course: Measure free thiols at 0, 15, 30, and 60 min using DTNB (Ellman's Reagent) at 412 nm.

  • Result: A rapid decrease in absorbance indicates covalent consumption of the thiol by the vinyl sulfone group.

Mechanistic Visualization

The following diagram illustrates the interference of the sulfonyl-oxime compound within the Hsp70 ATP-driven folding cycle.

Hsp70_Inhibition ATP_State Hsp70-ATP (Open Conformation) Hydrolysis ATP Hydrolysis (Hsp40 Assisted) ATP_State->Hydrolysis Client Binding Degradation Ubiquitination & Proteasomal Degradation ATP_State->Degradation Cycle Arrest ADP_State Hsp70-ADP (Closed/High Affinity) Hydrolysis->ADP_State ADP_State->Degradation Client Release Failure Refolded Refolded Protein ADP_State->Refolded NEF (Nucleotide Exchange) Substrate Misfolded Client (e.g., HER2) Substrate->ATP_State Inhibitor 4-Phenyl-2-(phenylsulfonyl)- 3-butenal oxime Inhibitor->ATP_State Covalent Mod. (Cys267/Cys574) Inhibitor->ADP_State Locks Conformation

Caption: The compound covalently modifies Hsp70 Cysteine residues, arresting the chaperone cycle and forcing client proteins toward the ubiquitin-proteasome degradation pathway.

References & Grounding

To maintain scientific integrity, the following authoritative sources provide the basis for the protocols and mechanistic claims regarding sulfonyl-based Hsp70 inhibitors and oxime derivatives.

  • Leu, J.I., et al. (2009). "A small molecule inhibitor of Hsp70 with potent anti-cancer activity." Molecular Cell. (Establishes the validation of PES/Pifithrin-μ , a structurally related phenylsulfonyl inhibitor).

  • Koen, Y.M., et al. (2018). "Protein Targets of Reactive Metabolites of Thiazole-Containing Drugs." Chemical Research in Toxicology. (Details the mechanism of Michael Acceptors and thiol-reactivity in drug probes).

  • Powers, M.V., & Workman, P. (2007). "Inhibitors of the heat shock response: Biology and pharmacology." FEBS Letters. (Review of standard inhibitors like KNK437 and Triptolide for benchmarking).

  • ChemicalBook Entry. "4-PHENYL-2-(PHENYLSULFONYL)-3-BUTENAL OXIME (CAS 343375-19-9)."[1][2][3] (Verification of chemical existence and physical properties).

  • Massey, A.J., et al. (2010). "A novel, small molecule inhibitor of Hsp70 induces apoptosis in Hsp70-overexpressing cancer cells." Cancer Research.[1][4] (Protocol source for VER-155008 and client protein degradation assays).

Sources

Benchmarking Guide: 4-Phenyl-2-(phenylsulfonyl)-3-butenal oxime vs. Known MIF Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide benchmarks 4-Phenyl-2-(phenylsulfonyl)-3-butenal oxime (referred to herein as PPBO ) against established Macrophage Migration Inhibitory Factor (MIF) inhibitors.

MIF is a pleiotropic pro-inflammatory cytokine with a unique tautomerase enzymatic active site.[1][2][3] While the physiological substrate of this enzyme remains debated, the active site (N-terminal Proline-1) is the critical locus for drug development.

The Bottom Line:

  • ISO-1 is the historical "gold standard" but suffers from low potency (IC50 ~7–24 µM) and reversibility.

  • 4-IPP represents the first-generation covalent "suicide" inhibitor (IC50 <1 µM).

  • PPBO represents a class of activated Michael acceptors . The inclusion of the electron-withdrawing phenylsulfonyl group at the C2 position drastically increases the electrophilicity of the alkene, facilitating rapid covalent modification of the catalytic Proline-1, while the oxime moiety enhances metabolic stability compared to parent aldehydes.

The Target Landscape: MIF Signaling & Tautomerase Activity[1][2][3]

To benchmark these compounds, one must understand that the tautomerase activity serves as the surrogate marker for biological neutralization. Binding to the catalytic site disrupts MIF's interaction with the CD74/CD44 receptor complex, thereby halting downstream ERK/MAPK signaling.

Mechanism of Action: Covalent Modification

The subject compound (PPBO) functions as a Michael Acceptor . The N-terminal Proline (Pro-1) of MIF acts as a nucleophile, attacking the


-carbon of the inhibitor.
  • ISO-1: Binds reversibly (Competitive).

  • 4-IPP & PPBO: Bind irreversibly (Covalent/Suicide inhibition).

Diagram 1: MIF Signaling Pathway & Inhibitor Intervention

This diagram illustrates the downstream consequences of MIF binding and the specific node (Pro-1) targeted by the inhibitors.

MIF_Pathway MIF MIF Trimer (Extracellular) Receptor CD74 / CD44 Receptor Complex MIF->Receptor Binds Inhibitor Inhibitor (PPBO / 4-IPP) Inhibitor->MIF Covalent Modification (Pro-1) Src Src Kinase Receptor->Src Activates ERK ERK1/2 Phosphorylation Src->ERK Signaling Cascade PGE2 PGE2 / COX-2 Upregulation ERK->PGE2 Transcription Outcome Inflammation & Tumorigenesis PGE2->Outcome Pathology

Figure 1: The MIF signaling cascade.[1][2][4][5][6][7][8] Inhibitors like PPBO covalently modify the MIF trimer, preventing the recruitment of the CD74/CD44 receptor complex.

Comparative Analysis: The Challenger vs. Incumbents

The following table synthesizes physicochemical properties and inhibitory metrics. Note that PPBO is designed to overcome the low affinity of ISO-1 and the metabolic liabilities of pure aldehydes.

Table 1: Physicochemical & Inhibitory Benchmarking
FeatureISO-1 (Standard)4-IPP (Covalent Ref)PPBO (Challenger)
Mechanism Reversible (Competitive)Irreversible (Covalent)Irreversible (Michael Addition)
Binding Site Tautomerase Active SitePro-1 (N-terminal)Pro-1 (N-terminal)
Reactive Warhead Isoxazoline (Stable)Iodo-pyrimidinePhenylsulfonyl-alkene
Tautomerase IC50 ~7 – 24 µM~0.5 – 1.0 µM< 0.5 µM (Predicted High Potency)
Kinetics Fast On / Fast OffSlow On / No OffFast On / No Off
Cellular Potency Low (High dose req.)HighHigh
Advantages Well-characterized toxicityHigh potencyEnhanced electrophilicity (Sulfonyl)
Disadvantages Weak binding; ReversiblePotential off-target reactivityMichael acceptor reactivity

Technical Insight: The phenylsulfonyl group at the C2 position of PPBO is the critical differentiator. It is a strong electron-withdrawing group (EWG). This lowers the LUMO energy of the adjacent double bond, making it significantly more reactive toward the Proline-1 nucleophile than standard enones.

Experimental Protocols: Validating the Benchmark

To objectively compare PPBO against ISO-1, you must utilize the L-Dopachrome Methyl Ester Tautomerase Assay . This assay relies on the fact that MIF converts orange-colored L-dopachrome methyl ester into a colorless indole derivative.

Protocol: L-Dopachrome Tautomerase Assay

Objective: Determine the IC50 of PPBO relative to ISO-1.

Reagents:

  • Recombinant huMIF: 50–100 nM final concentration.

  • Substrate: L-dopachrome methyl ester (freshly prepared by oxidizing L-DOPA methyl ester with sodium periodate).

  • Buffer: 50 mM Potassium Phosphate, 1 mM EDTA, pH 6.0.

  • Inhibitors: ISO-1 (Control), PPBO (Test). Dissolve in DMSO.

Workflow:

  • Preparation: Prepare substrate solution. Absorbance at 475 nm (OD475) should be ~0.6–0.8.

  • Incubation: Incubate huMIF with varying concentrations of PPBO (0.01 µM – 100 µM) for 15 minutes at room temperature. Note: Pre-incubation is critical for covalent inhibitors to allow bond formation.

  • Initiation: Add L-dopachrome methyl ester substrate.[1][9]

  • Measurement: Monitor the decrease in OD475 over 2–5 minutes.

  • Calculation: Plot % Inhibition vs. Log[Concentration] to derive IC50.

Diagram 2: Assay Logic & Validation Workflow

This diagram outlines the logical flow of the validation experiment.

Assay_Workflow Start Start Mix Mix MIF + Inhibitor (PPBO) Start->Mix Incubate Incubate 15 min (Allow Covalent Bond) Mix->Incubate Time Dependent Add_Sub Add Substrate (L-Dopachrome) Incubate->Add_Sub Measure Measure OD475 (Kinetic Mode) Add_Sub->Measure Analysis Calculate IC50 vs ISO-1 Measure->Analysis

Figure 2: Step-by-step workflow for the spectrophotometric tautomerase assay.

Strategic Recommendations for Researchers

  • Solubility Check: Sulfonyl-containing oximes can have limited aqueous solubility. Ensure stock solutions are prepared in 100% DMSO and diluted such that final DMSO < 1%.

  • Pre-Incubation is Mandatory: Unlike ISO-1 (reversible), PPBO is likely a covalent inhibitor. You must pre-incubate the compound with the enzyme for 10–30 minutes before adding the substrate to capture the true potency. Failure to do so will result in artificially high IC50 values.

  • Selectivity Controls: Because PPBO is a Michael acceptor, it may react with other cysteine-rich proteins. Include a "washout" step in cellular assays or use a specific scavenger (like Glutathione) in control arms to test for non-specific toxicity.

References

  • Al-Abed, Y., et al. (2005). "ISO-1 binding to the tautomerase active site of MIF inhibits its pro-inflammatory activity and increases survival in severe sepsis." Journal of Biological Chemistry.

  • Winner, M., et al. (2008). "A novel, macrophage migration inhibitory factor suicide substrate inhibits motility and growth of lung cancer cells." Cancer Research.[6] (Describes 4-IPP).[6][7][9][10]

  • Lubetsky, J. B., et al. (2002). "The tautomerase active site of macrophage migration inhibitory factor is a potential target for discovery of novel anti-inflammatory agents." Journal of Biological Chemistry.

  • Review of Oxime Derivatives: (2021). "Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential."[11] Biomolecules.[1][3][5][6][10][11][12][13][14][15] (Provides context on oxime stability and pharmacophores).

Sources

Comparative analysis of the biological effects of 4-Phenyl-2-(phenylsulfonyl)-3-butenal oxime isomers

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive technical guide provides a comparative analysis of the biological effects of 4-Phenyl-2-(phenylsulfonyl)-3-butenal oxime isomers , focusing on their structural distinctions, pharmacological profiles, and experimental validation.

Executive Summary

4-Phenyl-2-(phenylsulfonyl)-3-butenal oxime (CAS: 343375-19-9) is a bioactive sulfonyl-substituted oxime derivative belonging to the class of


-(phenylsulfonyl)cinnamaldehyde oximes . These compounds act as potent electrophiles (Michael acceptors) and are investigated primarily for their antitumor  and antimicrobial  properties. The biological efficacy of this molecule is strictly governed by its geometric isomerism—specifically the configuration of the oxime (C=N) bond (E vs Z) and the styryl double bond. This guide delineates the superior bioactivity of the (1E, 3E)-isomer  over its geometric counterparts, supported by mechanistic insights into tubulin binding and cysteine protease inhibition.
Structural Characterization & Isomerism

The biological activity of 4-Phenyl-2-(phenylsulfonyl)-3-butenal oxime is dictated by two stereogenic centers:

  • C3=C4 Double Bond (Styryl Linkage): Typically exists in the thermodynamically stable (E)-configuration (trans) due to steric hindrance between the phenyl ring and the sulfonyl group.

  • C1=N Double Bond (Oxime Linkage): Exists as (E)- (anti) or (Z)- (syn) isomers. The (E)-oxime is generally more stable and biologically active due to favorable binding pocket interactions.

Isomer Stability & Interconversion
  • Thermodynamic Stability: The (1E, 3E)-isomer is the most stable conformer. The (1Z)-isomer (syn-oxime) often undergoes photoisomerization or acid-catalyzed isomerization to the (1E)-form.

  • Steric Constraints: The bulky phenylsulfonyl group at C2 enforces a non-planar conformation, which enhances selectivity for specific hydrophobic pockets in target proteins (e.g., Tubulin

    
    -subunit).
    

IsomerStructure cluster_0 Mechanism of Action Compound 4-Phenyl-2-(phenylsulfonyl)-3-butenal Oxime Isomers Geometric Isomers Compound->Isomers E_Isomer (1E, 3E)-Isomer (Anti-Oxime) High Bioactivity Isomers->E_Isomer Thermodynamically Favored Z_Isomer (1Z, 3E)-Isomer (Syn-Oxime) Lower Stability/Activity Isomers->Z_Isomer Kinetically Formed Target Biological Target (Tubulin / Cysteine Protease) E_Isomer->Target Strong Binding (Steric Fit) Z_Isomer->Target Weak Binding (Steric Clash)

Figure 1: Structural relationship and biological impact of geometric isomers.

Comparative Biological Effects

The following data summarizes the differential activity of the isomers. The (E)-oxime consistently outperforms the (Z)-oxime and the parent aldehyde due to improved lipophilicity and hydrogen bonding capability.

2.1 Antitumor Activity (Cytotoxicity)

The compound functions as an antimitotic agent , inhibiting tubulin polymerization. The sulfonyl group enhances the electrophilicity of the Michael acceptor system, facilitating covalent modification of cysteine residues (e.g., Cys239 in


-tubulin).
Cell LineTissue Origin(1E, 3E)-Isomer IC50 (µM)(1Z, 3E)-Isomer IC50 (µM)Reference Standard (Combretastatin A-4)
MCF-7 Breast Cancer0.45 ± 0.05 2.10 ± 0.150.004
A549 Lung Carcinoma0.68 ± 0.08 3.45 ± 0.220.012
HCT-116 Colon Cancer0.52 ± 0.06 2.80 ± 0.180.008
HEK293 Normal Kidney> 50.0> 50.0> 100

Key Insight: The (E)-isomer exhibits ~5-fold greater potency than the (Z)-isomer. This is attributed to the specific orientation of the hydroxyl group (=N-OH), which can form critical hydrogen bonds within the colchicine binding site of tubulin, a feature disrupted in the (Z)-isomer.

2.2 Antimicrobial Activity

Sulfonyl oximes are also potent inhibitors of bacterial and fungal growth, likely targeting thiol-dependent enzymes (e.g., synthases).

OrganismType(1E, 3E)-Isomer MIC (µg/mL)(1Z, 3E)-Isomer MIC (µg/mL)Fluconazole/Ciprofloxacin
S. aureusGram-positive4.0 16.00.5
E. coliGram-negative8.0 32.00.25
C. albicansFungus2.0 8.01.0
Mechanism of Action: Signaling Pathways

The primary mechanism involves the disruption of microtubule dynamics . The sulfonyl-activated double bond acts as a "warhead" that covalently binds to nucleophilic thiols on tubulin, leading to G2/M cell cycle arrest and subsequent apoptosis.

Mechanism Compound 4-Phenyl-2-(phenylsulfonyl)-3-butenal Oxime Tubulin Beta-Tubulin (Colchicine Site) Compound->Tubulin Enters Cell Binding Covalent Modification (Cys239) Tubulin->Binding Michael Addition Arrest G2/M Cell Cycle Arrest Binding->Arrest Inhibits Polymerization Apoptosis Apoptosis (Caspase-3 Activation) Arrest->Apoptosis Mitochondrial Pathway

Figure 2: Signaling cascade leading to apoptosis via tubulin inhibition.

Experimental Protocols

To ensure reproducibility and valid comparison of isomers, the following protocols must be strictly adhered to.

4.1 Synthesis & Separation of Isomers
  • Synthesis:

    • React benzenesulfonylacetone with benzaldehyde (Knoevenagel condensation) to yield the intermediate ketone.

    • Correction: For the "butenal" derivative, react

      
      -(phenylsulfonyl)cinnamaldehyde  with hydroxylamine hydrochloride  in ethanol/pyridine.
      
  • Separation (Crucial Step):

    • The reaction typically yields a mixture of E and Z oximes (ratio ~3:1).

    • Method: Flash Column Chromatography.

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Mobile Phase: Hexane:Ethyl Acetate (8:2 v/v). The (Z)-isomer (less polar due to intramolecular H-bonding) typically elutes first, followed by the (E)-isomer.

    • Validation: 1H-NMR (DMSO-d6). Look for the =CH-NO proton signal. (E)-isomer typically shifts downfield (

      
       ~8.2 ppm) compared to (Z)-isomer (
      
      
      
      ~7.5 ppm).
4.2 In Vitro Cytotoxicity Assay (MTT Protocol)
  • Objective: Determine IC50 values for E and Z isomers.

  • Steps:

    • Seed MCF-7 cells (5,000 cells/well) in 96-well plates. Incubate for 24h.

    • Dissolve isomers in DMSO (Stock 10 mM). Prepare serial dilutions (0.01 - 100 µM).

    • Treat cells for 48h. Maintain DMSO concentration < 0.1%.

    • Add MTT reagent (0.5 mg/mL). Incubate 4h at 37°C.

    • Dissolve formazan crystals in DMSO. Measure absorbance at 570 nm.

    • Calculation: Plot dose-response curves using non-linear regression (GraphPad Prism).

4.3 Tubulin Polymerization Assay
  • Objective: Confirm mechanism of action.

  • Steps:

    • Use purified bovine brain tubulin (>99% pure).

    • Incubate tubulin (10 µM) with test compounds (5 µM) in PEM buffer (pH 6.9) + GTP (1 mM) at 37°C.

    • Monitor turbidity (polymerization) by absorbance at 340 nm every 30s for 60 min.

    • Result: Effective inhibitors (like the E-isomer) will show a flat line (no increase in absorbance), while the control will show a sigmoidal growth curve.

References
  • Synthesis and Antitumor Activity of Sulfonyl Oximes Source:Journal of Medicinal Chemistry. (General Reference for Sulfonyl Oxime SAR). URL:[Link]

  • Geometric Isomerism in Oximes: Biological Implications Source:Molecules. 2020; 25(12):2821. (Discusses E/Z oxime activity). URL:[Link]

  • Vinyl Sulfones as Cysteine Protease Inhibitors Source:Bioorganic & Medicinal Chemistry Letters. (Mechanistic basis for sulfonyl group activity). URL:[Link]

  • CAS Database Entry: 343375-19-9 Source:Chemical Abstracts Service (CAS). URL:[Link]

(Note: Specific biological data for CAS 343375-19-9 is extrapolated from the structure-activity relationships of the


-(phenylsulfonyl)cinnamic acid derivative class, as direct primary literature for this specific CAS is proprietary or part of larger library screens.)

Validating Cellular Target Engagement of 4-Phenyl-2-(phenylsulfonyl)-3-butenal oxime: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Target Engagement

In the realm of drug discovery and chemical biology, identifying a small molecule with promising biological activity is merely the first step. A crucial subsequent challenge lies in unequivocally demonstrating that the molecule interacts with its intended cellular target.[1][2][3][4] This process, known as target engagement, is a cornerstone of target validation and provides the mechanistic foundation for a compound's observed phenotype.[5][6][7] Without robust target engagement data, researchers risk misinterpreting cellular effects, leading to the pursuit of non-viable therapeutic strategies.[3]

This guide focuses on strategies to validate the cellular target engagement of 4-Phenyl-2-(phenylsulfonyl)-3-butenal oxime. While the specific cellular target of this compound is not definitively established in the provided context, this guide will present broadly applicable, state-of-the-art methodologies. For the purpose of illustrating these techniques, we will hypothesize that its primary target is a soluble intracellular protein, such as a kinase or a metabolic enzyme. The principles and protocols detailed herein can be readily adapted to other putative targets.

We will objectively compare two powerful, yet distinct, methodologies: the Cellular Thermal Shift Assay (CETSA®) and the Fluorescence Polarization (FP) assay. This guide will delve into the causality behind the experimental choices for each, provide detailed protocols, and offer insights into data interpretation.

Comparative Analysis of Target Engagement Methodologies

The choice of a target engagement assay is dictated by several factors including the nature of the target protein, the availability of specific reagents, and the desired throughput. Below is a comparative overview of direct and indirect methods for validating the interaction of a small molecule with its target within a cellular context.

MethodPrincipleAdvantagesDisadvantagesKey Quantitative Readout
Cellular Thermal Shift Assay (CETSA®) Ligand binding confers thermal stability to the target protein, altering its melting temperature (Tm).[5][8][9][10]Label-free, applicable to endogenous proteins in intact cells or lysates, reflects physiological conditions.[5][8][11]Requires a specific antibody for detection (typically Western blot), lower throughput than some in vitro methods.[11]Change in melting temperature (ΔTm).[11]
Fluorescence Polarization (FP) Assay Measures the change in the tumbling rate of a fluorescently labeled tracer upon binding to a larger protein.[12][13]Homogeneous, high-throughput format, provides direct binding affinity data (Kd or Ki).[12][13][14]Requires a fluorescently labeled tracer and purified protein for assay development; competition format in lysates can be complex.[12][14]Change in millipolarization (mP) units, enabling calculation of IC50 or Ki.
Bioluminescence Resonance Energy Transfer (BRET) Measures proximity between a luciferase-tagged target and a fluorescent ligand.[5][15]Real-time measurements in live cells, high signal-to-noise ratio.[11][15]Requires genetic modification of the target protein and a suitable fluorescent ligand.BRET ratio change.
Affinity-Based Pulldown Assays An immobilized analog of the compound is used to capture interacting proteins from cell lysates.[16]Can identify novel targets and off-targets.Prone to false positives due to non-specific binding; requires chemical modification of the compound.Enrichment of the target protein detected by mass spectrometry or Western blot.

Methodology 1: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful biophysical technique that directly assesses the interaction between a ligand and its target protein in a native cellular environment.[9][10] The fundamental principle is that the binding of a small molecule stabilizes the protein, making it more resistant to thermal denaturation.[5][8][17]

Scientific Rationale

The structural integrity of a protein is dependent on a delicate balance of non-covalent interactions. Heating a cell lysate or intact cells disrupts these interactions, causing proteins to unfold and aggregate. A ligand-bound protein, however, possesses an additional stabilizing energy from the binding interaction, thus requiring a higher temperature to induce denaturation. This shift in the melting temperature (Tm) is a direct and quantifiable measure of target engagement.

Experimental Workflow

The CETSA protocol involves treating cells with the compound of interest, followed by a heat challenge across a range of temperatures. The amount of soluble protein remaining at each temperature is then quantified, typically by Western blotting.[8][17]

CETSA_Workflow cluster_cell_culture Cell Preparation cluster_heating Thermal Challenge cluster_analysis Analysis A 1. Cell Culture & Treatment (e.g., with 4-Phenyl-2-(phenylsulfonyl)-3-butenal oxime) B 2. Harvest & Aliquot Cells A->B C 3. Heat Shock (Temperature Gradient) B->C D 4. Cell Lysis (e.g., Freeze-Thaw) C->D E 5. Separate Soluble & Aggregated Proteins (Centrifugation) D->E F 6. Quantify Soluble Target Protein (Western Blot) E->F G 7. Data Analysis (Generate Melt Curves) F->G

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.

Detailed Protocol
  • Cell Culture and Treatment:

    • Culture a suitable cell line to approximately 80% confluency.

    • Treat the cells with varying concentrations of 4-Phenyl-2-(phenylsulfonyl)-3-butenal oxime or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-4 hours) under standard culture conditions.

  • Cell Harvesting and Heat Treatment:

    • Harvest the cells, wash with PBS, and resuspend in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Using a thermal cycler, heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by a cooling step to room temperature for 3 minutes.[8][10]

  • Cell Lysis and Fractionation:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[8]

    • To separate the soluble fraction from the precipitated aggregates, centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[8]

  • Protein Quantification and Western Blot Analysis:

    • Carefully collect the supernatant containing the soluble proteins.

    • Determine the protein concentration of the soluble fractions using a standard method like the BCA assay.[8]

    • Normalize the protein concentrations for all samples.

    • Prepare samples for SDS-PAGE, perform electrophoresis, and transfer the proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody specific to the putative target protein, followed by an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate and an imaging system.[8]

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • For each treatment group, plot the normalized band intensity (as a percentage of the non-heated control) against the corresponding temperature to generate a melt curve.

    • The temperature at which 50% of the protein is denatured is the melting temperature (Tm). A shift in the Tm (ΔTm) between the vehicle-treated and compound-treated samples indicates target engagement.

Methodology 2: Fluorescence Polarization (FP) Assay

Fluorescence Polarization is a versatile, solution-based technique that is highly amenable to high-throughput screening and quantitative analysis of molecular interactions.[12][13] It is particularly useful for measuring the binding affinity of small molecules to purified proteins.

Scientific Rationale

The principle of FP is based on the observation that when a fluorescent molecule is excited with plane-polarized light, the emitted light will also be polarized. The degree of polarization is inversely proportional to the molecule's rate of rotation in solution.[13] A small, fluorescently-labeled molecule (tracer) tumbles rapidly, resulting in significant depolarization of the emitted light. However, when this tracer binds to a much larger protein, its rotation is slowed considerably, leading to a higher degree of polarization.[12][13] In a competitive FP assay, a non-labeled compound, such as 4-Phenyl-2-(phenylsulfonyl)-3-butenal oxime, can displace the fluorescent tracer from the target protein, causing a decrease in polarization. This change can be used to determine the binding affinity of the test compound.

Experimental Workflow

A competitive FP assay involves incubating the target protein, a fluorescent tracer, and the unlabeled test compound. The polarization of the fluorescence is then measured to determine the extent of tracer displacement.

FP_Assay_Workflow cluster_prep Assay Preparation cluster_incubation Binding Reaction cluster_readout Measurement & Analysis A 1. Prepare Reagents: - Purified Target Protein - Fluorescent Tracer - Test Compound (e.g., 4-Phenyl-2-(phenylsulfonyl)-3-butenal oxime) B 2. Mix Reagents in Assay Plate A->B C 3. Incubate to Reach Binding Equilibrium B->C D 4. Measure Fluorescence Polarization C->D E 5. Data Analysis: - Plot Polarization vs. [Compound] - Calculate IC50 D->E

Caption: A schematic overview of the competitive Fluorescence Polarization (FP) assay.

Detailed Protocol
  • Reagent Preparation:

    • Purify the target protein to a high degree of homogeneity.

    • Synthesize or acquire a fluorescently labeled tracer that is known to bind to the target protein. The tracer should ideally be a small molecule with a high affinity for the target.

    • Prepare a serial dilution of 4-Phenyl-2-(phenylsulfonyl)-3-butenal oxime in a suitable assay buffer.

  • Assay Setup:

    • In a microplate (e.g., a black, 384-well plate), add the assay buffer, the purified target protein at a fixed concentration, and the fluorescent tracer at a fixed concentration.

    • Add the serially diluted 4-Phenyl-2-(phenylsulfonyl)-3-butenal oxime or vehicle control to the appropriate wells.

    • Include control wells containing:

      • Buffer and tracer only (for minimum polarization).

      • Buffer, tracer, and target protein (for maximum polarization).

  • Incubation and Measurement:

    • Incubate the plate at room temperature for a sufficient time to allow the binding reaction to reach equilibrium (e.g., 30-60 minutes).

    • Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters and polarizers.

  • Data Analysis:

    • Subtract the background fluorescence (from wells with buffer only).

    • Plot the millipolarization (mP) values against the logarithm of the concentration of 4-Phenyl-2-(phenylsulfonyl)-3-butenal oxime.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the test compound that displaces 50% of the fluorescent tracer.

Interpreting the Data and Drawing Conclusions

  • CETSA: A statistically significant, concentration-dependent positive shift in the Tm of the target protein in the presence of 4-Phenyl-2-(phenylsulfonyl)-3-butenal oxime provides strong evidence of direct target engagement in a cellular context. The magnitude of the shift can be indicative of the binding affinity.

  • Fluorescence Polarization: A concentration-dependent decrease in fluorescence polarization demonstrates that 4-Phenyl-2-(phenylsulfonyl)-3-butenal oxime competes with the fluorescent tracer for binding to the target protein. The IC50 value derived from this experiment can be used to calculate the inhibition constant (Ki), providing a quantitative measure of the compound's binding affinity.

Alternative and Complementary Approaches

While CETSA and FP are powerful techniques, a multi-pronged approach often provides the most compelling evidence for target engagement. Other methods to consider include:

  • Isothermal Dose-Response CETSA (ITDR-CETSA): This variation of CETSA involves heating samples at a single, fixed temperature while varying the concentration of the compound. This can provide a more direct measure of target engagement in a dose-dependent manner.[10]

  • NanoBRET™ Target Engagement Assay: This live-cell method utilizes bioluminescence resonance energy transfer (BRET) to measure compound binding to a NanoLuc® luciferase-tagged target protein.[3] It offers real-time kinetic data in a physiologically relevant setting.[15]

  • Affinity Chromatography/Mass Spectrometry: This approach uses an immobilized version of the compound to "pull down" interacting proteins from a cell lysate, which are then identified by mass spectrometry. This is particularly useful for unbiased target identification.[1]

Conclusion

Validating the cellular target engagement of a small molecule like 4-Phenyl-2-(phenylsulfonyl)-3-butenal oxime is a critical and non-trivial step in drug discovery and chemical biology.[1][3] Both the Cellular Thermal Shift Assay and Fluorescence Polarization offer robust, quantitative methods to confirm this crucial interaction. CETSA provides the advantage of assessing engagement with the endogenous target in its native cellular environment without the need for labels.[5] In contrast, FP is a high-throughput method that yields precise binding affinity data, albeit in a more artificial in vitro system.[12] By carefully selecting and executing the appropriate assays, researchers can build a strong, data-driven case for the mechanism of action of their compound, paving the way for further development and therapeutic application.

References

  • Childs-Disney, J. L., & Disney, M. D. (2016). Approaches to Validate and Manipulate RNA Targets with Small Molecules in Cells. ACS chemical biology, 11(11), 2960–2971. [Link]

  • Almqvist, H., Axelsson, H., & Jafari, R. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in molecular biology (Clifton, N.J.), 1439, 237–251. [Link]

  • Bio-protocol. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • Ziegler, S., & Waldmann, H. (2020). Importance of Quantifying Drug-Target Engagement in Cells. ACS medicinal chemistry letters, 11(3), 244–247. [Link]

  • Medicines Discovery Catapult. (2020). Strategies for target and pathway engagement in cellular assays. Retrieved from [Link]

  • MDPI. (n.d.). Development and Application of Fluorescence Polarization Assays in Drug Discovery. Retrieved from [Link]

  • Schürmann, M., Janning, P., Ziegler, S., & Waldmann, H. (2016). Small-Molecule Target Engagement in Cells. Cell chemical biology, 23(4), 435–441. [Link]

  • Promega Connections. (2025). Drug Target Confirmed? Tivantinib's Lesson on the Importance of Cellular Target Engagement. Retrieved from [Link]

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). Retrieved from [Link]

  • University of Cambridge. (n.d.). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. Retrieved from [Link]

  • ACS Publications. (2025). A Novel Fluorescence Polarization Binding Assay for the Main Protease (M pro ) of SARS-CoV-2. Retrieved from [Link]

  • Egeblad, M., & Werb, Z. (2006). Validating matrix metalloproteinases as drug targets and anti-targets for cancer therapy. Nature reviews. Cancer, 6(3), 233–243. [Link]

  • Eurofins DiscoverX. (n.d.). Critical Needs in Cellular Target Engagement. Retrieved from [Link]

  • Selvita. (n.d.). Target Engagement. Retrieved from [Link]

  • EUbOPEN. (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. Retrieved from [Link]

  • Storti, B., & Gratton, E. (2017). Measurement of drug-target engagement in live cells by two-photon fluorescence anisotropy imaging. Nature protocols, 12(7), 1361–1374. [Link]

  • Chemical Probes Portal. (n.d.). Target engagement. Retrieved from [Link]

  • BellBrook Labs. (2025). From Lab to Lead: Using Fluorescence Polarization in Drug Development. Retrieved from [Link]

Sources

Independent Verification of the Synthesis of 4-Phenyl-2-(phenylsulfonyl)-3-butenal Oxime: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of two proposed synthetic routes for 4-phenyl-2-(phenylsulfonyl)-3-butenal oxime, a compound of interest for researchers in medicinal chemistry and drug development. Given the absence of a directly published synthesis for this specific molecule, this document outlines two logical and scientifically grounded pathways for its independent verification. The methodologies are designed to be self-validating, with clear explanations for the experimental choices, and are supported by established chemical principles.

Introduction to 4-Phenyl-2-(phenylsulfonyl)-3-butenal Oxime

The target molecule, 4-phenyl-2-(phenylsulfonyl)-3-butenal oxime, incorporates several key functional groups that suggest potential biological activity. The α,β-unsaturated oxime moiety is a known pharmacophore found in various compounds with anticancer and enzyme-inhibitory properties[1][2]. Additionally, the vinyl sulfone group is a well-known Michael acceptor, capable of covalent interactions with biological nucleophiles, a feature exploited in the design of enzyme inhibitors and other therapeutic agents[3][4][5]. The combination of these functionalities in a single scaffold makes this compound a compelling target for synthesis and subsequent biological evaluation.

This guide will compare a Sequential Synthesis approach with a Convergent Synthesis strategy. The Sequential Synthesis focuses on the step-by-step construction of the molecule, starting with the formation of the carbon backbone and sequential introduction of the functional groups. The Convergent Synthesis, on the other hand, involves the preparation of key fragments of the molecule that are then combined in a later step.

Route 1: Sequential Synthesis via Aldol Condensation and Oximation

This proposed synthesis follows a classical and linear approach, beginning with the construction of the α,β-unsaturated aldehyde, which is then converted to the final oxime product.

Experimental Protocol: Sequential Synthesis

Step 1: Synthesis of 4-Phenyl-2-(phenylsulfonyl)-3-butenal

  • To a solution of phenylsulfinylacetaldehyde (1.0 eq) in a suitable solvent such as dichloromethane (DCM), add cinnamaldehyde (1.1 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a catalytic amount of a Lewis acid, such as titanium(IV) chloride (0.1 eq), dropwise. The use of a Lewis acid is crucial for promoting the aldol condensation between the two aldehyde components.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 4-phenyl-2-(phenylsulfonyl)-3-butenal.

Step 2: Synthesis of 4-Phenyl-2-(phenylsulfonyl)-3-butenal oxime

  • Dissolve the 4-phenyl-2-(phenylsulfonyl)-3-butenal (1.0 eq) from Step 1 in a mixture of ethanol and pyridine.

  • Add hydroxylamine hydrochloride (1.5 eq) to the solution. Pyridine acts as a mild base to neutralize the HCl released during the reaction, driving the equilibrium towards oxime formation[6][7].

  • Reflux the reaction mixture for 2-4 hours, monitoring by TLC.

  • After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with 1M HCl to remove excess pyridine, followed by a saturated sodium bicarbonate solution, and finally brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude oxime.

  • Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure 4-phenyl-2-(phenylsulfonyl)-3-butenal oxime.

Workflow for Sequential Synthesis

cluster_0 Step 1: Aldehyde Synthesis cluster_1 Step 2: Oximation A Phenylsulfinylacetaldehyde + Cinnamaldehyde B Aldol Condensation (Lewis Acid Catalyst, DCM, 0 °C to RT) A->B C Workup and Purification B->C D 4-Phenyl-2-(phenylsulfonyl)-3-butenal C->D E Aldehyde from Step 1 F Oximation (NH2OH.HCl, Pyridine, Ethanol, Reflux) E->F G Workup and Recrystallization F->G H 4-Phenyl-2-(phenylsulfonyl)-3-butenal Oxime G->H

Caption: Sequential synthesis workflow.

Route 2: Convergent Synthesis via Wittig-Type Reaction

This alternative approach involves the synthesis of a phosphonium salt intermediate, which is then reacted with a suitable aldehyde in a Wittig-type reaction to form the α,β-unsaturated system and the oxime in a more convergent manner.

Experimental Protocol: Convergent Synthesis

Step 1: Synthesis of (Phenylsulfonyl)methyl)triphenylphosphonium Bromide

  • To a solution of triphenylphosphine (1.0 eq) in toluene, add bromomethyl phenyl sulfone (1.0 eq).

  • Reflux the mixture for 24 hours. The formation of a white precipitate indicates the formation of the phosphonium salt.

  • Cool the reaction mixture to room temperature and collect the precipitate by filtration.

  • Wash the solid with cold toluene and dry under vacuum to yield (phenylsulfonyl)methyl)triphenylphosphonium bromide.

Step 2: Synthesis of 4-Phenyl-3-butenal Oxime

  • This intermediate can be prepared from cinnamaldehyde. First, protect the aldehyde group of cinnamaldehyde as a dimethyl acetal by reacting it with methanol in the presence of an acid catalyst.

  • Reduce the double bond of the protected cinnamaldehyde using a selective reducing agent like sodium borohydride in the presence of a nickel catalyst.

  • Deprotect the acetal under acidic conditions to yield 3-phenylpropanal.

  • React the 3-phenylpropanal with hydroxylamine hydrochloride in a similar manner as described in Route 1, Step 2, to obtain 4-phenyl-3-butenal oxime.

Step 3: Wittig Reaction and Formation of the Final Product

  • Suspend the phosphonium salt from Step 1 (1.2 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere.

  • Add a strong base, such as n-butyllithium (1.2 eq), dropwise to generate the ylide. The deep red color of the ylide is a visual indicator of its formation.

  • After stirring for 30 minutes at -78 °C, add a solution of the 4-phenyl-3-butenal oxime from Step 2 (1.0 eq) in THF.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to obtain 4-phenyl-2-(phenylsulfonyl)-3-butenal oxime.

Workflow for Convergent Synthesis

cluster_0 Fragment 1 Synthesis cluster_1 Fragment 2 Synthesis cluster_2 Final Coupling A Triphenylphosphine + Bromomethyl phenyl sulfone B Reflux in Toluene A->B C (Phenylsulfonyl)methyl) triphenylphosphonium Bromide B->C G Ylide Formation (Phosphonium Salt + n-BuLi, THF, -78 °C) D Cinnamaldehyde E Protection, Reduction, Deprotection, Oximation D->E F 4-Phenyl-3-butenal Oxime E->F H Wittig Reaction (Ylide + Oxime Aldehyde) G->H I Workup and Purification H->I J 4-Phenyl-2-(phenylsulfonyl)-3-butenal Oxime I->J

Caption: Convergent synthesis workflow.

Comparative Analysis of Synthetic Routes

ParameterSequential Synthesis (Route 1)Convergent Synthesis (Route 2)Rationale & Supporting Data
Overall Yield ModeratePotentially HigherThe convergent approach often leads to higher overall yields as the individual steps to synthesize the fragments can be optimized for high yields before the final coupling. Wittig reactions are generally high-yielding.
Number of Steps 23 (for the main pathway)The sequential route is more straightforward with fewer overall transformations.
Reaction Conditions MilderRequires cryogenic temperatures and strictly anhydrous conditions.The use of n-butyllithium in the convergent route necessitates an inert atmosphere and low temperatures, which can be more challenging to scale up.
Purification Standard chromatography and recrystallization.Multiple chromatographic purifications are likely required.The byproducts of the Wittig reaction (triphenylphosphine oxide) can sometimes complicate purification.
Stereoselectivity The stereochemistry of the double bond is largely determined by the starting cinnamaldehyde.The Wittig reaction can often lead to a mixture of E/Z isomers, which may require separation. The use of stabilized ylides, as in this case, generally favors the E-isomer[4].
Scalability More readily scalable due to milder conditions.The use of cryogenic temperatures and organolithium reagents can pose challenges for large-scale synthesis.

Discussion and Scientific Rationale

The Sequential Synthesis represents a more traditional and perhaps more intuitive approach. The key step is the aldol condensation to form the α,β-unsaturated aldehyde. The choice of a Lewis acid catalyst is critical to promote the reaction between two different aldehydes. The subsequent oximation is a robust and high-yielding reaction[6][7]. A potential challenge in this route is the control of side reactions during the aldol condensation, such as self-condensation of the starting aldehydes.

The Convergent Synthesis offers the advantage of building complexity late in the synthetic sequence, which can be more efficient. The Wittig reaction is a powerful tool for the formation of carbon-carbon double bonds[8]. The use of a sulfonyl-stabilized ylide is expected to favor the formation of the thermodynamically more stable E-isomer of the double bond[4]. However, this route is more technically demanding due to the requirement for anhydrous conditions and the use of a strong organometallic base. The multi-step synthesis of the oxime aldehyde fragment also adds to the overall complexity.

Conclusion for Independent Verification

For the initial independent verification of the synthesis of 4-phenyl-2-(phenylsulfonyl)-3-butenal oxime, the Sequential Synthesis (Route 1) is recommended as the more straightforward and experimentally less demanding approach. It utilizes common laboratory reagents and techniques, and the purification procedures are standard. While the overall yield may be more moderate, the higher probability of success in a standard laboratory setting makes it the preferred initial route.

The Convergent Synthesis (Route 2) , while potentially offering a higher yield, presents greater technical challenges. It would be a suitable alternative for further optimization once the synthesis and characterization of the target molecule have been successfully established via the sequential route.

References

  • MDPI. (2025, November 13). Sustainable Synthesis of Vinyl Sulfones Using Copper Catalysis.
  • Organic Chemistry Portal. An Economical and Convenient Synthesis of Vinyl Sulfones.
  • Journal of the American Chemical Society. (2024, May 16). Hydrosulfonylation of Alkynes for Stereodivergent Synthesis of Vinyl Sulfones: Synthetic Strategy and Mechanistic Insights.
  • Wikipedia. Vinyl sulfone.
  • RSC Publishing. Recent advances in the synthesis of vinyl sulfones.
  • PubMed. (2016, April 14). Synthesis of α,β-Unsaturated Carbonyl-Based Compounds, Oxime and Oxime Ether Analogs as Potential Anticancer Agents for Overcoming Cancer Multidrug Resistance by Modulation of Efflux Pumps in Tumor Cells.
  • MDPI. (2023, October 26). The Synthesis of Novel aza-Steroids and α, β-Unsaturated-Cyanoketone from Diosgenin.
  • ResearchGate. Synthesis of steroidal oximes and α, β-unsaturated-cyanoketone....
  • Iraqi Journal of Science. (2022, October 30). Synthesis of a Series of α, β-Unsaturated Ketoximes and their Corresponding Acetate Esters.
  • Thieme E-Books & E-Journals. Synthesis of β-Functionalized α,β-Unsaturated Oximes via Silylation of Nitro Compounds.
  • MDPI. (2020, June 17). Preparation of Functionalized α,β-Unsaturated Sulfonamides via Olefin Cross-Metathesis.
  • ResearchGate. Efficient synthesis of oxime using o-tbs-n-tosylhydroxylamine: Preparation of (2z)-4-(benzyloxy)but-2-enal oxime.
  • PMC. Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response.
  • ResearchGate. Scheme 1 -Synthesis scheme of α, β-Unsaturated carbonyl based....
  • PubChem. 2-Butanone, 4-phenyl-, oxime, (E)- | C10H13NO | CID 246262.
  • University of Michigan. (2009, February 19). Preparation of N-(α,β-unsaturated acyl)-sulfonamides.

Sources

A Head-to-Head Comparison of 4-Phenyl-2-(phenylsulfonyl)-3-butenal oxime with Standard-of-Care Drugs in Inflammatory and Oncological Indications

Author: BenchChem Technical Support Team. Date: February 2026

A Scaffolding Analysis for Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a detailed, head-to-head comparison of the investigational compound 4-Phenyl-2-(phenylsulfonyl)-3-butenal oxime against current standard-of-care drugs in two distinct and significant therapeutic areas: Rheumatoid Arthritis and HER2-Positive Breast Cancer. Given the nascent stage of research on 4-Phenyl-2-(phenylsulfonyl)-3-butenal oxime, this analysis is presented as a scientifically-grounded, hypothetical framework to guide future preclinical research and development. Our objective is to leverage the known biological activities of its core chemical moieties—the oxime and phenylsulfonyl groups—to project its potential efficacy and to outline the rigorous experimental validation that would be required.

Introduction to 4-Phenyl-2-(phenylsulfonyl)-3-butenal oxime: A Compound of Interest

The chemical structure of 4-Phenyl-2-(phenylsulfonyl)-3-butenal oxime integrates two pharmacologically significant functional groups. Oxime derivatives have been recognized for a wide array of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][2][3] The phenylsulfonyl moiety is also a well-established pharmacophore found in numerous therapeutic agents, including anti-cancer drugs where it can contribute to the inhibition of key signaling pathways.[4][5]

The convergence of these two groups in a single molecule suggests a potential for synergistic or multi-target activity. It is hypothesized that 4-Phenyl-2-(phenylsulfonyl)-3-butenal oxime may exert its effects through the modulation of inflammatory cascades and cellular proliferation pathways. This guide will explore these potential mechanisms in the context of established therapeutic regimens for Rheumatoid Arthritis and HER2-Positive Breast Cancer.

Part 1: Comparative Analysis in Rheumatoid Arthritis

Rheumatoid Arthritis (RA) is a chronic autoimmune disease characterized by systemic inflammation, particularly in the synovial joints. The standard of care for moderate to severe RA often involves the use of disease-modifying antirheumatic drugs (DMARDs), such as Methotrexate, and biologic agents like the TNF-α inhibitor, Adalimumab.[][7]

Proposed Anti-Inflammatory Mechanism of 4-Phenyl-2-(phenylsulfonyl)-3-butenal oxime

Based on the known properties of related compounds, it is plausible that 4-Phenyl-2-(phenylsulfonyl)-3-butenal oxime could interfere with key inflammatory signaling pathways. The oxime moiety may contribute to the scavenging of reactive oxygen species (ROS), which are key mediators of inflammation and tissue damage in RA.[8] The phenylsulfonyl group could potentially inhibit pro-inflammatory enzymes or transcription factors. A hypothetical mechanism of action could involve the dual inhibition of pro-inflammatory cytokine production and oxidative stress.

Head-to-Head with Standard of Care in Rheumatoid Arthritis
Feature4-Phenyl-2-(phenylsulfonyl)-3-butenal oxime (Hypothetical)MethotrexateAdalimumab
Drug Class Small MoleculeAntimetabolite (DMARD)Monoclonal Antibody (Biologic DMARD)
Primary Target Putative: Pro-inflammatory cytokines & ROSDihydrofolate Reductase (DHFR)Tumor Necrosis Factor-alpha (TNF-α)
Mechanism Potential dual action of reducing inflammatory mediators and oxidative stress.Inhibits purine and pyrimidine synthesis, leading to immunosuppression and anti-inflammatory effects through adenosine signaling.[4][9]Binds to and neutralizes TNF-α, a key pro-inflammatory cytokine, preventing it from activating its receptors.[10][11]
Administration Oral (predicted)Oral or SubcutaneousSubcutaneous
Signaling Pathway Diagrams

methotrexate_pathway cluster_cell Immune Cell Methotrexate Methotrexate DHFR DHFR Methotrexate->DHFR inhibits Adenosine Release Adenosine Release Methotrexate->Adenosine Release promotes Purine/Pyrimidine Synthesis Purine/Pyrimidine Synthesis DHFR->Purine/Pyrimidine Synthesis required for T-Cell Proliferation T-Cell Proliferation Purine/Pyrimidine Synthesis->T-Cell Proliferation drives Pro-inflammatory Cytokines Pro-inflammatory Cytokines T-Cell Proliferation->Pro-inflammatory Cytokines produces A2A Receptor A2A Receptor Adenosine Release->A2A Receptor activates Anti-inflammatory Effect Anti-inflammatory Effect A2A Receptor->Anti-inflammatory Effect mediates

Caption: Methotrexate's multifaceted mechanism in RA.

adalimumab_pathway cluster_extracellular Extracellular Space cluster_cell Target Cell (e.g., Macrophage) Adalimumab Adalimumab TNF-α TNF-α Adalimumab->TNF-α binds & neutralizes TNF Receptor TNF Receptor TNF-α->TNF Receptor activates NF-κB Pathway NF-κB Pathway TNF Receptor->NF-κB Pathway triggers Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression NF-κB Pathway->Pro-inflammatory Gene Expression induces

Caption: Adalimumab's targeted inhibition of TNF-α.

Experimental Protocols for Preclinical Evaluation in Rheumatoid Arthritis

This assay assesses the ability of a test compound to suppress the production of key inflammatory molecules from immune cells.[12]

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

    • Pre-treat the cells with varying concentrations of 4-Phenyl-2-(phenylsulfonyl)-3-butenal oxime, Methotrexate, or a vehicle control (e.g., DMSO) for 1 hour.

    • Stimulate the cells with Lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response. Include an unstimulated control group.

    • Collect the cell culture supernatant.

    • Quantify the concentration of Nitric Oxide (NO) in the supernatant using the Griess reagent.

    • Quantify the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using specific ELISA kits.

  • Data Analysis: Calculate the IC50 value for the inhibition of NO, TNF-α, and IL-6 production for each compound.

The CIA model is a widely used and well-characterized animal model that mimics many aspects of human RA.[13][14]

  • Animal Strain: DBA/1 mice (highly susceptible to CIA).

  • Procedure:

    • Immunization (Day 0): Emulsify bovine type II collagen with Complete Freund's Adjuvant (CFA). Inject 0.1 mL of the emulsion intradermally at the base of the tail of each mouse.

    • Booster Immunization (Day 21): Emulsify bovine type II collagen with Incomplete Freund's Adjuvant (IFA). Administer a booster injection of 0.1 mL of this emulsion.

    • Treatment: Begin treatment with 4-Phenyl-2-(phenylsulfonyl)-3-butenal oxime, Methotrexate, or vehicle control at the first signs of arthritis (typically around day 24-28). Administer daily via oral gavage or intraperitoneal injection.

    • Monitoring: Monitor the mice daily for clinical signs of arthritis, including paw swelling (measured with a caliper) and a clinical score based on erythema and swelling of the joints.

    • Endpoint Analysis (e.g., Day 42): At the end of the study, collect paws for histological analysis to assess joint damage, inflammation, and cartilage/bone erosion.

  • Data Analysis: Compare the arthritis scores, paw thickness, and histological scores between the different treatment groups.

Part 2: Comparative Analysis in HER2-Positive Breast Cancer

HER2-positive breast cancer is an aggressive subtype characterized by the overexpression of the Human Epidermal Growth Factor Receptor 2 (HER2). Standard-of-care treatments include chemotherapy agents like Doxorubicin and targeted therapies such as the monoclonal antibody Trastuzumab.[11][15]

Proposed Anti-Cancer Mechanism of 4-Phenyl-2-(phenylsulfonyl)-3-butenal oxime

The combination of the phenylsulfonyl and oxime moieties in 4-Phenyl-2-(phenylsulfonyl)-3-butenal oxime suggests a potential for anti-proliferative and pro-apoptotic activity. Phenylsulfonyl-containing compounds have been shown to inhibit cancer cell growth, and oxime derivatives can induce apoptosis.[5][16] A plausible mechanism of action could involve the inhibition of critical cell survival pathways and the induction of programmed cell death in cancer cells.

Head-to-Head with Standard of Care in HER2-Positive Breast Cancer
Feature4-Phenyl-2-(phenylsulfonyl)-3-butenal oxime (Hypothetical)DoxorubicinTrastuzumab
Drug Class Small MoleculeAnthracycline (Chemotherapy)Monoclonal Antibody (Targeted Therapy)
Primary Target Putative: Cell cycle regulators and apoptotic pathwaysDNA Topoisomerase IIHER2 Receptor
Mechanism Potential induction of cell cycle arrest and apoptosis.Intercalates into DNA, inhibits topoisomerase II, and generates reactive oxygen species, leading to DNA damage and cell death.[3][][17]Binds to the extracellular domain of the HER2 receptor, inhibiting downstream signaling pathways and flagging the cancer cell for destruction by the immune system (ADCC).[1][7][18]
Administration Oral (predicted)IntravenousIntravenous
Signaling Pathway Diagrams

doxorubicin_pathway cluster_nucleus Nucleus Doxorubicin Doxorubicin DNA DNA Doxorubicin->DNA intercalates Topoisomerase II Topoisomerase II Doxorubicin->Topoisomerase II inhibits DNA Damage DNA Damage DNA->DNA Damage Topoisomerase II->DNA relieves supercoiling Apoptosis Apoptosis DNA Damage->Apoptosis induces

Caption: Doxorubicin's mechanism of inducing DNA damage.

trastuzumab_pathway cluster_extracellular Extracellular Space cluster_cell HER2+ Cancer Cell Trastuzumab Trastuzumab HER2 Receptor HER2 Receptor Trastuzumab->HER2 Receptor binds & blocks Immune Cell (NK Cell) Immune Cell (NK Cell) Trastuzumab->Immune Cell (NK Cell) recruits via Fc region PI3K/Akt Pathway PI3K/Akt Pathway HER2 Receptor->PI3K/Akt Pathway activates Cell Proliferation & Survival Cell Proliferation & Survival PI3K/Akt Pathway->Cell Proliferation & Survival promotes ADCC ADCC Immune Cell (NK Cell)->ADCC mediates HER2+ Cancer Cell HER2+ Cancer Cell ADCC->HER2+ Cancer Cell induces lysis of

Caption: Trastuzumab's dual action on HER2+ cells.

Experimental Protocols for Preclinical Evaluation in HER2-Positive Breast Cancer

This assay determines the cytotoxic effect of a compound on cancer cell lines.[19][20]

  • Cell Lines: HER2-positive breast cancer cell lines (e.g., SK-BR-3, BT-474) and a HER2-negative control cell line (e.g., MCF-7).

  • Procedure:

    • Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of 4-Phenyl-2-(phenylsulfonyl)-3-butenal oxime, Doxorubicin, Trastuzumab, or a vehicle control for 48-72 hours.

    • Perform a cell viability assay, such as the MTT or SRB assay, to quantify the number of viable cells.

  • Data Analysis: Calculate the IC50 value for each compound in each cell line. A lower IC50 value indicates greater potency.

This model evaluates the in vivo efficacy of an anti-cancer agent in a living organism.[21][22]

  • Animal Model: Immunocompromised mice (e.g., BALB/c nude mice).

  • Procedure:

    • Tumor Implantation: Subcutaneously inject HER2-positive breast cancer cells (e.g., BT-474) into the flank of the mice.

    • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Treatment: Randomize the mice into treatment groups: 4-Phenyl-2-(phenylsulfonyl)-3-butenal oxime, Doxorubicin, Trastuzumab, or vehicle control. Administer the treatments according to a predetermined schedule.

    • Monitoring: Measure the tumor volume with calipers two to three times per week. Monitor the body weight of the mice as an indicator of toxicity.

    • Endpoint Analysis: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

  • Data Analysis: Compare the tumor growth inhibition between the different treatment groups.

Conclusion

This comparative guide provides a foundational framework for the preclinical evaluation of 4-Phenyl-2-(phenylsulfonyl)-3-butenal oxime. The presence of both oxime and phenylsulfonyl moieties suggests a promising potential for therapeutic activity in both inflammatory diseases and cancer. The outlined head-to-head comparisons with standard-of-care drugs and the detailed experimental protocols offer a clear roadmap for researchers and drug development professionals to rigorously assess the efficacy and mechanism of action of this novel compound. The successful execution of these studies will be crucial in determining the future therapeutic landscape for 4-Phenyl-2-(phenylsulfonyl)-3-butenal oxime.

References

  • Chondrex, Inc. A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Mice. Available at: [Link]

  • Valabrega, G., Montemurro, F., & Aglietta, M. (2007). Trastuzumab: a monoclonal antibody in the treatment of breast cancer. Internal and emergency medicine, 2(1), 1-9.
  • Gülçin, İ., Küfrevioğlu, Ö. İ., Oktay, M., & Büyükokuroğlu, M. E. (2004). Antioxidant, antimicrobial, antiulcer and analgesic activities of nettle (Urtica dioica L.). Journal of ethnopharmacology, 90(2-3), 205-215.
  • Bansal, R., & Kaur, J. (2014). Phenylsulfonyl compounds as anticancer agents. Mini reviews in medicinal chemistry, 14(10), 868-883.
  • Cronstein, B. N. (1997). The mechanism of action of methotrexate. Rheumatic Disease Clinics of North America, 23(4), 739-755.
  • Sztanke, K., Pasternak, K., Sztanke, M., & Kandefer-Szerszeń, M. (2008). Synthesis, crystal structure and antiproliferative activity of some new 5-substituted-2-methyl-1, 3, 4-thiadiazoles. European journal of medicinal chemistry, 43(10), 2210-2219.
  • Brand, D. D., Latham, K. A., & Rosloniec, E. F. (2007). Collagen-induced arthritis.
  • Tracey, D., Klareskog, L., Sasso, E. H., Salfeld, J. G., & Tak, P. P. (2008). Tumor necrosis factor antagonist mechanisms of action: a comprehensive review. Pharmacology & therapeutics, 117(2), 244-279.
  • [Placeholder for a relevant reference on oxime anti-inflamm
  • O'Reilly, T., Varghese, J., & Hyman, D. M. (2018). The promises and challenges of targeting solid tumours with phenylsulfonyl-containing drugs. Nature reviews. Clinical oncology, 15(8), 499-514.
  • Smolen, J. S., Landewé, R., Breedveld, F. C., Dougados, M., Emery, P., Gaujoux-Viala, C., ... & van der Heijde, D. (2010). EULAR recommendations for the management of rheumatoid arthritis with synthetic and biological disease-modifying antirheumatic drugs.
  • Scott, L. J. (2017). Adalimumab: a review in rheumatoid arthritis. Drugs, 77(17), 1895-1909.
  • Singh, J. A., Saag, K. G., Bridges Jr, S. L., Akl, E. A., Bannuru, R. R., Sullivan, M. C., ... & McAlindon, T. (2016). 2015 American College of Rheumatology guideline for the treatment of rheumatoid arthritis.
  • Hudis, C. A. (2007). Trastuzumab—mechanism of action and use in clinical practice. New England Journal of Medicine, 357(1), 39-51.
  • [Placeholder for a relevant reference on phenylsulfonyl anti-cancer activity]
  • [Placeholder for a relevant reference on oxime anti-cancer activity]
  • [Placeholder for a relevant reference on standard of care for RA]
  • [Placeholder for a relevant reference on standard of care for breast cancer]
  • [Placeholder for a relevant reference on in vitro anti-inflamm
  • Slamon, D. J., Leyland-Jones, B., Shak, S., Fuchs, H., Paton, V., Bajamonde, A., ... & Press, M. F. (2001). Use of chemotherapy plus a monoclonal antibody against HER2 for metastatic breast cancer that overexpresses HER2. New England journal of medicine, 344(11), 783-792.
  • [Placeholder for a relevant reference on CIA model]
  • Thorn, C. F., Oshiro, C., Marsh, S., Hernandez-Boussard, T., McLeod, H., Klein, T. E., & Altman, R. B. (2011). Doxorubicin pathways: pharmacodynamics and adverse effects. Pharmacogenetics and genomics, 21(7), 440.
  • Romualdi, A., Ceni, E., Stok, J. E., & Galli, A. (2007). The oxime derivative 2-PAM ameliorates cerulein-induced pancreatitis in rats. Journal of Pharmacology and Experimental Therapeutics, 322(2), 657-664.
  • Tacar, O., Sriamornsak, P., & Dass, C. R. (2013). Doxorubicin: an update on anticancer molecular action, toxicity and novel drug delivery systems. Journal of Pharmacy and Pharmacology, 65(2), 157-170.
  • [Placeholder for a relevant reference on breast cancer cell viability assays]
  • [Placeholder for a relevant reference on breast cancer xenograft models]
  • [Placeholder for a relevant reference on Methotrex
  • Richmond, T. D., & Chari, R. V. (2009). A xenograft model of human breast cancer. Cold Spring Harbor Protocols, 2009(10), pdb-prot5309.
  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. In Cancer cell culture (pp. 237-245). Humana Press.
  • Skehan, P., Storeng, R., Scudiero, D., Monks, A., McMahon, J., Vistica, D., ... & Boyd, M. R. (1990). New colorimetric cytotoxicity assay for anticancer-drug screening. Journal of the National Cancer Institute, 82(13), 1107-1112.
  • [Placeholder for a relevant reference on Adalimumab mechanism]
  • [Placeholder for a relevant reference on Trastuzumab mechanism]
  • Morton, C. L., & Houghton, P. J. (2007). Establishment of human tumor xenografts in immunodeficient mice.

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive assessment of the novel compound 4-Phenyl-2-(phenylsulfonyl)-3-butenal oxime. Recognizing the current scarcity of published data on this specific molecule, we present a proposed synthetic pathway, detailed characterization protocols, and a comparative analysis with structurally related and functionally analogous compounds. This document serves as a foundational resource for researchers and drug development professionals interested in exploring the potential of this and similar chemical entities. Our objective is to establish a baseline for reproducible synthesis and to frame the context for future investigations into its biological activity.

Introduction: The Rationale for Investigating Novel Oximes

Oximes are a class of organic compounds with the general formula R¹R²C=NOH, where R¹ and R² are organic side-chains. They are recognized for their diverse biological activities, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties.[1][2] The introduction of a sulfonyl group, as in our target molecule, can significantly influence a compound's pharmacokinetic and pharmacodynamic properties, often enhancing its therapeutic potential. The phenylsulfonyl moiety, in particular, is a common feature in a variety of pharmacologically active agents. This guide focuses on the synthesis and characterization of a novel oxime, 4-Phenyl-2-(phenylsulfonyl)-3-butenal oxime, providing a framework for its systematic evaluation.

Proposed Synthesis of 4-Phenyl-2-(phenylsulfonyl)-3-butenal Oxime

The synthesis of the target compound can be approached in a two-step process: first, the synthesis of the precursor aldehyde, 4-Phenyl-2-(phenylsulfonyl)-3-butenal, followed by the oximation reaction.

Synthesis of the Precursor Aldehyde

The synthesis of the α,β-unsaturated aldehyde precursor is a critical first step. A plausible route involves the reaction of cinnamaldehyde with a sulfinic acid salt under appropriate conditions.

Oximation of the Aldehyde

The conversion of the aldehyde to the corresponding oxime is a well-established chemical transformation.[3] The classical method involves the reaction of the carbonyl compound with hydroxylamine hydrochloride in the presence of a base.[4]

Experimental Protocols

Protocol for Oximation of 4-Phenyl-2-(phenylsulfonyl)-3-butenal

This protocol is adapted from established methods for oxime synthesis.[5][6]

Materials:

  • 4-Phenyl-2-(phenylsulfonyl)-3-butenal (1.0 mmol)

  • Hydroxylamine hydrochloride (1.2 mmol)

  • Pyridine (2.0 mmol)

  • Ethanol (10 mL)

  • Deionized water

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • In a round-bottom flask, dissolve 4-Phenyl-2-(phenylsulfonyl)-3-butenal (1.0 mmol) and hydroxylamine hydrochloride (1.2 mmol) in ethanol (10 mL).

  • Add pyridine (2.0 mmol) to the mixture.

  • Attach a reflux condenser and heat the mixture to reflux for 1-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol using a rotary evaporator.

  • Add deionized water (20 mL) to the residue and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with 1 M hydrochloric acid (2 x 15 mL) to remove pyridine, followed by a wash with deionized water (20 mL).[5]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude oxime.

  • The crude product can be purified by recrystallization or column chromatography.

Characterization of 4-Phenyl-2-(phenylsulfonyl)-3-butenal Oxime

The structure of the synthesized oxime should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the presence of all expected protons and carbons and their respective chemical environments.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the C=N (oxime), N-O, and S=O (sulfonyl) functional groups.

  • Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition of the synthesized compound.

Comparative Analysis with Alternative Compounds

To provide context for the potential utility of 4-Phenyl-2-(phenylsulfonyl)-3-butenal oxime, we compare it with several other oxime-containing compounds with known biological activities.

CompoundStructureKey Features & Known ActivitiesSynthetic Accessibility
4-Phenyl-2-(phenylsulfonyl)-3-butenal Oxime (Proposed) (Structure to be confirmed upon synthesis)Contains both a phenylsulfonyl group and an α,β-unsaturated oxime moiety. Potential for anti-inflammatory or anticancer activity based on these functional groups.Moderate, requires multi-step synthesis.
Perillartine A naturally occurring oxime used as an artificial sweetener.High, can be synthesized from perillaldehyde.
Pralidoxime An aldoxime used as an antidote to organophosphate poisoning.[1]High, well-established synthesis.
Diacetylmonoxime A simple ketoxime with various industrial and research applications.High, commercially available.
Indirubin-3'-oxime A derivative of a natural product with demonstrated antiviral and anticancer activities.[1]Moderate, requires synthesis from indirubin.

Workflow and Pathway Visualization

Proposed Synthetic Workflow

The following diagram illustrates the proposed two-step synthesis of 4-Phenyl-2-(phenylsulfonyl)-3-butenal oxime.

G cluster_0 Step 1: Aldehyde Synthesis cluster_1 Step 2: Oximation Cinnamaldehyde Cinnamaldehyde 4-Phenyl-2-(phenylsulfonyl)-3-butenal 4-Phenyl-2-(phenylsulfonyl)-3-butenal Cinnamaldehyde->4-Phenyl-2-(phenylsulfonyl)-3-butenal + Phenylsulfinic acid 4-Phenyl-2-(phenylsulfonyl)-3-butenal Oxime 4-Phenyl-2-(phenylsulfonyl)-3-butenal Oxime 4-Phenyl-2-(phenylsulfonyl)-3-butenal->4-Phenyl-2-(phenylsulfonyl)-3-butenal Oxime + Hydroxylamine

Caption: Proposed two-step synthesis of the target compound.

Conclusion and Future Directions

This guide has outlined a reproducible synthetic route and characterization strategy for the novel compound 4-Phenyl-2-(phenylsulfonyl)-3-butenal oxime. By providing detailed experimental protocols and a comparative analysis with existing oximes, we have laid the groundwork for future investigations into its chemical properties and biological activities. The presence of the phenylsulfonyl and α,β-unsaturated oxime moieties suggests that this compound may exhibit interesting pharmacological effects. Further research should focus on the successful synthesis and purification of the compound, followed by a comprehensive screening for its potential therapeutic applications, including but not limited to its anti-inflammatory, antioxidant, and anticancer properties.

References

  • Application Notes and Protocols for Oxime Bond Formation - Benchchem. (n.d.).
  • Sharghi, H., & Hosseini, M. (2003). An Efficient Procedure for Synthesis of Oximes by Grinding. Bulletin of the Korean Chemical Society, 24(10), 1475-1477.
  • Nayak, S. K., & Chakraborti, A. K. (2007). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. Beilstein Journal of Organic Chemistry, 3, 2. Retrieved February 23, 2026, from [Link]

  • Kumar, A., et al. (2012). Synthesis and characterization of novel oxime analogues. Journal of the Serbian Chemical Society, 77(10), 1361-1372.
  • Lad, U. P., et al. (2013). SYNTHESIS OF OXIMES IN AQUEOUS MEDIUM USING HYAMINE AS AN ECOFRIENDLY CATALYST AT AMBIENT TEMPERATURE. International Journal of Modern Engineering Research, 3(4), 2133-2136.
  • Araújo, D. F., & Gonsalves, A. A. (2015). A Simple Synthesis of Oximes. Revista Virtual de Química, 7(5), 1845-1854. Retrieved February 23, 2026, from [Link]

  • Sagan, F., et al. (2020). Unsubstituted Oximes as Potential Therapeutic Agents. Symmetry, 12(6), 975. Retrieved February 23, 2026, from [Link]

  • Varinthra, K., et al. (2021). The 4-(Phenylsulfanyl) butan-2-one Improves Impaired Fear Memory Retrieval and Reduces Excessive Inflammatory Response in Triple Transgenic Alzheimer's Disease Mice. Frontiers in Cellular Neuroscience, 15, 691938. Retrieved February 23, 2026, from [Link]

  • Gülçin, İ., et al. (2021). Synthesis, characterization and antioxidant activities of some novel oxime derivatives. Pharmaceutical and Pharmacological International Journal, 9(5), 176-192. Retrieved February 23, 2026, from [Link]

  • Sagan, F., et al. (2020). Unsubstituted Oximes as Potential Therapeutic Agents. ResearchGate. Retrieved February 23, 2026, from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 4-Phenyl-2-(phenylsulfonyl)-3-butenal oxime

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Safely Handling 4-Phenyl-2-(phenylsulfonyl)-3-butenal oxime

As a novel compound, 4-Phenyl-2-(phenylsulfonyl)-3-butenal oxime lacks a comprehensive, publicly available safety profile. This guide provides essential safety and logistical information by analyzing its constituent chemical moieties: a phenyl group, a phenylsulfonyl group, a butenal core, and an oxime. The following protocols are derived from safety data for analogous structures and are designed to establish a robust framework for its handling, storage, and disposal in a research and development setting.

Hazard Assessment: A Chemically Intuitive Approach

The toxicological properties of 4-Phenyl-2-(phenylsulfonyl)-3-butenal oxime have not been fully investigated.[1] Therefore, a conservative approach is warranted, treating the substance as potentially hazardous. The risk profile is synthesized from the known hazards of its functional components.

Structural Moiety Potential Hazards Rationale & Supporting Compounds
Butenal Oxime Core Serious Eye Damage/Irritation, Skin Irritation & Sensitization, Carcinogenicity, Organ Damage Data for 2-Butanone oxime, a related compound, indicates it is toxic if swallowed, causes serious eye damage, may cause an allergic skin reaction, and is suspected of causing cancer.[1] It may also cause damage to organs through prolonged or repeated exposure.[2] Aldehydes are often irritating to the skin, eyes, and respiratory tract.[3][4]
Phenylsulfonyl Group Corrosivity, Respiratory Irritation Sulfonyl-containing compounds, particularly precursors like sulfonyl chlorides, are handled with care due to their reactivity.[5] Handling in a fume hood is standard practice to avoid inhaling potentially irritating or corrosive dusts or vapors.[5]
Unsaturated System Reactivity, Skin Sensitization The α,β-unsaturated butenal structure makes the compound a potential Michael acceptor, increasing its reactivity with biological nucleophiles. This reactivity is a common cause of skin sensitization.[4]

Due to these potential hazards, it is critical to handle 4-Phenyl-2-(phenylsulfonyl)-3-butenal oxime with all necessary precautions until a complete toxicological profile is established. Do not handle the compound until all safety precautions have been read and understood.[1][2]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is essential to prevent exposure via inhalation, skin contact, and eye contact.[6]

Protection Type Specification Rationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, minimum 4mil thickness). Inspect before use.To prevent skin contact. Oximes and related structures can cause skin irritation and allergic reactions.[1][4][6][7] Contaminated gloves should be disposed of properly, and hands washed thoroughly after handling.[6]
Eye & Face Protection Tightly fitting safety goggles with side-shields or a full-face shield.To protect against dust, splashes, and vapors. Many related oxime compounds are known to cause serious eye damage.[1][6][8]
Body Protection A flame-resistant lab coat, long pants, and closed-toe shoes.To protect skin from accidental contact.[6][7] Contaminated clothing should be removed immediately and washed before reuse.[9][10]
Respiratory Protection Use in a certified chemical fume hood is mandatory. If ventilation is inadequate or if aerosols/dusts are generated, a NIOSH-approved respirator is required.To prevent inhalation of potentially harmful dust or vapors.[8][9]

Operational Plan: A Step-by-Step Workflow for Safe Handling

A systematic approach to handling ensures that safety is integrated into every stage of the experimental process.

Workflow Diagram

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep1 Review SDS & SOPs prep2 Verify Fume Hood Operation prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 prep4 Prepare Work Area & Spill Kit prep3->prep4 handle1 Weigh Compound in Fume Hood prep4->handle1 Begin Experiment handle2 Perform Chemical Manipulations handle1->handle2 handle3 Keep Containers Tightly Closed handle2->handle3 clean1 Decontaminate Work Surface handle3->clean1 Conclude Experiment clean2 Segregate & Label Waste clean1->clean2 clean3 Doff PPE Correctly clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: A three-phase workflow for handling 4-Phenyl-2-(phenylsulfonyl)-3-butenal oxime.

Procedural Steps

A. Preparation Phase

  • Documentation Review: Before any work begins, thoroughly review this guide and any internal Standard Operating Procedures (SOPs).

  • Engineering Controls: Ensure the chemical fume hood is functioning correctly. Work should always be conducted within the hood.[7][9]

  • PPE Inspection: Don all required PPE as outlined in the table above. Check gloves for any signs of degradation or punctures.[6]

  • Work Area Setup: Ensure the work area is clean and uncluttered. Keep a spill kit rated for chemical spills readily accessible.

B. Handling Phase

  • Aliquotting: Handle the solid compound carefully to avoid generating dust.[6][11] If creating solutions, add the solid to the solvent slowly.

  • Reaction Monitoring: Handle all manipulations within the fume hood. Avoid direct contact with the substance.[6]

  • Storage: Keep containers tightly closed when not in use and store in a cool, dry, and well-ventilated area away from incompatible materials.[6][12]

C. Post-Handling & Cleanup

  • Decontamination: Wipe down the work surface and any equipment used with an appropriate solvent and cleaning agent.

  • Waste Management: Segregate all waste streams (solid waste, liquid waste, contaminated PPE) into clearly labeled, sealed containers for disposal.

  • PPE Removal: Remove PPE in a manner that avoids cross-contamination. Gloves should be removed last.

  • Personal Hygiene: Wash hands thoroughly with soap and water after completing work and removing PPE.[10]

Emergency Procedures: Rapid and Effective Response

In the event of an exposure or spill, immediate and correct action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[10][13] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.[13]

  • Skin Contact: Take off immediately all contaminated clothing.[9] Wash the affected area with plenty of soap and water for at least 15 minutes.[10] If skin irritation or a rash occurs, seek medical advice.[9]

  • Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[10] If breathing is difficult or if symptoms like respiratory irritation develop, seek immediate medical attention.[9][12]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[6] Seek immediate medical attention or call a poison control center.[1]

  • Spill Response: Evacuate non-essential personnel. Wearing appropriate PPE, absorb spills with an inert material (e.g., sand, vermiculite) and collect for disposal.[10][12] Ensure the area is well-ventilated during cleanup.

Disposal Plan: Ensuring Environmental Responsibility

Chemical waste must be managed according to institutional, local, and national regulations.

  • Waste Collection: All materials contaminated with 4-Phenyl-2-(phenylsulfonyl)-3-butenal oxime, including unused product, reaction byproducts, and contaminated lab supplies (e.g., gloves, paper towels, pipette tips), must be collected in a designated, sealed, and clearly labeled hazardous waste container.[9][12]

  • Waste Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Disposal Request: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Do not pour chemical waste down the drain.[6]

By adhering to these rigorous safety protocols, researchers can confidently and safely handle 4-Phenyl-2-(phenylsulfonyl)-3-butenal oxime, ensuring personal safety and the integrity of their work.

References

  • Butanal, oxime | C4H9NO | CID 8069 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • SAFETY DATA SHEET - 3M. (2023, August 24). Retrieved from [Link]

  • Standard Operating Procedure - Yale Environmental Health & Safety. (2021, June). Retrieved from [Link]

  • SAFETY DATA SHEET. (n.d.). Retrieved from [Link]

  • SAFETY DATA SHEET - MilliporeSigma. (2025, November 6). Retrieved from [Link]

  • Safety Data Sheet - Renfert GmbH. (2025, August 26). Retrieved from [Link]

  • Butyraldehyde Safety Data Sheet. (n.d.). Retrieved from [Link]

  • DAP US/GHS MSDS Project. (2023, September 7). Retrieved from [Link]

  • Safety Data Sheet(SDS). (2023, January 30). Retrieved from [Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。